(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H26ClNO2 |
|---|---|
分子量 |
347.9 g/mol |
IUPAC 名称 |
ethyl (2S,4R)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15-,19+;/m0./s1 |
InChI 键 |
MYJTZLYRAWUSLB-WRRDZZDISA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Convergent Synthesis of (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride, a critical precursor to the neprilysin inhibitor Sacubitril.[1][2] The presented methodology, pioneered by Ley et al., employs a convergent strategy highlighted by two key stereochemical transformations: a diastereoselective aza-Reformatsky-type reaction and a rhodium-catalyzed asymmetric hydrogenation.[1][3] This guide delves into the detailed experimental protocols, the causal reasoning behind methodological choices, and the integration of flow chemistry to enhance safety, reproducibility, and scalability, making it an essential resource for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: Significance of the Target Molecule
This compound (also referred to as 3·HCl ) is a chiral molecule of significant pharmaceutical interest. It serves as an advanced intermediate in the synthesis of Sacubitril (AHU-377), which, in combination with Valsartan, forms the angiotensin receptor-neprilysin inhibitor (ARNI) drug LCZ696 (Entresto®).[3][4] LCZ696 is a first-in-class therapy for heart failure, and its efficacy relies on the precise stereochemistry of its components.[3] The synthesis of 3·HCl is therefore a critical endeavor, demanding high control over its two stereocenters at the C2 and C4 positions.
The convergent synthesis detailed herein offers a significant improvement over earlier linear approaches by building complexity from readily available starting materials and installing the chiral centers with high selectivity in later stages.
Overall Synthesis Strategy
The synthesis is a 7-step sequence starting from commercially available 4-iodobiphenyl. The pathway strategically constructs the carbon skeleton and then sequentially installs the two crucial stereocenters. A key feature of this synthesis is the extensive use of machine-assisted flow chemistry, which offers superior control over reaction parameters compared to traditional batch processing, particularly for exothermic or high-pressure reactions.[3][4]
The overall workflow can be visualized as follows:
Caption: Overall convergent synthesis workflow.
Detailed Experimental Protocols and Scientific Rationale
This section provides a step-by-step methodology for the synthesis. Each step is accompanied by an explanation of the key transformations and the reasoning behind the chosen conditions and techniques.
Step 1 & 2: Synthesis of 2-([1,1'-biphenyl]-4-yl)acetaldehyde (7)
Reaction Scheme:
-
Step 1: 4-Iodobiphenyl (10 ) + Ethylene → 4-Vinyl-[1,1'-biphenyl] (11 )
-
Step 2: 4-Vinyl-[1,1'-biphenyl] (11 ) + O₂ → 2-([1,1'-biphenyl]-4-yl)acetaldehyde (7 )
The synthesis commences with the construction of the key aldehyde intermediate. An ethylene Heck coupling of 4-iodobiphenyl provides the styrene intermediate 11 in nearly quantitative yield.[3] This is immediately followed by an aerobic anti-Markovnikov Wacker oxidation.
Expertise & Experience: The choice of a Wacker oxidation is crucial for selectively producing the aldehyde over the corresponding methyl ketone. The use of a tube-in-tube gas reactor for this step is a prime example of process intensification. This flow chemistry setup ensures a consistent and safe supply of ethylene and oxygen (O₂) without requiring a high-pressure autoclave, mitigating the risks associated with handling flammable gases in batch processes.[3]
Protocol:
-
Heck Coupling: A solution of 4-iodobiphenyl (10 ), Pd(OAc)₂, and t-Bu₃P·HBF₄ in a toluene-methanol mixture is processed through a heated reactor under ethylene pressure to yield styrene 11 .
-
Wacker Oxidation: The solvent is switched to toluene/t-BuOH (1:6). The solution of styrene 11 is then passed through a tube-in-tube reactor pressurized with O₂ in the presence of (PhCN)₂PdCl₂ and CuCl₂ catalysts.
-
Work-up: After the reaction, the mixture is purified by column chromatography to afford the target acetaldehyde 7 .
Step 3: Synthesis of (S,E)-N-(2-([1,1'-biphenyl]-4-yl)ethylidene)-2-methylpropane-2-sulfinamide (12)
Reaction Scheme:
-
Acetaldehyde (7 ) + (S)-tert-butanesulfinamide (8 ) → N-Sulfinyl Imine (12 )
The aldehyde is condensed with the chiral auxiliary, (S)-tert-butanesulfinamide, to form the N-sulfinyl imine. This step is critical as the stereochemistry of the sulfinamide group directs the subsequent diastereoselective addition.
Expertise & Experience: This condensation is efficiently performed in a flow reactor packed with magnesium sulfate (MgSO₄), which acts as a dehydrating agent to drive the reaction to completion.[3] The inclusion of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) accelerates the reaction. This continuous process allows for a short residence time (<10 minutes) and incorporates scavenger cartridges to remove excess reagents, yielding a pure product stream that can be used directly in the next step without purification.[3]
Protocol:
-
A solution of acetaldehyde 7 , (S)-tert-butanesulfinamide (8 ), and catalytic PPTS in toluene/t-BuOH is pumped through a heated column packed with MgSO₄.
-
The output stream is passed through scavenger cartridges (QP-SA and QP-BZA) to remove unreacted sulfinamide and the PPTS catalyst.
-
The solvent is removed under reduced pressure to yield the imine 12 , which is used without further purification.
Step 4: Diastereoselective aza-Reformatsky-type Reaction
Reaction Scheme:
-
N-Sulfinyl Imine (12 ) + Ethyl 2-(bromomethyl)acrylate (9 ) → Acrylic Ester (13 )
This is the first key stereocenter-forming reaction. A zinc-mediated aza-Reformatsky-type carbethoxyallylation of the chiral N-sulfinyl imine 12 establishes the C4 stereocenter with high diastereoselectivity.
Expertise & Experience: The Reformatsky reaction is notoriously exothermic due to the formation of the organozinc species. In a traditional batch process, this can lead to poor temperature control, byproduct formation, and reproducibility issues on a larger scale.[3] A flow chemistry approach, using a packed column of activated zinc dust, provides a significantly higher surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control.[3][5] The addition of lithium chloride (LiCl) is crucial for solubilizing the organozinc intermediate and minimizing side reactions, improving the overall yield and selectivity.[3]
Protocol:
-
A solution of imine 12 , ethyl 2-(bromomethyl)acrylate (9 ), and LiCl in isopropanol is passed through a column packed with activated zinc dust.
-
A 10 mL reaction coil is incorporated after the zinc column to ensure a sufficient residence time (approx. 1 hour) for the reaction to reach full conversion.
-
The reaction mixture is quenched and worked up to yield the acrylic ester 13 with an excellent diastereomeric ratio of 99:1.[3]
Step 5 & 6: Hydrolysis and Asymmetric Hydrogenation
Reaction Scheme:
-
Step 5: Acrylic Ester (13 ) → Acrylic Acid (6 )
-
Step 6: Acrylic Acid (6 ) + H₂ → (2R,4S)-5-([1,1'-biphenyl]-4-yl)-2-methyl-4-(((S)-tert-butylsulfinyl)amino)pentanoic acid (14 )
The acrylic ester is first hydrolyzed to the corresponding carboxylic acid. The subsequent rhodium-catalyzed asymmetric hydrogenation of the double bond establishes the second stereocenter at the C2 position.
Expertise & Experience: The choice of a homogeneous rhodium catalyst is key to achieving high diastereoselectivity in the hydrogenation. The substrate, being an acrylic acid, benefits from catalysts designed for the hydrogenation of alkenes with coordinating groups. The use of a dual tube-in-tube reactor system is an innovative solution to overcome the common issue of hydrogen depletion in flow hydrogenations.[3] This setup ensures a continuous and sufficient supply of H₂ to the reaction stream, driving the reaction to completion (99% yield) and achieving a 93:7 diastereomeric ratio.[3]
Protocol:
-
Hydrolysis: The acrylic ester 13 is hydrolyzed using a suitable base like LiOH in a THF/water mixture.
-
Asymmetric Hydrogenation: A solution of the resulting acrylic acid 6 and a rhodium catalyst (e.g., 1 mol% [Rh(cod)₂]BF₄ with a chiral phosphine ligand) in ethanol is passed through two sequential tube-in-tube reactors pressurized with hydrogen (25 bar).[3]
-
The output is concentrated to yield the saturated acid 14 .
Step 7: Esterification and Deprotection to form 3·HCl
Reaction Scheme:
-
Saturated Acid (14 ) + SOCl₂ in EtOH → this compound (3·HCl )
The final step is a one-pot reaction that achieves two transformations: esterification of the carboxylic acid and cleavage of the N-sulfinyl protecting group under acidic conditions, directly yielding the hydrochloride salt of the target molecule.
Protocol:
-
To a stirred solution of the acid 14 (1.0 equiv) in absolute ethanol at 0 °C, thionyl chloride (2.0 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The solvent is removed under reduced pressure to yield the final product 3·HCl as a white solid in quantitative yield (99%) and a 93:7 diastereomeric ratio.[6]
Data Summary
The following table summarizes the key quantitative data for the synthesis pathway.
| Step | Reaction | Key Reagents/Catalyst | Yield | Selectivity (dr) |
| 1-2 | Heck Coupling / Wacker Oxidation | Pd(OAc)₂, (PhCN)₂PdCl₂, CuCl₂ | 80% | 86:14 (Ald:Ket) |
| 3 | Imine Formation (Flow) | (S)-tert-butanesulfinamide, MgSO₄, PPTS | >95% | N/A |
| 4 | aza-Reformatsky Reaction (Flow) | Zn, LiCl | 70% | 99:1 |
| 5 | Hydrolysis | LiOH | ~95% | N/A |
| 6 | Asymmetric Hydrogenation (Flow) | [Rh(cod)₂]BF₄ / Chiral Ligand, H₂ (25 bar) | 99% | 93:7 |
| 7 | Esterification / Deprotection | SOCl₂, EtOH | 99% | 93:7 |
| - | Overall Yield | - | 54% | - |
Data sourced from Ley et al., Organic Letters, 2015.[3]
Characterization of Final Product
The final product, this compound (3·HCl ), is characterized as follows:
-
Appearance: White solid
-
¹H NMR (600 MHz, DMSO-d₆) δ: 8.17 (br. s, 3H, NH₃⁺), 7.66 (dd, J = 8.0, 7.4 Hz, 4H), 7.47 (t, J = 7.7 Hz, 2H), 7.36 (t, J = 7.4 Hz, 1H), 3.99 (q, J = 7.1 Hz, 2H, OCH₂), 3.42 – 3.36 (m, 1H, H4), 3.04 (dd, J = 13.8, 5.5 Hz, 1H), 2.81 (dd, J = 13.8, 8.1 Hz, 1H), 2.77 – 2.70 (m, 1H, H2), 1.86 (ddd, J = 14.3, 9.1, 5.0 Hz, 1H), 1.59 (ddd, J = 13.8, 8.1, 5.4 Hz, 1H), 1.10 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.07 (d, J = 7.1 Hz, 3H, C2-CH₃).
-
¹³C NMR (151 MHz, CDCl₃) δ: 174.7, 139.7, 138.7, 135.5, 130.0, 129.0, 127.4, 126.8, 126.5, 60.1, 50.4, 38.1, 35.5, 35.0, 17.5, 13.9.
Conclusion
The synthetic pathway detailed in this guide represents an efficient, highly selective, and scalable method for producing the key Sacubitril precursor, this compound. The strategic use of a chiral auxiliary-directed aza-Reformatsky reaction and a rhodium-catalyzed asymmetric hydrogenation allows for precise control over the crucial C4 and C2 stereocenters. Furthermore, the integration of continuous flow technology addresses key safety and scalability challenges, providing a robust blueprint for the industrial production of this vital pharmaceutical intermediate. The provided protocols and scientific rationale serve as a valuable resource for professionals in the field, enabling further research and process optimization.
References
- 1. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride (CAS 149690-12-0): A Key Intermediate in the Synthesis of Sacubitril
Introduction
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, with the CAS registry number 149690-12-0, is a chiral molecule of significant interest in pharmaceutical synthesis. It serves as a crucial intermediate in the manufacture of Sacubitril, a neprilysin inhibitor.[1][2] Sacubitril is a component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) drug, Sacubitril/Valsartan (brand name Entresto), which is a cornerstone in the treatment of heart failure.[1] This guide provides a comprehensive overview of the properties, synthesis, and analytical considerations for this important pharmaceutical building block, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This intermediate is a white to off-white solid at room temperature.[3] A thorough understanding of its chemical and physical properties is essential for its effective use in synthesis and for quality control.
| Property | Value | Source(s) |
| CAS Number | 149690-12-0 | [4][5] |
| Molecular Formula | C₂₀H₂₆ClNO₂ | [5] |
| Molecular Weight | 347.88 g/mol | [4] |
| IUPAC Name | ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride | [5] |
| Synonyms | (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride, Sacubitril Impurity 9 | [5] |
| Melting Point | 155 - 162 °C | [2] |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store at 2-8°C under an inert atmosphere. | [2] |
Synthesis and Mechanism
The synthesis of (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is a multi-step process that requires precise stereochemical control. A common and effective route involves the esterification of its corresponding carboxylic acid precursor.
Synthesis Pathway Overview
The overall synthetic strategy typically involves the formation of the chiral amino acid backbone, followed by esterification. The chirality at the C2 and C4 positions is crucial for the pharmacological activity of the final Sacubitril molecule.
Caption: General synthesis pathway for CAS 149690-12-0.
Experimental Protocol: Esterification of (2R,4S)-5-(Biphenyl-4-yl)-4-amino-2-methylpentanoic Acid
This protocol is based on established literature procedures for the synthesis of the target compound.[6][7]
Materials:
-
(2R,4S)-5-(Biphenyl-4-yl)-4-amino-2-methylpentanoic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid in absolute ethanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The addition of thionyl chloride facilitates the formation of the ethyl ester by converting the carboxylic acid to a more reactive acyl chloride intermediate.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, is typically obtained as a solid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if necessary to achieve the desired purity.
Role in Sacubitril Synthesis
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is the immediate precursor to Sacubitril. The subsequent step in the synthesis involves the acylation of the primary amine with succinic anhydride.
Caption: Conversion of CAS 149690-12-0 to Sacubitril.
This acylation reaction forms the final N-acylated amino acid ester structure of Sacubitril. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the amine on the anhydride.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the intermediate and for monitoring the progress of the synthesis.[8][9][10][11] A chiral HPLC method is necessary to determine the diastereomeric and enantiomeric purity, which is of utmost importance for the final drug substance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is used to confirm the presence of all expected protons in the molecule, including those of the ethyl ester, the methyl group, the biphenyl moiety, and the aliphatic backbone. The chemical shifts and coupling constants provide valuable information about the structure.
-
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule, confirming the presence of the ester carbonyl, the aromatic carbons of the biphenyl group, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) stretch, the N-H bends of the amine hydrochloride, and the aromatic C-H stretches of the biphenyl group.
Researchers should anticipate performing these analytical techniques to verify the identity and purity of any synthesized or procured batches of this intermediate.
Conclusion
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is a fundamentally important intermediate in the production of the life-saving drug Sacubitril. A thorough understanding of its properties, a well-defined synthetic protocol, and rigorous analytical control are essential for the successful and efficient manufacturing of the final active pharmaceutical ingredient. This guide provides a foundational understanding for scientists and professionals working in the field of pharmaceutical development and manufacturing.
References
- 1. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neuroquantology.com [neuroquantology.com]
- 9. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. A sensitive green HPLC-fluorescence method for simultaneous analysis of sacubitril and valsartan in pure forms, pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of Sacubitril's Key Intermediates
Foreword: The Imperative of Structural Integrity in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of precision. Each synthetic step, and each intermediate molecule, represents a critical checkpoint. The structural verification of these intermediates is not merely a procedural formality; it is the bedrock upon which the safety, efficacy, and quality of the final drug product are built. Sacubitril, a first-in-class neprilysin inhibitor, is a cornerstone in the treatment of heart failure when combined with valsartan.[1] Its synthesis involves the careful construction of two critical stereocenters, making the rigorous characterization of its chiral intermediates an absolute necessity.
This guide provides a comprehensive, field-proven framework for the structure elucidation of key intermediates in the synthesis of Sacubitril. We will move beyond rote protocols to explore the causality behind analytical choices, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for structural confirmation. Our focus will be on the most pivotal precursor: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester and its immediate protected precursor, which together represent the final stages of core construction before conversion to the active moiety.
Part 1: The Analytical Arsenal: A Multi-Pronged Approach to Elucidation
The unambiguous determination of a molecule's structure, particularly one with stereochemical complexity, cannot be achieved with a single technique. Instead, we rely on an integrated workflow where each method provides a unique and complementary piece of the structural puzzle. For Sacubitril intermediates, our primary tools are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray Crystallography serving as the ultimate arbiter of stereochemistry.
The logic behind this multi-technique approach is rooted in the principle of orthogonality. HPLC assesses purity and separates isomers, MS provides an accurate molecular weight and fragmentation data, and NMR reveals the precise bonding framework and connectivity of the molecule. When the data from these independent techniques converge to support a single structure, we achieve a high degree of confidence.
References
The Vanguard of Green Pharmacology: A Technical Guide to the Chemoenzymatic Cascade Synthesis of a Sacubitril Precursor
Abstract
The synthesis of active pharmaceutical ingredients (APIs) is undergoing a paradigm shift, with a pronounced move towards more sustainable and efficient manufacturing processes. This guide provides an in-depth technical exploration of a state-of-the-art chemoenzymatic cascade for the synthesis of a key precursor to Sacubitril, a cornerstone in the treatment of heart failure. By leveraging the high selectivity and mild operating conditions of biocatalysis, this approach offers a compelling alternative to traditional, often more hazardous and less efficient, chemical routes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance economic viability.[3][4] Biocatalysis, the use of enzymes to catalyze chemical reactions, is at the forefront of this movement, offering unparalleled specificity and efficiency under mild conditions.[1][2][3][4] Traditional chemical synthesis routes often necessitate the use of harsh reagents, protecting groups, and energy-intensive conditions, leading to significant waste generation and potential safety concerns.[2] In contrast, chemoenzymatic processes can streamline complex syntheses into fewer steps, increase yields, and reduce overall costs.[4]
Sacubitril, a neprilysin inhibitor, is a critical component of the blockbuster heart failure medication Entresto®.[5][6][7][8][9] Its synthesis involves the creation of two chiral centers, a challenge that has been traditionally addressed through multi-step chemical processes.[10][11][12] This guide details a one-pot chemoenzymatic cascade that elegantly constructs these chiral centers with high diastereoselectivity, representing a significant advancement in the sustainable production of this vital therapeutic agent.[13]
Strategic Overview: A Two-Enzyme Cascade for Chiral Precision
The chemoenzymatic synthesis of the Sacubitril precursor, (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, hinges on a meticulously designed two-enzyme cascade. This one-pot strategy obviates the need for the isolation of intermediates, thereby enhancing process efficiency and reducing waste.[13] The cascade employs an ene-reductase (ERED) and a transaminase (ATA) to stereoselectively introduce the two chiral centers of the molecule.
The Enzymatic Players
-
Ene-Reductase (ERED) from Gluconobacter oxydans (GoER): This enzyme catalyzes the asymmetric reduction of a carbon-carbon double bond in the starting material, establishing the first chiral center. Ene-reductases are flavin-dependent enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to an activated alkene.[1][14][15][16] The choice of GoER is predicated on its demonstrated efficacy in the asymmetric reduction of activated alkenes, a crucial step in this synthesis.[1][13][17]
-
Amine Transaminase (ATA): Following the action of the ERED, a transaminase is employed to introduce the second chiral center via the stereoselective amination of a ketone intermediate.[5][18][19] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[18][19][20][21] The development of highly efficient and selective ATAs, often through protein engineering, has been a pivotal enabler for the industrial synthesis of chiral amines.[5][6][8][9][22]
The Cascade Workflow
The synthesis begins with a readily available precursor, which is first subjected to the action of the ene-reductase to create the initial chiral center. Without isolation, the reaction mixture is then treated with a transaminase and an amine donor to install the second chiral center, yielding the desired Sacubitril precursor with high diastereomeric excess.
Caption: Chemoenzymatic cascade for Sacubitril precursor synthesis.
In-Depth Experimental Protocols
The following protocols are synthesized from published methodologies and represent a robust starting point for laboratory-scale synthesis.[13] Optimization may be required based on specific laboratory conditions and enzyme preparations.
General Considerations
-
All aqueous solutions should be prepared with deionized water and filtered.
-
Enzyme activities should be determined prior to use to ensure consistent results.
-
Reactions should be performed in a controlled temperature environment.
-
Analytical monitoring of the reaction progress is recommended using techniques such as HPLC or GC.
Protocol for One-Pot Chemoenzymatic Cascade Synthesis
This protocol describes the synthesis of the Sacubitril precursor using a whole-cell catalyst co-expressing both the ene-reductase and the transaminase.
Materials:
-
Starting Material (e.g., ethyl (E)-5-([1,1'-biphenyl]-4-yl)-2-methyl-4-oxopent-2-enoate)
-
E. coli whole cells co-expressing GoER and a suitable ATA
-
Glucose (for cofactor regeneration)
-
Amine Donor (e.g., Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Organic Solvent (e.g., MTBE for extraction)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of phosphate buffer containing glucose.
-
Cell Suspension: Resuspend the E. coli whole cells in the buffered glucose solution.
-
Cofactor and Amine Donor Addition: Add PLP and the amine donor to the cell suspension.
-
Substrate Addition: Add the starting material to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC.
-
Reaction Work-up: Once the reaction has reached completion, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an organic solvent such as MTBE.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical results obtained from the one-pot chemoenzymatic cascade synthesis of the Sacubitril precursor.[13]
| Parameter | Value |
| Substrate Concentration | 50 g/L |
| Enzyme Loading | 10% (w/w) whole-cell catalyst |
| Reaction Time | 24-48 hours |
| Conversion | >95% |
| Diastereomeric Excess (d.e.) | >99% |
| Isolated Yield | 68.5% |
Causality and Self-Validation in Experimental Design
The robustness of this chemoenzymatic cascade is rooted in several key principles of its design:
-
Cofactor Regeneration: The use of whole cells and the addition of glucose provides an in-situ cofactor regeneration system, ensuring a continuous supply of the reduced nicotinamide cofactor (NADH or NADPH) required by the ene-reductase. This is a cost-effective and efficient alternative to adding stoichiometric amounts of the expensive cofactor.
-
Equilibrium Shift in Transamination: The transamination reaction is reversible. The use of a high concentration of the amine donor (e.g., isopropylamine) helps to drive the equilibrium towards the formation of the desired chiral amine product.[18]
-
Enzyme Compatibility: The chosen enzymes are capable of functioning under similar reaction conditions (pH, temperature), which is a prerequisite for a successful one-pot cascade.[23]
-
Process Monitoring: Regular analysis of the reaction mixture allows for the tracking of substrate consumption and product formation. This provides a self-validating system, as any deviation from the expected reaction profile can be quickly identified and addressed.
Future Perspectives and Industrial Scalability
The chemoenzymatic cascade presented here offers a scalable and sustainable route to a key Sacubitril precursor.[13] Further improvements can be envisioned through:
-
Protein Engineering: Continued evolution of both the ene-reductase and the transaminase can lead to enzymes with enhanced activity, stability, and substrate tolerance, potentially reducing enzyme loading and reaction times.[5][6][8][9]
-
Process Optimization: Further optimization of reaction parameters such as substrate loading, temperature, and pH can lead to improved space-time yields.
-
Immobilization: Immobilization of the enzymes could facilitate their reuse, further improving the cost-effectiveness of the process.
The successful implementation of this chemoenzymatic cascade on an industrial scale would represent a significant milestone in the adoption of green chemistry principles in pharmaceutical manufacturing.[24][25]
Conclusion
The chemoenzymatic cascade synthesis of the Sacubitril precursor is a prime example of how biocatalysis can revolutionize the production of complex pharmaceutical intermediates. This approach is not only more environmentally benign than traditional chemical methods but also offers significant advantages in terms of efficiency and selectivity. As the field of enzyme engineering continues to advance, we can expect to see the development of even more sophisticated and powerful chemoenzymatic cascades for the synthesis of a wide range of valuable molecules.
References
- 1. Asymmetric reduction of activated alkenes using an enoate reductase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pulsus.com [pulsus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ene Reductases - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The substrate specificity, enantioselectivity and structure of the (R)-selective amine : pyruvate transaminase from Nectria haematococca - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. One-pot chemo- and photo-enzymatic linear cascade processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00595J [pubs.rsc.org]
- 24. Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril | CHIMIA [chimia.ch]
- 25. chimia.ch [chimia.ch]
The Synthetic Challenge of Sacubitril (AHU-377): A Senior Application Scientist's In-depth Guide
Introduction: The Significance of Sacubitril in Cardiovascular Medicine
Sacubitril (AHU-377), a potent neprilysin inhibitor, represents a paradigm shift in the management of heart failure. When combined with the angiotensin II receptor blocker valsartan, it forms the supramolecular complex LCZ696 (marketed as Entresto®), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI).[1] This dual-action therapeutic has demonstrated remarkable efficacy in reducing the risk of cardiovascular death and hospitalization in patients with chronic heart failure.[2] The therapeutic success of Sacubitril has consequently placed a spotlight on its chemical synthesis, driving innovation towards more efficient, scalable, and sustainable manufacturing processes.
This technical guide provides a comprehensive review of the key synthetic routes developed for Sacubitril. We will delve into the strategic considerations, mechanistic underpinnings, and process optimizations that characterize each approach. This analysis is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the elegant solutions devised to construct this structurally unique and therapeutically vital molecule.
The Core Synthetic Challenge: Stereocontrol and Efficiency
The molecular architecture of Sacubitril presents two primary stereocenters at the C2 and C4 positions of the pentanoic acid backbone, with the (2R, 4S) configuration being essential for its pharmacological activity. Consequently, the central challenge in any synthesis is the diastereoselective and enantioselective installation of these chiral centers. Early synthetic endeavors and subsequent industrial processes have evolved significantly, moving from chiral pool-based strategies to more sophisticated catalytic asymmetric methods.
Evolution of Synthetic Strategies: A Comparative Analysis
Several distinct strategies for the synthesis of Sacubitril have been reported in both academic literature and patents. These can be broadly categorized into three main approaches, each with its own set of advantages and challenges.
Chiral Pool and Auxiliary-Based Approaches
Early synthetic routes often leveraged the inherent chirality of readily available starting materials (the "chiral pool") or employed chiral auxiliaries to guide stereochemical outcomes.
A notable example of a chiral auxiliary approach involves the use of (S)-1-(α-aminobenzyl)-2-naphthol, commonly known as (S)-Betti Base. This method involves the cyclization of the chiral auxiliary with 2R-methyl-4-oxo-butyric acid to set one of the stereocenters. Subsequent steps, including a Grignard addition, debenzylation, and ring-opening, ultimately lead to the desired Sacubitril precursor.[3] While effective in controlling stereochemistry, these routes can be lengthy and may require stoichiometric amounts of the chiral auxiliary, impacting overall process efficiency and cost.
Another strategy starts from (S)-pyroglutamic acid, a readily available chiral building block. This approach utilizes a Cu(I)-mediated cross-coupling as a key transformation to introduce the biphenyl moiety.[4][5]
Experimental Protocol: Representative Auxiliary-Mediated Step (Conceptual)
-
Objective: Diastereoselective addition to a chiral intermediate.
-
Step 1: Cyclization: A chiral induction reagent such as (S)-Betti Base is reacted with 2R-methyl-4-oxo-butyric acid in a suitable solvent like toluene with azeotropic removal of water to form a chiral cyclic intermediate.
-
Step 2: Grignard Addition: The intermediate is cooled to a low temperature (e.g., -78 °C) in an ethereal solvent like THF. A Grignard reagent, such as (1,1'-biphenyl-4-yl-methyl)magnesium chloride, is then added slowly to control the exotherm and maximize diastereoselectivity.[3]
-
Step 3: Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the diastereomeric ratio is determined by chiral HPLC or NMR spectroscopy.
Catalytic Asymmetric Hydrogenation Routes
More recent and industrially relevant approaches focus on the use of transition metal-catalyzed asymmetric hydrogenation to establish the key stereocenters. These methods offer higher efficiency and atom economy compared to stoichiometric chiral auxiliary-based routes.
One prominent industrial process involves the asymmetric hydrogenation of an α,β-unsaturated ester intermediate.[6][7] This key step often employs a ruthenium or rhodium catalyst paired with a chiral phosphine ligand, such as Me-Duphos or a Mandyphos derivative, to achieve high diastereoselectivity and enantioselectivity.[6][7] The choice of catalyst and ligand is critical and is typically the result of extensive screening to identify the optimal combination for high conversion, selectivity, and catalyst turnover number. The rationale for selecting a specific catalyst system often lies in its ability to form a well-defined chiral pocket around the metal center, which effectively dictates the facial selectivity of hydrogen addition to the double bond.[8]
Protocol: Asymmetric Hydrogenation of an Unsaturated Precursor
-
Objective: Stereoselective reduction of a prochiral olefin.
-
Step 1: Catalyst Preparation: In an inert atmosphere glovebox, a ruthenium precursor like [diiodo(p-cymene)ruthenium(II) dimer] and a chiral ligand such as (R,R)-Me-Duphos are dissolved in an appropriate solvent (e.g., toluene) and stirred to form the active catalyst.[7]
-
Step 2: Hydrogenation: The unsaturated substrate, a base (e.g., triethylamine), and a solvent (e.g., methanol) are charged into a high-pressure autoclave. The pre-formed catalyst solution is then added.[7]
-
Step 3: Reaction Execution: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 40-50 bar). The reaction mixture is heated (e.g., 55 °C) and stirred for a specified duration (e.g., 12 hours) until completion is confirmed by HPLC.[7]
-
Step 4: Isolation: After cooling and depressurization, the catalyst is removed by filtration. The filtrate is concentrated, and the product is isolated, often by crystallization or precipitation, to yield the desired diastereomer with high purity.[7]
Chemoenzymatic and Flow Chemistry Approaches
The quest for greener, safer, and more efficient syntheses has led to the exploration of biocatalysis and continuous flow manufacturing for Sacubitril production.
Chemoenzymatic Cascades: Recent research has demonstrated elegant one-pot chemoenzymatic cascades for the synthesis of Sacubitril precursors.[9] These processes utilize enzymes like ene-reductases and transaminases to set the two chiral centers sequentially in a single pot, avoiding the need for isolation of intermediates.[9][10] This approach offers significant advantages in terms of process simplification, reduced waste, and milder reaction conditions. For instance, a one-pot cascade can achieve up to an 87% yield and 99% diastereomeric excess for a key intermediate.[9]
Flow Chemistry: The use of continuous flow reactors has been shown to improve several steps in the Sacubitril synthesis.[2][11] For example, a zinc-mediated Reformatsky-type reaction, which can be difficult to control in batch due to exotherms and poor mixing of slurries, is rendered more reproducible and higher-yielding in a flow setup.[2][11] The superior heat and mass transfer in a packed-bed or microreactor allows for better temperature control, leading to fewer side products. This technology enables safer and more rapid production of key intermediates.[2] The rationale here is clear: for reactions with challenging kinetics or safety profiles, flow chemistry offers a robust engineering solution that is highly amenable to industrial scale-up.[2][11]
Quantitative Comparison of Synthetic Routes
To provide a clearer picture of the relative merits of each approach, the following table summarizes key performance indicators. Data is compiled from various literature and patent sources and should be considered representative.
| Parameter | Chiral Auxiliary Route (e.g., Betti Base) | Catalytic Asymmetric Hydrogenation | Chemoenzymatic Cascade | Flow Chemistry Enhanced Route |
| Overall Yield | Moderate | High (e.g., ~54% over 7 steps[2]) | High (e.g., ~69% isolated yield for a key precursor[9]) | High (e.g., ~54% over 7 steps[2]) |
| Number of Steps | Generally higher | Moderate | Potentially fewer (one-pot cascades)[9] | Moderate |
| Stereoselectivity | High | Excellent (e.g., >99:1 d.r.)[6] | Excellent (e.g., >99% d.e.)[9] | Excellent |
| Atom Economy | Lower (stoichiometric auxiliary) | Higher | High | Higher |
| Scalability | Challenging | Well-established for industrial scale | Promising, under development | Excellent |
| Safety/Hazards | Standard organic synthesis hazards | High-pressure hydrogenation | Generally milder conditions | Improved safety for hazardous reactions[2] |
| Cost-Effectiveness | Can be expensive due to reagents | Potentially lower due to catalysis | Potentially very cost-effective | Can reduce operational costs |
Conclusion and Future Outlook
The synthesis of Sacubitril is a testament to the ingenuity of modern synthetic organic chemistry. The evolution from lengthy, auxiliary-based methods to highly efficient catalytic and chemoenzymatic processes highlights the continuous drive for improvement in the pharmaceutical industry. Catalytic asymmetric hydrogenation routes currently represent the state-of-the-art for industrial production, offering a robust and scalable platform.
Looking ahead, the integration of biocatalysis and continuous manufacturing technologies holds immense promise. Chemoenzymatic cascades offer the potential for even more streamlined and environmentally benign syntheses. Flow chemistry provides the engineering framework to safely and efficiently scale up challenging reactions. The continued development and combination of these cutting-edge technologies will undoubtedly lead to even more elegant and sustainable solutions for the production of Sacubitril and other complex active pharmaceutical ingredients, ultimately benefiting patients worldwide.
References
- 1. ijpsm.com [ijpsm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 7. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Comprehensive Characterization of Ethyl (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoate: A Key Sacubitril Intermediate
An In-depth Technical Guide for Drug Development Professionals
Senior Application Scientist Note: The stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. This guide focuses on the definitive characterization of the (2R,4S)-enantiomer of ethyl 5-biphenyl-4-yl-4-amino-2-methylpentanoate, the crucial precursor to the neprilysin inhibitor Sacubitril.[1][2] The analytical methodologies detailed herein are designed not only to confirm the identity and structure of the desired (2R,4S)-enantiomer but, critically, to detect and quantify its undesired stereoisomers, including the (2S,4R)-enantiomer. For the purpose of this guide, we will refer to the target molecule by its correct stereochemical designation, (2R,4S), which aligns with the synthetic pathway to Sacubitril.
Introduction: The Significance of Stereochemical Purity
Ethyl (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoate is a cornerstone intermediate in the synthesis of Sacubitril, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in combination with valsartan for the treatment of heart failure.[] The biological activity of Sacubitril is explicitly linked to its (2R,4S) stereochemistry. Consequently, controlling the stereochemistry of its precursors is a critical quality attribute in the drug manufacturing process. This guide provides a multi-faceted analytical workflow to establish the identity, chemical purity, and, most importantly, the enantiomeric purity of this key intermediate.
Physicochemical & Structural Properties
A foundational step in characterization is the confirmation of basic physical and chemical properties. The target compound is typically handled as a free base or, for improved stability and handling, as a hydrochloride or bisulfate salt.[4][5]
| Property | Data | Source(s) |
| Molecular Formula | C₂₀H₂₅NO₂ (Free Base) | [1][6] |
| Molecular Weight | 311.42 g/mol (Free Base) | [1][6] |
| IUPAC Name | ethyl (2R,4S)-4-amino-5-(4-phenylphenyl)pentanoate | [6] |
| CAS Number | 752174-62-2 (Free Base) | [6][7] |
| Appearance | Typically a white to off-white solid | [] |
| Solubility | Soluble in organic solvents like DMSO and Methanol | [] |
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic methods provide unambiguous confirmation of the covalent structure and molecular weight of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 10-15 mg of the sample (e.g., the bisulfate salt).
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data: The following data for the bisulfate salt provides a reference for structural confirmation.[5]
| Chemical Shift (δ) ppm | Multiplicity / Coupling | Proton Assignment |
| 8.57 | br s | 3H, -NH₃⁺ (Ammonium protons) |
| 7.64 | m | 4H, Aromatic protons (biphenyl) |
| 7.46 | m | 2H, Aromatic protons (biphenyl) |
| 7.34 - 7.33 | m | 3H, Aromatic protons (biphenyl) |
| 3.75 | m | 2H, -O-CH₂-CH₃ (Ethyl ester methylene) |
| 2.78 - 2.98 | dd | 2H, -CH₂-biphenyl (Benzylic methylene) |
| 2.66 | m | 1H, -CH(CH₃)- (Methine at C2) |
| 1.86 | m | 1H, -CH₂- (Methylene proton at C3) |
| 1.58 | m | 1H, -CH₂- (Methylene proton at C3) |
| 1.10 - 1.15 | m | 6H, -CH(CH₃)- and -O-CH₂-CH₃ (Methyl groups) |
Data interpreted from patent WO2016119574A1 for the bisulfate salt in DMSO-d₆.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Experimental Protocol: MS Sample Preparation
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Acquire the mass spectrum in positive ion mode.
Expected Results: The protonated molecule [M+H]⁺ should be observed at an m/z value corresponding to the compound's molecular weight.
-
Expected m/z for [M+H]⁺: 312.1964 (Calculated for C₂₀H₂₆NO₂⁺)
-
Observed m/z (FAB-MS): 312 [M+H]⁺[5]
Chromatographic Analysis: The Key to Purity Assessment
Chromatography is essential for separating the target compound from impurities, including process-related impurities and, most critically, undesired stereoisomers.
Chemical Purity via Reversed-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method is used to determine the overall chemical purity and to quantify any process-related impurities or degradants.[8]
Experimental Protocol: RP-HPLC Purity Analysis
-
Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase A: 10 mM Disodium Hydrogen Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.[8]
-
Method: A gradient elution is typically used to separate impurities with different polarities.
-
Sample Preparation: Prepare a sample solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Enantiomeric Purity via Chiral HPLC
This is the most critical analytical test for this intermediate. Chiral HPLC separates the (2R,4S) enantiomer from its stereoisomers, allowing for the precise determination of enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is key to achieving this separation.
Caption: Principle of Chiral HPLC Separation.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity This protocol is based on established methods for separating Sacubitril and its stereoisomers.[9][10]
-
Column: CHIRALCEL® OJ-H (250 mm x 4.6 mm, 5 µm) or CHIRALPAK® IG-3 (250 mm x 4.6 mm, 3 µm).[9][10]
-
Mobile Phase: A normal-phase mixture is highly effective. Example: A mixture of n-Hexane, Ethanol, and an acidic modifier like Trifluoroacetic Acid (TFA). A typical composition could be n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v).[9][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Hexane:Ethanol 1:1) to a concentration of approximately 1.0 mg/mL.
-
Analysis: Inject a reference standard containing all potential stereoisomers to determine their retention times. Inject the analysis sample and quantify the peak area of the undesired (2S,4R) enantiomer and other diastereomers relative to the desired (2R,4S) enantiomer.
Comprehensive Characterization Workflow
The logical flow of analysis ensures a complete and validated characterization of the intermediate before it proceeds to the next synthetic step.
References
- 1. veeprho.com [veeprho.com]
- 2. (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid [sinova.cn]
- 4. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
- 6. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | C20H25NO2 | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. skpharmatech.in [skpharmatech.in]
- 8. neuroquantology.com [neuroquantology.com]
- 9. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
The Strategic Disassembly of a Modern Therapeutic: A Retrosynthetic Analysis of Sacubitril from Biphenyl Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Sacubitril, a first-in-class neprilysin inhibitor, represents a significant advancement in the treatment of heart failure when co-formulated with the angiotensin II receptor blocker valsartan. The intricate stereochemistry and functionality of the Sacubitril molecule present a compelling challenge for synthetic chemists. This in-depth technical guide provides a comprehensive retrosynthetic analysis of Sacubitril, focusing on strategic approaches that commence from readily available biphenyl derivatives. We will dissect two distinct and industrially relevant synthetic routes, elucidating the core logic behind the chosen disconnections and the practical execution of key transformations. The first route leverages a convergent strategy employing classic organometallic and asymmetric catalysis, while the second showcases a second-generation, more sustainable approach utilizing biocatalysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of complex pharmaceutical syntheses.
Introduction to Sacubitril and its Synthetic Challenge
Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-succinamido-2-methylpentanoic acid ethyl ester, is the active metabolite of the prodrug Sacubitril/valsartan (marketed as Entresto®). It exerts its therapeutic effect by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, thereby promoting vasodilation and reducing cardiac load.[1][2]
The synthesis of Sacubitril is a notable endeavor due to the presence of two stereocenters at the C2 and C4 positions of the pentanoic acid backbone. A successful synthesis must therefore address not only the construction of the carbon skeleton but also the precise control of this stereochemistry. The biphenyl moiety, a key structural feature, serves as a logical starting point for retrosynthetic analysis.
Retrosynthetic Analysis: Deconstructing Sacubitril
A logical retrosynthetic analysis of Sacubitril (1) begins with the disconnection of the succinamide bond, a standard transformation that can be readily achieved in the forward sense. This leads to the key intermediate, (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester (2). The core of the synthetic challenge lies in the stereoselective synthesis of this advanced intermediate.
Two primary retrosynthetic strategies emerge when considering the formation of the C-N and C-C bonds in intermediate 2, both originating from biphenyl precursors.
Figure 1: High-level retrosynthetic analysis of Sacubitril.
This guide will explore two distinct forward-synthetic pathways based on these initial disconnections.
Route 1: A Convergent Approach via Asymmetric Catalysis
This synthetic strategy, pioneered by Ley and coworkers, exemplifies a convergent approach where two key fragments are synthesized separately and then combined.[3][4] The retrosynthesis for this route is as follows:
Figure 2: Retrosynthesis of the key amino ester intermediate via Route 1.
Synthesis of the Biphenyl Aldehyde Fragment
The synthesis commences with the commercially available 4-iodobiphenyl. A palladium-catalyzed Heck coupling with ethylene gas affords 4-vinylbiphenyl in near-quantitative yield.[3][4] Subsequent anti-Markovnikov Wacker oxidation yields the crucial 4-biphenylacetaldehyde. The use of flow chemistry in these steps has been shown to enhance safety and reproducibility.[3]
Experimental Protocol: Heck Coupling of 4-Iodobiphenyl
-
Reaction: 4-Iodobiphenyl + Ethylene → 4-Vinylbiphenyl
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: t-Bu₃P·HBF₄ (2 mol%)
-
Base: Cy₂NMe (1.2 equiv)
-
Solvent: Toluene-Methanol (9:1)
-
Temperature: 120 °C
-
Pressure: 15 bar Ethylene
-
Yield: ~99%[5]
Experimental Protocol: Wacker Oxidation of 4-Vinylbiphenyl
-
Reaction: 4-Vinylbiphenyl → 4-Biphenylacetaldehyde
-
Catalyst: (PhCN)₂PdCl₂ (5 mol%)
-
Co-catalyst: CuCl₂ (5 mol%)
-
Oxidant: O₂ (8 bar)
-
Solvent: Toluene-t-BuOH (1:6) with H₂O (1.4 equiv)
-
Temperature: 60 °C
-
Yield: ~80%[5]
Stereoselective Fragment Coupling and Elaboration
The aldehyde is then condensed with a chiral sulfinamide to form a chiral sulfinylimine. A diastereoselective Reformatsky-type reaction with an α-bromo ester installs the second stereocenter with high diastereoselectivity.[4][6] The resulting N-sulfinyl protected acrylic ester is hydrolyzed and then subjected to a rhodium-catalyzed asymmetric hydrogenation to set the final stereocenter, affording the desired amino acid precursor.[3][7]
Experimental Protocol: Diastereoselective Reformatsky-type Reaction
-
Reactants: Chiral sulfinylimine + Ethyl 2-bromoacetate
-
Promoter: Activated Zinc dust (20 equiv)
-
Additives: LiCl (8.0 equiv)
-
Solvent: Isopropanol
-
Temperature: 25 °C
-
Yield: ~70% (in flow), >99:1 dr[5]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Substrate: N-Sulfinyl protected acrylic acid
-
Catalyst: [Rh(cod)₂]BF₄ with a chiral phosphine ligand (e.g., (R,R)-Ph-BPE)
-
Solvent: Methanol
-
Pressure: 20 bar H₂
-
Yield: High, with excellent diastereoselectivity[5]
| Step | Key Transformation | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| 1 | Heck Coupling | Pd(OAc)₂, t-Bu₃P·HBF₄, Cy₂NMe, Ethylene (15 bar), Toluene/MeOH, 120 °C | ~99% | N/A | [5] |
| 2 | Wacker Oxidation | (PhCN)₂PdCl₂, CuCl₂, O₂ (8 bar), Toluene/t-BuOH, 60 °C | ~80% | N/A | [5] |
| 3 | Reformatsky Reaction | Zinc dust, LiCl, Isopropanol, 25 °C | ~70% | >99:1 dr | [5] |
| 4 | Asymmetric Hydrogenation | [Rh(cod)₂]BF₄, Chiral Ligand, H₂ (20 bar), Methanol | High | High | [5] |
Table 1: Summary of key steps and yields for Route 1.
Route 2: A Second-Generation Biocatalytic Approach
Driven by the principles of green chemistry and process efficiency, a second-generation synthesis of Sacubitril has been developed by Novartis.[4] This route features an Ivanov reaction for the installation of the biphenyl moiety and a key biocatalytic transamination step to introduce the chiral amine.
Figure 3: Retrosynthesis of the key amino ester intermediate via Route 2.
Construction of the Keto Acid Precursor
This route begins with the asymmetric hydrogenation of an itaconic acid derivative to install the first stereocenter. The resulting chiral dicarboxylic acid monoester is then subjected to an Ivanov reaction with the dianion of biphenylacetic acid.[3] This reaction, which can be challenging on a large scale, has been successfully implemented using a flow reactor to control the reactive intermediates.[2]
Experimental Protocol: Ivanov Reaction
-
Reactants: Chiral dicarboxylic acid monoester + Dianion of biphenylacetic acid
-
Base: i-PrMgCl
-
Solvent: THF
-
Temperature: 46 °C (in flow reactor)
-
Yield: ~79%[2]
Biocatalytic Transamination: The Key to Stereoselectivity
The γ-keto acid obtained from the Ivanov reaction is the substrate for a highly stereoselective biocatalytic transamination. This step utilizes a specifically engineered transaminase enzyme to install the amino group at the C4 position with the desired (S)-configuration.[8][9] This enzymatic approach offers significant advantages in terms of stereocontrol and sustainability compared to classical chemical methods.[9][10]
Experimental Protocol: Biocatalytic Transamination
-
Substrate: γ-Keto acid
-
Enzyme: Engineered transaminase (e.g., CDX-043)
-
Amine Donor: Isopropylamine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Solvent: Aqueous buffer
-
Yield: High, with excellent diastereoselectivity[8]
| Step | Key Transformation | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| 1 | Asymmetric Hydrogenation | Rh-catalyst, Chiral ligand, H₂ | High | High | [2] |
| 2 | Ivanov Reaction | i-PrMgCl, THF, Flow reactor | ~79% | N/A | [2] |
| 3 | Biocatalytic Transamination | Engineered transaminase, Isopropylamine, PLP | High | Excellent | [8] |
Table 2: Summary of key steps and yields for Route 2.
Final Elaboration to Sacubitril
Both routes converge on the key amino ester intermediate (2). The final step in the synthesis of Sacubitril involves the acylation of the primary amine with succinic anhydride. This reaction proceeds in high yield to afford the final product.
Conclusion: A Tale of Two Syntheses
The retrosynthetic analysis of Sacubitril from biphenyl derivatives reveals the elegance and ingenuity of modern synthetic organic chemistry. The two routes presented here highlight the evolution of synthetic strategy in the pharmaceutical industry. Route 1 demonstrates the power of a convergent approach, leveraging well-established organometallic and asymmetric catalytic methods to achieve a high degree of stereocontrol. Route 2, on the other hand, represents a paradigm shift towards more sustainable and efficient manufacturing processes, with biocatalysis playing a pivotal role in achieving the desired stereochemistry. The choice between these or other synthetic routes in a drug development setting will ultimately depend on a multitude of factors, including cost, scalability, safety, and environmental impact. This guide provides a foundational understanding of the key chemical principles and practical considerations involved in the synthesis of this important therapeutic agent.
References
- 1. Synthesis of a Precursor to Sacubitril Using Enabling Technologies – All About Drugs [allfordrugs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovation in Route Design, (Bio)Catalysis and Process Development Applied to the Second Generation Synthesis of Sacubitril. - OAK Open Access Archive [oak.novartis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of Sacubitril ethyl ester intermediate
An In-depth Technical Guide to the Physical and Chemical Properties of (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride: A Key Sacubitril Intermediate
Introduction
In the landscape of cardiovascular therapeutics, the advent of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) represents a paradigm shift in the management of heart failure. The combination drug Sacubitril/Valsartan (marketed as Entresto®) is the first-in-class agent in this category. Sacubitril is a prodrug that, upon activation, inhibits neprilysin, leading to increased levels of natriuretic peptides that exert cardioprotective effects.
The synthesis of a complex pharmaceutical agent like Sacubitril is a multi-step process reliant on the quality and purity of its precursors. This technical guide provides an in-depth analysis of a pivotal precursor: (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate , primarily in its stable hydrochloride salt form. This intermediate contains the two critical stereocenters of the final active moiety and serves as the foundational scaffold upon which the succinoyl group is appended. For researchers, process chemists, and quality control analysts, a thorough understanding of this intermediate's properties is paramount for ensuring the efficacy, safety, and consistent production of the final drug substance.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical synthesis and analysis. The Sacubitril ethyl ester intermediate is most commonly handled as a hydrochloride salt to enhance its stability and handling characteristics.
-
IUPAC Name: ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride[1][2][3]
-
Common Synonyms: Sacubitril Impurity 9 HCl, N-des-succinyl-Sacubitril hydrochloride, (αR,γS)-γ-Amino-α-methyl-[1,1'-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride[2][4][5]
-
Chemical Structure (Hydrochloride Salt): (Note: Image is a representation)
Table 1: Identification and Registration
| Identifier | Value | Source(s) |
| CAS Number (HCl Salt) | 149690-12-0 | [1][2][6][7] |
| CAS Number (Free Base) | 752174-62-2 | [1][2] |
| Molecular Formula (HCl Salt) | C₂₀H₂₆ClNO₂ | [1][2][7] |
| Molecular Weight (HCl Salt) | 347.88 g/mol | [1][7] |
| Molecular Formula (Free Base) | C₂₀H₂₅NO₂ | [1] |
| Molecular Weight (Free Base) | 311.4 g/mol | [1] |
Physicochemical Properties
The physical properties of an intermediate dictate its handling, purification, and formulation strategies. The data presented here pertains to the hydrochloride salt, which is the most common commercial and developmental form.
Table 2: Summary of Physical Properties
| Property | Value | Notes & Field Insights | Source(s) |
| Appearance | White to Off-White Crystalline Solid | The off-white appearance can be indicative of trace impurities. Color and morphology should be consistent batch-to-batch for process control. | [1][4] |
| Melting Point | 125 - 128 °C or 155 - 162 °C | The significant discrepancy in reported melting ranges is noteworthy. This could be due to different polymorphic forms, residual solvent, or varying purity levels. DSC analysis is recommended to confirm the thermal behavior for a specific batch. | [4] |
| Solubility | Soluble in Methanol and DMSO; Slightly soluble in water. | Solubility in polar organic solvents like methanol facilitates its use in subsequent reaction steps and for preparing analytical standards. Limited aqueous solubility is typical for hydrochloride salts of organic esters. | [1][4] |
| Stability | Hygroscopic | The hygroscopic nature necessitates storage under inert gas (Nitrogen or Argon) at controlled temperatures (2-8°C) and low humidity to prevent degradation, primarily ester hydrolysis. | [4] |
Chemical Profile and Reactivity
Synthesis Pathway Overview
The generation of the (2R,4S) stereochemistry is the most critical aspect of the synthesis. Industrial processes are designed for high diastereoselectivity to avoid costly chiral purification steps later on. A common synthetic route involves the esterification of the corresponding amino acid.
The process typically begins with (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. The esterification is achieved using ethanol in the presence of an activating agent like thionyl chloride (SOCl₂). The thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. This reaction is typically monitored by HPLC to ensure completion.[4]
Caption: General workflow for the synthesis of the target intermediate.
Chemical Reactivity and Role in Sacubitril Synthesis
The chemical utility of this intermediate is defined by the primary amine at the C4 position. This amine is a nucleophile that serves as the reaction site for forming the final Sacubitril molecule. In the subsequent synthetic step, the intermediate is reacted with succinic anhydride. The amine attacks one of the carbonyl groups of the anhydride, opening the ring to form an amide bond and a terminal carboxylic acid. This reaction, an acylation, completes the core structure of Sacubitril.
The choice of base and solvent for this acylation is critical to prevent side reactions, such as racemization or hydrolysis of the ethyl ester. Pyridine is often used as a base to neutralize the newly formed carboxylic acid and drive the reaction to completion.
Stability and Degradation Profile
As a Senior Application Scientist, understanding a molecule's liabilities is as important as understanding its reactivity.
-
Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both strongly acidic and basic conditions, which would yield the parent amino acid. The hygroscopic nature of the hydrochloride salt can introduce water, which may facilitate slow hydrolysis over time if not stored properly.[4]
-
Oxidative Degradation: While the molecule lacks highly susceptible moieties for oxidation, the primary amine could be a site for oxidative degradation under harsh conditions, though this is less common than hydrolysis.
-
Forced Degradation Insights: Forced degradation studies on the final Sacubitril drug product show significant degradation in acid and base, primarily through hydrolysis of the ethyl ester. This strongly supports the hypothesis that the primary stability concern for this intermediate is its hydrolytic stability. Any stability-indicating analytical method must be able to resolve the intermediate from its corresponding carboxylic acid degradation product.
Analytical Characterization Protocols
Self-validating protocols are essential for ensuring the quality and consistency of pharmaceutical intermediates. The following sections outline key analytical methodologies and their scientific basis.
Spectroscopic Characterization (Expected Features)
4.1.1 Expected Fourier-Transform Infrared (FTIR) Spectrum
The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups.
-
~3400-3300 cm⁻¹ (N-H Stretch): A moderate peak corresponding to the primary amine N-H stretching. As a hydrochloride salt, this peak may be broadened and shifted due to the presence of the ammonium ion (-NH₃⁺), often appearing in the 3200-2800 cm⁻¹ region.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Multiple sharp, weak peaks characteristic of the C-H bonds on the biphenyl ring system.
-
~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Stronger peaks from the various methyl and methylene groups in the pentanoate chain.
-
~1735 cm⁻¹ (C=O Ester Stretch): A very strong, sharp absorption peak, which is the most prominent feature of the spectrum, confirming the presence of the ethyl ester carbonyl group.
-
~1600 cm⁻¹ & ~1500 cm⁻¹ (C=C Aromatic Stretch): Two to three sharp peaks of variable intensity due to the stretching vibrations within the aromatic rings.
-
~1250-1150 cm⁻¹ (C-O Ester Stretch): A strong peak corresponding to the stretching of the C-O single bond of the ester group.
4.1.2 Expected ¹H NMR Spectrum
Proton NMR is used to confirm the structure and stereochemistry. The predicted signals for the free base in a solvent like CDCl₃ would be:
-
~7.2-7.6 ppm (m, 9H): A complex multiplet region for the 9 aromatic protons of the biphenyl group.
-
~4.1 ppm (q, 2H): A quartet for the -OCH₂- protons of the ethyl ester, split by the adjacent methyl group.
-
~3.0-3.2 ppm (m, 1H): A multiplet for the C4 proton adjacent to the amine.
-
~2.5-2.8 ppm (m, 3H): Multiplets corresponding to the C5 methylene protons and the C2 proton.
-
~1.5-1.8 ppm (m, 2H): A multiplet for the C3 methylene protons.
-
~1.2 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the ethyl ester.
-
~1.1 ppm (d, 3H): A doublet for the C2-methyl protons.
-
Amine protons (-NH₂): A broad singlet, variable chemical shift.
Chromatographic Purity Assessment: RP-HPLC
A robust, stability-indicating HPLC method is required to determine the purity of the intermediate and quantify any related substances, including stereoisomers and degradation products.
Objective: To separate the main component from potential process impurities and the primary hydrolytic degradant (the corresponding carboxylic acid).
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this type of molecule. The C18 stationary phase provides the necessary hydrophobicity to retain the biphenyl moiety, allowing for effective separation.
-
Mobile Phase Preparation:
-
Mobile Phase A: A buffered aqueous solution, such as 10 mM potassium phosphate, with pH adjusted to a slightly acidic value (e.g., pH 3.0) using phosphoric acid. The buffer controls the ionization state of the amine, leading to sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Elution: A gradient elution is often preferred to resolve early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might run from 30% B to 80% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV detection at ~254 nm. The biphenyl ring system is a strong chromophore, making UV detection highly sensitive for this compound.
-
-
Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5 mg/mL.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include peak symmetry (Tailing Factor < 1.5) and reproducibility of retention time and area (%RSD < 2.0%).
Caption: Workflow for purity analysis via Reverse-Phase HPLC.
Conclusion
The Sacubitril ethyl ester intermediate, (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride, is more than just a precursor; it is the molecular foundation upon which a life-saving therapeutic is built. Its physicochemical properties—a stable, crystalline solid with predictable solubility—make it well-suited for industrial pharmaceutical synthesis. However, its hygroscopic nature and susceptibility to hydrolysis are critical control points that demand rigorous attention to storage and handling conditions.
The analytical protocols outlined herein, from predictive spectroscopic analysis to robust chromatographic methods, provide the framework for ensuring the identity, purity, and stability of this vital intermediate. For any organization involved in the development or manufacturing of Sacubitril, mastery of the chemistry and analysis of this intermediate is a non-negotiable prerequisite for success.
References
- 1. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | C20H25NO2 | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-des-succinyl-Sacubitril hydrochloride | CAS 149690-12-0 | LGC Standards [lgcstandards.com]
- 3. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 5. 2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride [m.en.sdsihuanpharm.com]
- 6. Sacubitril Impurity 9 | CAS No: 149690-12-0 [aquigenbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Discovery and development history of Sacubitril intermediates
An In-Depth Technical Guide to the Discovery and Development of Sacubitril Intermediates
Introduction
Sacubitril, a potent neprilysin inhibitor, represents a cornerstone in the management of chronic heart failure.[1] It is the active component of Entresto® (sacubitril/valsartan), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in reducing the risk of cardiovascular death and hospitalization in patients with heart failure with reduced ejection fraction.[2] The molecular structure of Sacubitril, chemically known as (2R,4S)-5-(biphenyl-4-yl)-4-((3-carboxypropionyl)amino)-2-methylpentanoic acid ethyl ester, possesses two critical stereocenters at the C2 and C4 positions. The precise stereochemical configuration is paramount for its pharmacological activity, presenting a formidable challenge for chemical synthesis.
The industrial production of such a chiral molecule necessitates a synthetic route that is not only high-yielding and cost-effective but also robustly stereoselective. The history of Sacubitril's synthesis is a compelling narrative of chemical innovation, charting a course from early methods plagued by poor diastereoselectivity to highly optimized, asymmetric catalytic and biocatalytic processes suitable for large-scale manufacturing. This guide provides a detailed exploration of the evolution of synthetic strategies for key Sacubitril intermediates, offering insights into the chemical reasoning behind these advancements for researchers and drug development professionals.
Chapter 1: Early Synthetic Approaches and the Diastereoselectivity Challenge
The initial synthetic routes to Sacubitril, disclosed in early patents by Novartis, laid the groundwork for its development but also highlighted the primary synthetic hurdle: controlling the stereochemistry.[3] A common strategy involved the catalytic hydrogenation of a prochiral enamine precursor.
A representative early approach started from N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester. Hydrogenation of this intermediate using a standard catalyst like palladium on charcoal (Pd/C) was effective in reducing the double bond but exerted poor control over the formation of the new stereocenter at the C2 position. This resulted in a diastereomeric mixture of the desired (2R,4S) product and the undesired (2S,4S) isomer, often in a ratio of approximately 80:20.[4]
The causality behind this lack of selectivity lies in the catalyst's inability to effectively differentiate between the two faces of the planar alkene, leading to the formation of both diastereomers. Consequently, a tedious and economically unviable column chromatography or fractional crystallization step was required to isolate the desired (2R,4S) isomer, rendering the process inefficient for industrial-scale production.[4]
Illustrative Early Synthetic Workflow
References
- 1. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104557600A - Preparation method of sacubitril - Google Patents [patents.google.com]
- 4. WO2017033212A1 - Preparation of sacubitril and salt thereof and novel compounds used in the process - Google Patents [patents.google.com]
Sacubitril: Mechanism of Action and the Critical Role of its Precursors in Cardiovascular Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The advent of angiotensin receptor-neprilysin inhibitors (ARNIs) represents a paradigm shift in the management of heart failure. At the core of this therapeutic class is sacubitril, a novel molecule that, in concert with an angiotensin receptor blocker, targets the fundamental neurohormonal dysregulation characteristic of heart failure. This guide provides a detailed technical exploration of the mechanism of action of sacubitril, beginning with its essential role as a prodrug precursor. We will dissect the enzymatic activation of sacubitril into its active metabolite, sacubitrilat, and elucidate its interaction with the target enzyme, neprilysin. The downstream consequences of neprilysin inhibition, including the potentiation of the natriuretic peptide system and other vasoactive substances, will be examined. Crucially, this document will explain the synergistic and scientifically imperative rationale for combining a neprilysin inhibitor with a renin-angiotensin-aldosterone system (RAAS) blocker, a combination that defines the ARNI class and its clinical efficacy.
Introduction: The Neurohormonal Basis of Heart Failure and the ARNI Concept
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Its pathophysiology is deeply rooted in a maladaptive neurohormonal response. Two key systems are central to this process:
-
The Renin-Angiotensin-Aldosterone System (RAAS): Over-activation of the RAAS leads to vasoconstriction, sodium and water retention, and adverse cardiac remodeling, including hypertrophy and fibrosis.[1]
-
The Natriuretic Peptide (NP) System: As a compensatory mechanism, the heart releases natriuretic peptides (NPs) in response to increased myocardial wall stress.[2] These peptides exert beneficial effects, including vasodilation, natriuresis, and inhibition of the RAAS.[1][3]
In chronic heart failure, the detrimental effects of the RAAS overwhelm the protective actions of the NP system. The therapeutic strategy of sacubitril/valsartan (Entresto®) is uniquely designed to address this imbalance by simultaneously augmenting the beneficial NP system while blocking the RAAS.[1][4]
The Precursor Stage: Sacubitril as a Prodrug
Sacubitril itself is a pharmacologically inactive ethyl ester prodrug.[5][6][7] The use of a prodrug formulation is a deliberate pharmaceutical strategy to enhance oral bioavailability.
Bioactivation Pathway
Upon oral administration, sacubitril is rapidly absorbed and undergoes extensive first-pass metabolism to yield its active metabolite, sacubitrilat (LBQ657) .[5][8]
-
Site of Activation: This bioactivation occurs selectively and efficiently in the liver.[8] Studies have shown that while sacubitril is stable in human plasma and intestinal fractions, it is rapidly hydrolyzed in human liver S9 fractions.[8]
-
Enzymatic Mechanism: The conversion is catalyzed by the enzyme Carboxylesterase 1 (CES1) through a process of de-ethylation (hydrolysis of the ethyl ester).[8][9] Sacubitril has been identified as a highly efficient substrate for CES1.[8]
-
Significance: The efficiency of this enzymatic conversion is critical for the drug's therapeutic effect, as sacubitrilat is the molecule responsible for neprilysin inhibition. Inter-individual variability in CES1 genetic makeup, such as the G143E variant, can potentially impair this activation and affect therapeutic response.[8]
References
- 1. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 2. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 4. Entresto (Sacubitril / Valsartan) for the Treatment of Heart Failure [clinicaltrialsarena.com]
- 5. Sacubitril - Wikipedia [en.wikipedia.org]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Sacubitril/Valsartan Conundrum | Somberg | Cardiology Research [cardiologyres.org]
- 8. Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes & Protocols: One-Pot Chemoenzymatic Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Imperative for Asymmetric Synthesis in Pharmaceuticals
The chirality of a molecule is a critical determinant of its pharmacological activity. For decades, the pharmaceutical industry has grappled with the challenge of producing enantiomerically pure active pharmaceutical ingredients (APIs), as the "wrong" enantiomer can be inactive or even toxic. This has driven the development of numerous asymmetric synthesis strategies. Among the most powerful and sustainable of these are one-pot chemoenzymatic cascades.[1][2]
By integrating the exquisite selectivity of enzymes with the broad reactivity of chemical catalysts within a single reaction vessel, these cascades offer a streamlined and efficient route to complex chiral molecules.[3][4][5][6] This approach circumvents the need for isolating and purifying intermediates, leading to significant improvements in atom and step economy, reduced waste generation, and lower manufacturing costs.[1][7][8] This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for the one-pot chemoenzymatic synthesis of chiral pharmaceutical intermediates, tailored for researchers, scientists, and drug development professionals.
Core Principles of One-Pot Chemoenzymatic Cascades: A Symphony of Catalysts
The success of a one-pot chemoenzymatic process hinges on the careful orchestration of multiple catalytic events. This requires a deep understanding of the interplay between the chemical and biological catalysts, as well as the reaction conditions.
The Power of Biocatalysis
Enzymes are nature's catalysts, honed by evolution to perform specific chemical transformations with remarkable precision.[9][10] Their key advantages in pharmaceutical synthesis include:
-
High Enantio-, Regio-, and Chemoselectivity: Enzymes can distinguish between enantiomers, different functional groups, and specific positions on a molecule, leading to exceptionally pure products.[11][12]
-
Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at ambient temperature and neutral pH, reducing energy consumption and the need for harsh reagents.[2][5]
-
Sustainability: Enzymes are biodegradable and derived from renewable resources, aligning with the principles of green chemistry.[3][9]
The Versatility of Chemocatalysis
While enzymes excel in selectivity, chemical catalysts offer a broader range of reactivity, enabling transformations that are not readily accessible through biocatalysis alone.[7][13] This includes a vast array of C-C bond formations, reductions, oxidations, and functional group interconversions.
The Challenge of Compatibility
The primary hurdle in designing one-pot chemoenzymatic systems is the inherent incompatibility between many chemical and biological catalysts.[2][13][14][15] Chemical reactions often require high temperatures, organic solvents, or extreme pH values that can denature and inactivate enzymes. Conversely, the aqueous environment and mild conditions favored by enzymes can be detrimental to the activity and stability of many chemical catalysts.[13][16]
Strategies to overcome these compatibility issues are at the forefront of research in this field and include:
-
Catalyst Selection and Engineering: Identifying or engineering robust enzymes that can tolerate organic solvents and a wider range of temperatures and pH.[17]
-
Solvent Engineering: Utilizing biphasic systems, ionic liquids, or deep eutectic solvents to create microenvironments that are favorable for both catalysts.
-
Catalyst Immobilization and Compartmentalization: Co-immobilizing enzymes and chemical catalysts on solid supports or encapsulating them in micelles or polymers to create distinct reaction compartments within the same pot.[7][8][16]
Visualizing the Workflow: A Generalized Chemoenzymatic Cascade
The following diagram illustrates a conceptual workflow for a one-pot chemoenzymatic synthesis, highlighting the key stages and decision points.
Caption: Generalized workflow for designing and executing a one-pot chemoenzymatic synthesis.
Application Protocol 1: Dynamic Kinetic Resolution of Chiral Amines
Chiral amines are invaluable building blocks for a vast number of pharmaceuticals.[18] Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture of amines into a single enantiomer of a desired product, achieving theoretical yields of up to 100%.[19][20][21] This protocol combines a metal-catalyzed in-situ racemization of the amine with an enzyme-catalyzed enantioselective acylation.
Causality Behind Experimental Choices
-
Racemization Catalyst: A ruthenium or palladium-based catalyst is often chosen for its efficiency in racemizing amines under relatively mild conditions.[19][20][22] The catalyst must be active enough to racemize the unreactive enantiomer faster than the enzymatic resolution, but not so reactive that it interferes with the enzyme or other reaction components.
-
Enzyme: Lipases, particularly Candida antarctica Lipase B (CALB), are frequently used for the acylation step due to their broad substrate scope, high enantioselectivity, and stability.[19][20]
-
Acylating Agent: An activated ester, such as isopropyl acetate or ethyl methoxyacetate, is used as the acyl donor.[19][22] The choice of acylating agent can influence both the reaction rate and the enantioselectivity of the lipase.
-
Solvent: A non-polar organic solvent like toluene or 2-methyl-2-butanol is typically used to ensure the solubility of the substrates and catalysts, and to minimize the hydrolysis of the acylating agent.[22][23]
-
Base: A mild inorganic base, such as sodium carbonate, is often added to neutralize any acidic byproducts that could inhibit the enzyme or the racemization catalyst.[19][20]
Reaction Scheme
Caption: Dynamic Kinetic Resolution of a primary amine.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the racemization catalyst (e.g., 1-5 mol% of a suitable Ru or Pd complex) and a mild base (e.g., sodium carbonate, 1-2 equivalents).[19][22]
-
Solvent and Reagents Addition: Add the anhydrous organic solvent (e.g., toluene, to achieve a substrate concentration of 0.1-0.5 M).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg/mmol of substrate).
-
Temperature Equilibration: Stir the mixture and bring it to the desired reaction temperature (typically 50-70 °C).[22]
-
Substrate and Acyl Donor Addition: Add the racemic amine (1 equivalent) and the acylating agent (1.2-2 equivalents). The acyl donor can be added in portions to maintain a constant concentration.[22]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the immobilized enzyme and the racemization catalyst. The catalysts can often be recycled.[22]
-
Product Isolation: Wash the filtrate with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining base and byproducts. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by flash column chromatography or crystallization to obtain the enantiomerically pure product.
Data Presentation: Comparison of DKR Conditions for 1-Phenylethylamine
| Catalyst System | Enzyme | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Shvo's Catalyst (Ru) | CALB | Isopropyl acetate | Toluene | 70 | >95 | >99 | [19][20] |
| Pd-AmP-MCF | CALB | Ethyl methoxyacetate | Toluene | 70 | 96 | >99 | [22] |
| Pd-AmP-MCF | Lipase PS-C1 | Ethyl methoxyacetate | Toluene | 50 | 92 | >99 | [22] |
Application Protocol 2: One-Pot Ketoreductase/Transaminase Cascade for Chiral Amine Synthesis
This protocol describes a powerful biocatalytic cascade for the synthesis of a chiral amine from a racemic ketone.[11][24] The process involves two sequential enzymatic steps in one pot: the stereospecific reduction of one ketone enantiomer by a ketoreductase (KRED), followed by the enantioselective transamination of the remaining ketone enantiomer by a transaminase (TAm).[11][24][25]
Causality Behind Experimental Choices
-
Ketoreductase (KRED): A KRED is selected that stereospecifically reduces the undesired ketone enantiomer, leaving the desired enantiomer untouched. This step effectively resolves the racemic ketone. Cofactor recycling, typically using a glucose dehydrogenase (GDH) and glucose or an alcohol dehydrogenase (ADH) and isopropanol, is essential for the economic viability of the reduction.[11][24]
-
Transaminase (TAm): After the KRED reaction is complete, a TAm is added to catalyze the asymmetric amination of the remaining ketone enantiomer. The choice of TAm determines the stereochemistry of the final amine product. Isopropylamine is a common and efficient amine donor.[11][26]
-
Reaction Conditions: The entire cascade is typically performed in an aqueous buffer (e.g., phosphate buffer) at a pH and temperature that are compatible with both enzymes (usually pH 7-8 and 25-40 °C).[11][24]
-
Sequential Addition: The TAm is added after the KRED has consumed the undesired ketone enantiomer to prevent cross-reactivity and ensure high enantiopurity of the final product.[11][24]
Reaction Scheme
Caption: A sequential one-pot KRED/TAm cascade for chiral amine synthesis.
Detailed Step-by-Step Protocol
-
KRED Reaction Setup: In a temperature-controlled reaction vessel, dissolve the racemic ketone in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). Add the KRED, the cofactor (NADP+ or NAD+), and the cofactor recycling system (e.g., GDH and glucose, or ADH and isopropanol).[11][24]
-
KRED Reaction: Stir the mixture at the optimal temperature for the KRED (e.g., 30 °C) and monitor the depletion of the undesired ketone enantiomer by HPLC or GC.[24]
-
TAm Addition: Once the undesired ketone is consumed, add the TAm and the amine donor (e.g., isopropylamine) directly to the reaction mixture.[11][24]
-
TAm Reaction: Continue stirring at the appropriate temperature and monitor the formation of the chiral amine product.
-
Work-up and Product Isolation: Upon completion, the reaction mixture can be worked up in several ways. One common method is to perform an in-situ Boc protection of the amine, followed by extraction with an organic solvent.[11][24] This facilitates the isolation and purification of the final product.
-
Purification: The protected amine can then be purified by standard techniques such as column chromatography or crystallization.
Data Presentation: Key Parameters for a KRED/TAm Cascade
| Parameter | Value/Condition | Rationale |
| Substrate Concentration | 50-100 g/L | Higher concentrations improve space-time yield but may lead to substrate/product inhibition. |
| KRED Loading | 1-5% (w/w) | Optimized to ensure complete reduction of the undesired enantiomer in a reasonable timeframe.[24] |
| TAm Loading | 1-5% (w/w) | Sufficient to drive the transamination to completion. |
| Cofactor Recycling | GDH/Glucose or ADH/Isopropanol | Essential for cost-effectiveness by regenerating the expensive NAD(P)H cofactor.[11] |
| pH | 7.0-8.0 | A compromise to ensure good activity for both the KRED and the TAm. |
| Temperature | 30-40 °C | A balance between enzyme activity/stability and reaction rate. |
| Amine Donor | Isopropylamine | A common, effective, and readily available amine donor for TAms.[11] |
Conclusion and Future Outlook
One-pot chemoenzymatic synthesis represents a paradigm shift in the production of chiral pharmaceutical intermediates, offering greener, more efficient, and cost-effective manufacturing processes.[3][4][8] The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this technology.
Future advancements in this field will likely focus on the discovery and engineering of more robust and versatile enzymes, the development of novel methods for catalyst co-immobilization and compartmentalization, and the integration of these processes into continuous flow systems.[23] As our understanding of the intricate interplay between chemical and biological catalysis deepens, the scope and applicability of one-pot chemoenzymatic cascades will undoubtedly continue to expand, paving the way for the sustainable synthesis of the next generation of life-saving medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic utility of one-pot chemoenzymatic reaction sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in (chemo)enzymatic cascades for upgrading bio-based resources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wiley.com [wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. workinggrouppatel.wordpress.com [workinggrouppatel.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. One-pot chemo- and photo-enzymatic linear cascade processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00595J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu( i )/bipyridine catalyzed oxidation in aqueou ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05451C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 21. Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Item - Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction - figshare - Figshare [figshare.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Hydrogenation for Installing Stereocenters in Sacubitril Synthesis
Introduction: The Stereochemical Challenge of Sacubitril
Sacubitril, a first-in-class neprilysin inhibitor, is a critical component of the blockbuster drug Entresto® (Sacubitril/Valsartan), which has revolutionized the treatment of heart failure. The therapeutic efficacy of Sacubitril is intrinsically linked to its specific stereochemistry, possessing two stereogenic centers at the C2 and C4 positions with a (2R,4S) configuration. The precise installation of these stereocenters is a paramount challenge in the synthesis of this active pharmaceutical ingredient (API). Asymmetric hydrogenation has emerged as a powerful and industrially viable strategy to control these chiral centers with high fidelity, offering an efficient and atom-economical approach.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of asymmetric hydrogenation in the synthesis of Sacubitril. We will delve into two prominent catalytic systems, ruthenium- and rhodium-based, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding of these critical transformations.
Strategic Overview: Convergent Synthesis via Asymmetric Hydrogenation
The industrial synthesis of Sacubitril often employs a convergent approach where a key intermediate containing one of the stereocenters is coupled with another fragment, followed by the stereoselective introduction of the second chiral center. A common strategy involves the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor. This key transformation establishes the desired (2R,4S) stereochemistry in a single, highly controlled step.
Ruthenium-Catalyzed Asymmetric Hydrogenation: A Robust Industrial Approach
A highly effective and industrially applied method for the synthesis of a key Sacubitril precursor involves the asymmetric hydrogenation of (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid. This reaction is catalyzed by a ruthenium complex featuring a chiral diphosphine ligand from the Mandyphos family.[1][2]
The Causality Behind the Choice of Catalyst: The Ru-Mandyphos System
The selection of the [Ru(p-cymene)I₂]₂ precursor in combination with a Mandyphos ligand is a deliberate choice rooted in the principles of asymmetric catalysis.
-
Ruthenium as the Catalytic Core: Ruthenium catalysts are well-known for their high activity and functional group tolerance, making them suitable for complex pharmaceutical intermediates.
-
Mandyphos Ligands for High Stereoselectivity: Mandyphos ligands, a class of chiral ferrocenyl diphosphines, create a rigid and well-defined chiral environment around the ruthenium center. This steric and electronic influence dictates the facial selectivity of the hydrogenation, leading to high diastereoselectivity. The "quadrant model" is often used to rationalize the stereochemical outcome, where the substrate coordinates to the metal in a conformation that minimizes steric hindrance with the bulky substituents of the ligand.
The catalytic cycle for this type of hydrogenation generally proceeds through an "unsaturated pathway," involving substrate coordination, oxidative addition of hydrogen, migratory insertion (the stereo-determining step), and reductive elimination to release the product and regenerate the catalyst.
Caption: Generalized catalytic cycle for Ru-Mandyphos catalyzed asymmetric hydrogenation.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is based on procedures described in the patent literature for the industrial synthesis of a Sacubitril precursor.[2]
Materials:
-
(E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid
-
Diiodo(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)I₂]₂)
-
Mandyphos SL-M004-1
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Activated Carbon (e.g., CECA activated carbon)
-
Ethyl acetate
Equipment:
-
High-pressure autoclave equipped with a stirrer, temperature control, and gas inlet
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpent-2-enoic acid.
-
Add anhydrous ethanol as the solvent.
-
To this solution, add the diiodo(p-cymene)ruthenium(II) dimer and the Mandyphos SL-M004-1 ligand. The catalyst loading should be carefully optimized, but a starting point is a substrate-to-catalyst ratio (S/C) of 1000:1 to 5000:1.
-
-
Hydrogenation:
-
Seal the autoclave and degas the solution by purging with nitrogen several times.
-
Pressurize the autoclave with hydrogen gas to 15-40 bar.
-
Heat the reaction mixture to 55-65 °C with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for substrate conversion (e.g., by HPLC or TLC). The reaction is typically complete within 7-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the autoclave to ambient temperature and carefully vent the hydrogen gas.
-
Add activated carbon to the reaction mixture to quench the catalyst.
-
Stir for 30 minutes, then filter the mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the desired (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(tert-butoxycarbonylamino)-2-methylpentanoic acid with high diastereomeric purity.
-
Performance Data
| Parameter | Reported Value |
| Diastereomeric Ratio (dr) | 99:1 |
| Yield | High (specific yield depends on scale and optimization) |
Rhodium-Catalyzed Asymmetric Hydrogenation: A Convergent and Efficient Alternative
Another well-established route to a key Sacubitril precursor utilizes a rhodium-catalyzed stereoselective hydrogenation of an acrylic acid intermediate.[1] This approach is particularly attractive due to the high enantioselectivities often achieved with rhodium catalysts for this class of substrates.
The Rationale for a Rhodium-Based System
Rhodium catalysts, particularly with chiral diphosphine ligands, are benchmarks in the asymmetric hydrogenation of prochiral olefins.[3][4]
-
High Enantioselectivity: Cationic rhodium complexes with chiral ligands like those from the DuPhos or Josiphos families are known to be highly effective for the hydrogenation of α,β-unsaturated carboxylic acids and their derivatives.
-
Mechanism and Stereocontrol: The mechanism is believed to involve the coordination of the olefin to the chiral rhodium center, followed by the oxidative addition of hydrogen. The stereochemistry is determined during the migratory insertion step, where the chiral ligand environment dictates the facial attack of the hydride on the double bond. The carboxylate group of the substrate can also play a directing role through coordination to the metal center.
Caption: A typical experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a general guide based on a reported synthesis of a Sacubitril precursor.[1] The specific chiral ligand should be selected based on screening for optimal performance with the given substrate.
Materials:
-
Acrylic acid precursor to Sacubitril
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., a member of the Josiphos or DuPhos family)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or a flow reactor system (e.g., tube-in-tube reactor)
-
Schlenk line or glovebox
-
Standard laboratory glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox, dissolve the rhodium precursor and the chiral diphosphine ligand in a small amount of anhydrous ethanol.
-
Stir the solution for 30 minutes to allow for complex formation.
-
-
Hydrogenation (Batch Process):
-
Charge the autoclave with a solution of the acrylic acid precursor in anhydrous ethanol.
-
Add the pre-formed catalyst solution. A catalyst loading of 0.1-1 mol% is a typical starting point.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to approximately 25 bar.
-
Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction until completion.
-
-
Hydrogenation (Flow Process):
-
Prepare a stock solution of the acrylic acid precursor and the catalyst in ethanol.
-
Use a pump to introduce the solution into a flow reactor that is pressurized with hydrogen gas.
-
Control the residence time by adjusting the flow rate to achieve full conversion.
-
Collect the product stream from the reactor outlet.
-
-
Work-up:
-
For both batch and flow processes, the solvent can be removed under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to isolate the desired stereoisomer.
-
Performance Data
| Parameter | Reported Value |
| Conversion | Can be high, but may require optimization (e.g., in flow systems to overcome H₂ depletion) |
| Stereoselectivity | High enantioselectivity is expected with appropriate ligand selection |
Conclusion and Future Perspectives
Asymmetric hydrogenation stands as a cornerstone technology in the efficient and stereoselective synthesis of Sacubitril. Both ruthenium- and rhodium-based catalytic systems offer viable pathways to the desired (2R,4S) stereoisomer, with the Ru-Mandyphos system being a proven industrial process. The choice between these systems will depend on factors such as catalyst cost, availability, and specific process requirements.
Future advancements in this field will likely focus on the development of even more active and selective catalysts, potentially utilizing earth-abundant metals, to further enhance the sustainability and cost-effectiveness of Sacubitril production. The integration of continuous flow technologies with asymmetric hydrogenation also holds significant promise for improving process safety, control, and efficiency on an industrial scale.
References
- 1. CN111269148A - Preparation method of Sacubitril intermediate - Google Patents [patents.google.com]
- 2. WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates - Google Patents [patents.google.com]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to Chiral HPLC Method Development for the Stereoisomers of Sacubitril
Abstract
This document provides a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Sacubitril stereoisomers. Sacubitril, a neprilysin inhibitor, is a critical component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/valsartan, marketed as Entresto®. The therapeutic efficacy of Sacubitril is stereospecific, with the (2S,4R) isomer being the active prodrug that is metabolized to the potent neprilysin inhibitor, Sacubitrilat (LBQ657)[1]. Consequently, the accurate quantification of stereoisomeric purity is a critical quality attribute in drug development and manufacturing. This guide details a systematic approach, from initial analyte characterization and chiral stationary phase (CSP) screening to mobile phase optimization and final method validation, tailored for researchers and drug development professionals.
Introduction: The Imperative of Chiral Separation for Sacubitril
Sacubitril possesses two chiral centers, leading to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The pharmacological activity is highly dependent on this specific three-dimensional arrangement[1]. The inactive isomers are considered process-related impurities and must be monitored and controlled to ensure the safety and efficacy of the final drug product.
Direct chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and effective technique for separating enantiomers and diastereomers without derivatization[2]. The development of a successful chiral method hinges on understanding the analyte's properties and systematically screening and optimizing chromatographic parameters to achieve the necessary resolution.
Analyte Physicochemical Properties: Sacubitril is a carboxylic acid, a crucial characteristic for method development. Its properties influence the choice of both the stationary and mobile phases.
| Property | Value | Implication for Method Development |
| Molecular Formula | C₂₄H₂₉NO₅[3] | Provides the molecular weight (411.5 g/mol )[3]. |
| pKa | ~4.6 (carboxylic acid)[4] | The molecule is acidic. Ionization must be controlled to achieve good peak shape. |
| Structure | Contains a biphenyl group and amide linkage[3][5]. | Offers multiple points for chiral recognition, including π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Strategic Workflow for Chiral Method Development
A successful method development strategy is not a random walk but a logical, staged process. The workflow is designed to efficiently explore the parameter space to find a robust separation.
Caption: Logical workflow for Sacubitril chiral method development.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a practical approach based on established principles for separating acidic chiral compounds.
-
Reference Standards: Sacubitril stereoisomers ((2S,4R), (2R,4S), (2S,4S), and (2R,4R))[6][7][8].
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Columns (Screening Kit):
-
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
-
Chiralpak® IG-3 (Amylose tris(3-chloro-4-methylphenylcarbamate)) - Immobilized
-
CHIRALPAK® QN-AX (Quinine-based anion exchanger)[9]
-
-
Solvents: HPLC-grade n-Hexane, Ethanol, 2-Propanol (IPA), Methanol.
-
Additives: Trifluoroacetic acid (TFA), Formic Acid (FA), Acetic Acid (AA).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each Sacubitril stereoisomer standard in ethanol to prepare individual stock solutions.
-
Resolution Test Mixture (0.1 mg/mL): Prepare a mixture containing all four stereoisomers by diluting the stock solutions in a 50:50 (v/v) mixture of n-Hexane and Ethanol. This mixture is crucial for evaluating the separation capability of each method.
The goal of this phase is to identify the most promising CSP. Polysaccharide-based CSPs are highly versatile and often successful for a wide range of compounds, including those with aromaticity like Sacubitril[10][11][12]. Anion-exchange phases are also excellent candidates for acidic compounds[9].
Rationale for CSP Selection:
-
Polysaccharide Phases (OJ-H, IG-3): These phases offer complex chiral environments through grooves and cavities. Chiral recognition occurs via a combination of hydrogen bonding, π-π interactions (with Sacubitril's biphenyl group), and steric hindrance[10][11]. Immobilized phases like IG-3 offer greater solvent flexibility[10][13].
-
Anion-Exchange Phases (QN-AX): These are specifically designed for acidic compounds. The mechanism relies on ion-exchange between the protonated selector and the deprotonated acidic analyte, supplemented by other interactions[9].
Screening Protocol:
-
Equilibrate the first column (e.g., Chiralcel OJ-H) with the starting mobile phase.
-
Inject the Resolution Test Mixture.
-
Run the gradient or isocratic method as defined in the table below.
-
Repeat for each column and mobile phase combination.
-
Evaluate chromatograms for any signs of separation between the four stereoisomers.
Screening Conditions Table:
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Columns | Chiralcel OJ-H, Chiralpak IG-3 | Chiralpak IG-3, CHIRALPAK QN-AX |
| Mobile Phase | n-Hexane / Alcohol (Ethanol or IPA) | Alcohol / Acetonitrile |
| Composition | 90:10 (v/v) with 0.1% TFA | 100% Methanol with 0.1% TFA/AA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm[8][14] | UV at 254 nm[8][14] |
Note on Additives: An acidic additive like TFA is essential. It suppresses the ionization of Sacubitril's carboxylic acid group, minimizing peak tailing and promoting consistent interactions with the CSP[2][15].
Once a CSP and mobile phase system show partial separation, the next step is to optimize the conditions to achieve baseline resolution (Rs > 1.5) for all stereoisomers. A published method for Sacubitril and its stereoisomers successfully used a Chiralcel OJ-H column with a mobile phase of n-hexane and ethanol[6][14]. Another method employed a Chiralpak IG-3 column[16]. This provides a strong starting point for optimization.
Optimization Strategy (based on Chiralcel OJ-H):
-
Alcohol Modifier:
-
Action: Vary the percentage of ethanol or IPA in n-Hexane from 5% to 25%.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Lowering the alcohol content generally increases retention and can improve resolution, while higher content reduces analysis time.
-
-
Acidic Additive:
-
Temperature:
-
Action: Evaluate column temperatures between 15 °C and 40 °C.
-
Causality: Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this may also increase analysis time and backpressure.
-
Optimized Method Example (Hypothetical): Based on literature for similar separations, a robust method could be achieved with the following parameters.
| Parameter | Optimized Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[6][14] |
| Mobile Phase | n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)[14] |
| Flow Rate | 1.0 mL/min[14] |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV, 254 nm[14] |
System Suitability and Validation
Before routine use, the optimized method must be validated according to ICH guidelines. A system suitability test (SST) ensures the chromatographic system is performing adequately.
System Suitability Test (SST) Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 2.0 between all stereoisomer peaks | Ensures baseline separation for accurate quantification. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Measures peak symmetry; values outside this range indicate peak shape issues. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Repeatability (%RSD) | < 2.0% for peak areas (n=6) | Demonstrates the precision of the system. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically adjust the ratio of strong to weak solvent (e.g., vary % Ethanol). |
| Incorrect CSP choice. | Screen other CSPs (e.g., amylose-based or cyclodextrin-based). | |
| Peak Tailing | Analyte ionization. | Ensure adequate concentration of acidic modifier (e.g., 0.1% TFA) in the mobile phase. |
| Column degradation. | Flush the column or replace it if performance does not improve. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Equilibrate the column with at least 10-20 column volumes of mobile phase. |
| Mobile phase prepared incorrectly. | Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sacubitril | C24H29NO5 | CID 9811834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. Sacubitril - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chiraltech.com [chiraltech.com]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application and Protocol for the Purification of (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate via Crystallization
Abstract
This application note provides a comprehensive guide to the purification of (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, a key intermediate in the synthesis of Sacubitril, through crystallization. The protocol details a robust methodology for obtaining a highly purified crystalline solid with consistent polymorphic form, critical for downstream applications in pharmaceutical development. This document outlines the scientific principles underpinning the crystallization process, a detailed step-by-step protocol, and the analytical methods for characterization and quality control of the purified product.
Introduction
(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate is a crucial chiral building block in the synthesis of the neprilysin inhibitor Sacubitril, which is a component of the angiotensin receptor-neprilysin inhibitor (ARNI) drug Sacubitril/valsartan. The chemical purity and solid-state properties of this intermediate are of paramount importance as they directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification and isolation of intermediates and APIs, offering the ability to control particle size, polymorphic form, and overall purity.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical application of crystallization for this specific molecule.
Scientific Principles of Crystallization
The purification of (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate by crystallization is governed by the principles of solubility and supersaturation. A supersaturated solution, which contains more dissolved solute than it would at equilibrium, is the driving force for both the nucleation of new crystals and the growth of existing ones.[1][2][3] The careful control of supersaturation is essential to achieve the desired crystal attributes, such as size, shape, and purity.
There are several methods to induce supersaturation, including cooling, solvent evaporation, and the addition of an anti-solvent. This protocol will focus on a combined cooling and anti-solvent approach, which has been shown to be effective for structurally related compounds.
Solvent System Selection
The choice of solvent is a critical first step in developing a crystallization process. An ideal solvent system will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for high product recovery upon cooling. Furthermore, the solvent should be a poor solvent for the impurities, allowing them to remain in the mother liquor. For (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, a mixed solvent system of a "good" solvent, in which the compound is readily soluble, and an "anti-solvent" or "poor" solvent, in which the compound is sparingly soluble, is employed to precisely control the supersaturation.
Nucleation and Crystal Growth
Crystallization proceeds in two main stages: nucleation and crystal growth.[4]
-
Nucleation: The initial formation of small, stable crystalline entities from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: The subsequent increase in the size of the nuclei as more solute molecules from the solution deposit onto their surfaces.
The rate of cooling and the rate of anti-solvent addition are critical parameters that influence the balance between nucleation and growth. Rapid cooling or fast anti-solvent addition leads to high supersaturation, favoring rapid nucleation and the formation of many small crystals. Conversely, slow cooling and gradual anti-solvent addition result in lower supersaturation, promoting slower nucleation and the growth of larger, more well-defined crystals.
Physicochemical Properties of (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₂ | [5] |
| Molecular Weight | 311.4 g/mol | [5] |
| Appearance | White to Off-white Solid | [6] |
| Melting Point | 155 - 162°C (as hydrochloride salt) | [7] |
| Solubility | Soluble in DMSO, Methanol (as hydrochloride salt) | [6] |
Experimental Protocol: Purification by Crystallization
This protocol is adapted from established methods for structurally similar intermediates and is designed to yield a highly pure crystalline product.
Materials and Equipment
-
Crude (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate
-
Ethyl acetate (ACS grade or higher)
-
n-Heptane (ACS grade or higher)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Crystallization Workflow
Caption: A schematic of the crystallization workflow.
Step-by-Step Procedure
-
Dissolution: In a jacketed glass reactor, charge the crude (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate and ethyl acetate in a ratio of approximately 1:5 (w/v). Heat the mixture to 50-60°C with gentle stirring until all the solid has dissolved.
-
Anti-Solvent Addition: While maintaining the temperature at 50-60°C, slowly add n-heptane (approximately 2-3 volumes relative to the ethyl acetate) to the solution over a period of 30-60 minutes. The solution will become slightly turbid, indicating the onset of nucleation.
-
Controlled Cooling: Once the anti-solvent addition is complete, initiate a controlled cooling ramp. Cool the mixture to 20-25°C over 1-2 hours. Then, continue to cool the suspension to 0-5°C over another 1-2 hours. A slow cooling rate is crucial for promoting crystal growth and minimizing the formation of fine particles.[8]
-
Maturation: Hold the crystal slurry at 0-5°C with gentle stirring for at least 2 hours. This maturation step allows for the crystallization to complete and can improve the purity of the final product.
-
Filtration: Isolate the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of a pre-chilled (0-5°C) mixture of ethyl acetate and n-heptane (e.g., 1:2 v/v) to remove any residual mother liquor and impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-45°C until a constant weight is achieved.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical testing to confirm the purity, identity, and solid-state form of the purified material.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The chemical purity of the crystallized product should be determined using a validated, stability-indicating HPLC method. Chiral HPLC is particularly important to ensure the desired stereoisomer is the major component.
Illustrative Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase[2][9] |
| Mobile Phase | A mixture of n-hexane, ethanol, and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A gradient elution may be necessary to separate all stereoisomers.[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure of the purified compound should be confirmed by ¹H and ¹³C NMR spectroscopy. NMR can also be used to assess the diastereomeric purity.[3][11][12]
Polymorphic Form Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a pharmaceutical substance. Therefore, it is crucial to characterize the polymorphic form of the purified material.
PXRD is a powerful, non-destructive technique for identifying the crystalline phase of a material.[10][13] The diffraction pattern is a unique "fingerprint" of a specific crystalline form.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate | C20H25NO2 | CID 25017087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 10. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Quantification of Sacubitril and Its Intermediates
Introduction: The Analytical Imperative for Sacubitril
Sacubitril, a first-in-class neprilysin inhibitor, represents a significant advancement in the treatment of heart failure when combined with the angiotensin II receptor blocker, valsartan.[1][2] As a prodrug, Sacubitril is converted in vivo to its active metabolite, sacubitrilat (LBQ657), which exerts the therapeutic effect. The chemical complexity of Sacubitril, featuring multiple chiral centers, necessitates rigorous analytical oversight throughout its lifecycle—from the quantification of synthetic intermediates during manufacturing to the determination of the active pharmaceutical ingredient (API) in final dosage forms and its metabolites in biological fluids.[2]
These application notes provide a comprehensive guide for researchers, quality control analysts, and drug development professionals to the predominant analytical techniques for the quantification of Sacubitril and its key process intermediates and degradation products. The methodologies detailed herein are grounded in established scientific principles and validated protocols reported in peer-reviewed literature, ensuring both technical accuracy and practical applicability.
Understanding the Analytes: Sacubitril and Its Key Intermediates
A robust analytical strategy is predicated on a thorough understanding of the target molecules. The primary analytes of interest are Sacubitril itself, its active metabolite sacubitrilat, and critical intermediates that can impact the purity, stability, and efficacy of the final drug product.
Key Synthetic Intermediates: The synthesis of Sacubitril involves several key precursors, the monitoring of which is crucial for process control and final product quality. A pivotal intermediate reported in multiple synthetic routes is (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester and its hydrochloride salt.[1][3][4][5][6][7]
Degradation Products as Intermediates: Stability-indicating methods are designed to resolve Sacubitril from its degradation products, which are also considered process-related intermediates. Forced degradation studies involving acid, base, oxidation, heat, and light are employed to generate and identify these compounds.[8][9]
Chromatographic Techniques for Quantification
High-performance liquid chromatography (HPLC) and its advanced iterations, ultra-high-performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are the cornerstone techniques for the analysis of Sacubitril and its intermediates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This technique is widely employed for the simultaneous quantification of Sacubitril and Valsartan in pharmaceutical dosage forms.[1][10][11]
Experimental Protocol: Simultaneous Quantification of Sacubitril and Valsartan in Tablets
-
Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:55:15 v/v/v).[1] Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
-
Column Temperature: Ambient or controlled at 30°C.[12]
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Sacubitril (e.g., 100 µg/mL) and transfer to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile[10]) and sonicate to dissolve.
-
Make up to volume with the diluent and filter through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][12]
Data Presentation: Typical HPLC Method Validation Parameters
| Parameter | Sacubitril | Valsartan | Reference |
| Linearity Range (µg/mL) | 12 - 36.75 | 13 - 39 | [1][13] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [12] |
| LOD (µg/mL) | 0.030 - 0.85 | - | [2][9] |
| LOQ (µg/mL) | 0.100 - 2.5 | - | [2][9] |
| Accuracy (% Recovery) | 98.00 - 102.00 | 98.00 - 102.00 | [1][10] |
| Precision (%RSD) | < 2% | < 2% | [14] |
Workflow for RP-HPLC Analysis of Sacubitril
Caption: Workflow for Sacubitril quantification using RP-HPLC.
Ultra-High-Performance Liquid Chromatography (UPLC)
Principle: UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[5][15]
Experimental Protocol: Rapid UPLC Analysis
-
Instrumentation: UPLC system with a PDA detector.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[16]
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile).[14]
-
Detection Wavelength: 271 nm.[14]
-
Sample Preparation: Similar to HPLC, but dilutions may be adjusted for the higher sensitivity of the UPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[4][6][7]
Experimental Protocol: Quantification of Sacubitril and Sacubitrilat in Human Plasma
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A C18 column suitable for LC-MS (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 μm).[4]
-
Mobile Phase: Gradient elution with 5 mM ammonium acetate and 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[4]
-
Ionization Mode: Positive ESI.[4]
-
MRM Transitions:
-
Internal Standard: Isotopically labeled standards such as Sacubitril-d4 and Valsartan-d3 are used to ensure accuracy.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Sacubitril | 2.00 - 4000 | 2.00 | ± 15% | < 15% | [4] |
| Sacubitrilat (LBQ657) | 5.00 - 10000 | 5.00 | ± 15% | < 15% | [4] |
| Valsartan | 5.00 - 10000 | 5.00 | ± 15% | < 15% | [4] |
Workflow for LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for Sacubitril using LC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)
Principle: HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously. It is a cost-effective method for the quantification of Sacubitril and Valsartan in pharmaceutical formulations.
Experimental Protocol: HPTLC Quantification
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of toluene, methanol, ethyl acetate, and glacial acetic acid (e.g., 8:2:1:1 v/v/v/v).
-
Sample Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric scanning at 252 nm.
-
Results: The Rf values for Sacubitril and Valsartan are typically around 0.33 and 0.43, respectively, under these conditions.
Data Presentation: HPTLC Method Validation Parameters
| Parameter | Sacubitril | Valsartan | Reference |
| Linearity Range (ng/band) | 4000 - 14000 | 400 - 1400 | |
| Correlation Coefficient (r²) | > 0.997 | > 0.994 | |
| Accuracy (% Recovery) | 99.03 | 100.74 | |
| Precision (%RSD) | < 1% | < 1% |
Analytical Approaches for Sacubitril Intermediates
While validated methods for synthetic intermediates are not as widely published as for the final API, their quantification can be achieved by adapting the aforementioned techniques.
Proposed HPLC/UPLC Method for (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester:
-
Rationale: This intermediate possesses a chromophore (biphenyl group) and is amenable to reversed-phase chromatography.
-
Column: C18 column.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (acetonitrile or methanol) would likely be effective.
-
Detection: UV detection around 254 nm.
-
Quantification: An external standard of the purified intermediate would be required for accurate quantification.
Proposed LC-MS/MS Method for Synthetic Intermediates:
-
Rationale: For intermediates lacking a strong chromophore or for trace-level quantification, LC-MS/MS offers unparalleled sensitivity and selectivity.
-
Methodology: A similar approach to the bioanalytical method can be used. The MRM transitions would need to be optimized for each specific intermediate. This involves determining the precursor ion (typically [M+H]⁺) and identifying a stable product ion after collision-induced dissociation.
Conclusion
A suite of powerful analytical techniques is available for the robust quantification of Sacubitril and its intermediates. RP-HPLC and UPLC are workhorse methods for quality control in pharmaceutical manufacturing, offering excellent precision and accuracy. For high-sensitivity analysis in biological matrices, LC-MS/MS is the undisputed method of choice. HPTLC provides a high-throughput, cost-effective alternative for routine analysis. The successful implementation of these methods, underpinned by rigorous validation, is paramount to ensuring the quality, safety, and efficacy of this life-saving therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpmr.com [wjpmr.com]
- 3. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 6. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel O-[11C]-methylated derivatives of the neprilysin inhibitor sacubitril: Radiosynthesis, autoradiography and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Amine Transaminases for Stereoselective Synthesis
Executive Summary: The Imperative for Asymmetric Amine Synthesis
Chiral amines are not merely organic functional groups; they are foundational scaffolds in a vast array of high-value molecules, including an estimated 40-45% of all small-molecule pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific three-dimensional arrangement (stereochemistry) of these amine-containing molecules is critical, as different enantiomers can exhibit dramatically different pharmacological or biological activities. Consequently, the development of robust, efficient, and sustainable methods for their stereoselective synthesis is a paramount objective in modern chemistry.[1][3][4]
Historically, the synthesis of enantiopure amines has relied on classical resolution techniques or substrate-controlled methods, which are often inefficient and generate significant waste. While transition-metal catalysis has provided powerful alternatives, these methods can require precious metals and harsh reaction conditions.[2] In this context, biocatalysis has emerged as a transformative green technology, offering unparalleled selectivity under mild, aqueous conditions.[5][6][7]
This guide focuses on the application of Amine Transaminases (ATAs) , a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, as premier reagents for the asymmetric synthesis of chiral amines from prochiral ketones.[7][8] We will delve into the mechanistic underpinnings of these powerful biocatalysts, provide actionable protocols for their screening and implementation, and detail field-proven strategies for overcoming common challenges, particularly the critical issue of reaction equilibrium. The industrial synthesis of the antidiabetic drug sitagliptin, which employs an engineered ATA, stands as a landmark achievement underscoring the power and scalability of this technology.[8][9]
The Biocatalytic Engine: Mechanism of Amine Transaminase Action
To effectively harness ATAs, one must understand their elegant catalytic cycle. ATAs operate via a "ping-pong bi-bi" kinetic mechanism, wherein the enzyme oscillates between its PLP-bound (pyridoxal-5'-phosphate) form and its PMP-bound (pyridoxamine-5'-phosphate) form.[10][11][12] The PLP cofactor is the linchpin of the entire process, acting as a temporary carrier of the amino group.
The overall reaction can be dissected into two distinct half-reactions:
-
First Half-Reaction (Ping): The enzyme's internal aldimine, formed between PLP and a conserved lysine residue in the active site, reacts with an amine donor.[13][14] This forms an external aldimine, which, after a proton transfer, is hydrolyzed to release a ketone byproduct and the enzyme in its PMP form.
-
Second Half-Reaction (Pong): The prochiral ketone substrate enters the active site and reacts with the PMP-bound enzyme. This process is essentially the reverse of the first half-reaction, generating a new external aldimine. A stereocontrolled protonation and subsequent hydrolysis release the desired chiral amine product, regenerating the PLP-bound enzyme for the next catalytic cycle.[11][12]
The exceptional stereoselectivity of ATAs arises from the precisely organized architecture of the enzyme's active site, which features distinct "pockets" that accommodate the substituents of the ketone substrate.[10] These pockets orient the substrate in a specific manner, ensuring that the amino group is delivered to only one face of the carbonyl, thus producing a single enantiomer of the amine product.
Caption: ATA Ping-Pong Bi-Bi Catalytic Cycle.
The Amine Donor: The Key to Driving the Reaction
While the ATA enzyme provides the stereocontrol, the choice of the amine donor is a critical process parameter that directly influences reaction efficiency and equilibrium position. The ideal amine donor is inexpensive, readily available, and generates a byproduct that is easily removed or inert.
| Amine Donor | Structure | Byproduct | Advantages | Disadvantages | Equilibrium Strategy |
| L-Alanine | CH₃CH(NH₂)COOH | Pyruvate | Readily available, often used in initial screens. | Generates a chiral byproduct; unfavorable equilibrium.[15] | Enzymatic removal of pyruvate (e.g., using LDH). |
| Isopropylamine (IPA) | (CH₃)₂CHNH₂ | Acetone | Inexpensive, achiral, high solubility. | Can cause product inhibition; requires excess. | Physical removal of volatile acetone byproduct by evaporation or vacuum.[15][16] |
| ortho-Xylylenediamine | C₆H₄(CH₂NH₂)₂ | Isoindole | Drives equilibrium strongly via byproduct polymerization.[15][17] | Higher cost, byproduct can color the reaction mixture. | Irreversible, spontaneous polymerization of the byproduct.[15][18] |
Expert Insight: For most applications, isopropylamine (IPA) represents the best balance of cost and performance, especially at scale where the physical removal of acetone is feasible. For particularly challenging substrates where the equilibrium is highly unfavorable (e.g., the amination of 1-indanone), a "smart" donor like o-xylylenediamine can be the enabling reagent, driving the reaction to completion even at stoichiometric quantities.[15][18]
Experimental Protocols: From Screening to Synthesis
Protocol 1: High-Throughput Screening for Amine Transaminase Activity
Objective: To efficiently identify active and stereoselective ATA candidates for a target prochiral ketone from a commercial enzyme panel.
Rationale: Enzyme panels contain a diversity of wild-type and engineered ATAs with varying substrate specificities and stereopreferences ((R) or (S)). A screening approach is essential as enzyme performance cannot be predicted a priori.[19] This protocol is designed for a 96-well plate format for parallel analysis.
Materials:
-
ATA Screening Kit (e.g., from Codexis®, Johnson Matthey, etc.) containing lyophilized (R)- and (S)-selective enzymes.
-
Potassium phosphate buffer (100 mM, pH 8.0).
-
Pyridoxal-5'-phosphate (PLP) stock solution (50 mM in DMSO).
-
Prochiral ketone substrate stock solution (500 mM in DMSO).
-
Isopropylamine (IPA), neat.
-
DMSO (Dimethyl sulfoxide), analytical grade.
-
96-well microtiter plate with sealing mat.
-
Ethyl acetate containing an internal standard (e.g., dodecane).
-
Sodium sulfate (anhydrous).
Procedure:
-
Reagent Preparation: Prepare a master mix in a sterile tube containing:
-
900 µL Potassium phosphate buffer (100 mM, pH 8.0)
-
20 µL PLP stock solution (final concentration: 1 mM)
-
50 µL Isopropylamine (final concentration: ~0.5 M)
-
Causality: The buffer maintains optimal enzyme pH. PLP is a crucial cofactor and is added to ensure the enzyme is in its fully active "holo" form. IPA serves as the amine donor.
-
-
Enzyme Hydration: Add 100 µL of the master mix to each well of the 96-well plate containing the lyophilized ATA enzymes. Allow the enzymes to rehydrate for 30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the prochiral ketone substrate stock solution to each well (final concentration: 25 mM).
-
Causality: DMSO is used as a co-solvent to solubilize the often-hydrophobic ketone substrate in the aqueous buffer. The final DMSO concentration should typically be kept below 10% v/v to minimize enzyme deactivation.
-
-
Incubation: Seal the plate securely with a sealing mat. Place the plate in an incubator-shaker at 30-40°C and 200-250 rpm for 24 hours.
-
Reaction Quench & Extraction:
-
Add 200 µL of ethyl acetate (containing internal standard) to each well.
-
Seal the plate and vortex vigorously for 2 minutes to extract the product and unreacted substrate.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully transfer an aliquot of the organic layer to a new plate or vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analyze the sample by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion (by comparing substrate and product peak areas) and the enantiomeric excess (% ee) of the chiral amine product.
-
Protocol 2: Preparative Scale Synthesis of a Chiral Amine
Objective: To synthesize a gram-scale quantity of the target chiral amine using the optimal ATA identified in the screening protocol.
Materials:
-
Optimal ATA enzyme (lyophilized powder or immobilized form).
-
Prochiral ketone (e.g., 5 grams).
-
Potassium phosphate buffer (pH 8.0, 100 mM).
-
Isopropylamine (IPA).
-
Pyridoxal-5'-phosphate (PLP).
-
DMSO.
-
Jacketed glass reactor with overhead stirring and temperature control.
-
Separatory funnel.
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Magnesium sulfate (anhydrous).
-
Rotary evaporator.
Procedure:
-
Reaction Setup: To the jacketed reactor, add 200 mL of potassium phosphate buffer. Dissolve 20 mg of PLP.
-
Reagent Addition: While stirring, add 10 mL of DMSO, followed by the 5 grams of prochiral ketone. Add 15 mL of isopropylamine (a significant excess is used to drive the equilibrium).
-
Temperature Control: Set the reactor temperature to 35°C. Allow the mixture to stir for 15 minutes to ensure homogeneity.
-
Enzyme Addition: Add 100 mg of the selected ATA lyophilizate.
-
Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor progress by taking small aliquots, quenching, extracting, and analyzing via TLC or GC/HPLC.
-
Work-up:
-
Once the reaction has reached completion, cool the mixture to room temperature.
-
Adjust the pH of the aqueous solution to >10 with 3M NaOH to ensure the amine product is in its free-base form.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or MTBE (3 x 100 mL).
-
Causality: Basification deprotonates the ammonium salt of the product, rendering it more soluble in organic solvents and facilitating extraction.
-
-
Purification:
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude amine can be further purified by flash column chromatography or distillation if necessary.
-
Advanced Strategies: Overcoming Thermodynamic Hurdles
The reversible nature of the transamination reaction often results in an unfavorable equilibrium that stalls the reaction before high conversion is achieved.[6][20] Driving the reaction towards the desired chiral amine product is the most common challenge in process development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine transaminases in chiral amines synthesis: recent advances and challenges | CoLab [colab.ws]
- 10. mdpi.com [mdpi.com]
- 11. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening** | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transaminases for chiral amine synthesis | CoLab [colab.ws]
Troubleshooting & Optimization
Improving yield and diastereoselectivity in Sacubitril synthesis
Technical Support Center: Sacubitril Synthesis
A-Level-Headed Guide for the Bench Scientist
Welcome to the Technical Support Center for Sacubitril synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the synthesis of (2R,4R)-Sacubitril. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: General Questions & Synthetic Strategy
Q1: What are the most critical steps impacting yield and diastereoselectivity in Sacubitril synthesis?
The synthesis of Sacubitril, with its two stereocenters, presents two primary challenges: establishing the correct absolute configuration at both the C2 and C4 positions and maximizing the overall yield. The most critical step is typically the one that sets the second stereocenter relative to the first. In many common synthetic routes, this is achieved via a stereoselective hydrogenation or reduction of an unsaturated precursor.[1][2]
Key challenges include:
-
Stereoisomers: The formation of the other three stereoisomers ((2S,4S), (2R,4S), and (2S,4R)) is the most significant source of impurity. This arises from incomplete stereoselectivity in the key reduction or hydrogenation steps.[1]
-
Side Reactions: Byproducts can form from incomplete reactions or side reactions, such as uncontrolled exotherms during organozinc formation in Reformatsky-type reactions, which can be problematic on a larger scale.[1][3]
-
Raw Material Quality: Impurities in starting materials can carry through the synthesis and affect catalyst performance and final product purity.
Q2: Which synthetic routes are most commonly employed in an industrial setting?
While multiple routes to Sacubitril exist, industrial syntheses often favor methods that offer high stereocontrol and efficiency. Convergent syntheses are particularly attractive. A widely cited approach involves a Reformatsky-type reaction followed by a stereoselective hydrogenation to install the two key stereocenters.[3] Another successful strategy employs the stereoselective hydrogenation of a trisubstituted olefin intermediate using a chiral ruthenium catalyst.[2] More recently, chemoenzymatic cascades are being explored as a sustainable alternative, offering high yield and excellent diastereoselectivity.[4]
Section 2: Troubleshooting the Stereoselective Hydrogenation/Reduction
The creation of the C4 stereocenter is often the lynchpin of the synthesis. Below are common issues and actionable solutions.
Scenario 1: Poor Diastereoselectivity in Hydrogenation
Symptom: Your final product contains a significant percentage of the undesired (2R,4S) or (2S,4R) diastereomers, as confirmed by chiral HPLC.[1]
Root Causes & Solutions:
-
Suboptimal Catalyst/Ligand: The choice of catalyst and chiral ligand is paramount for achieving high diastereoselectivity.
-
Action: Screen alternative catalysts and ligands. For the hydrogenation of trisubstituted olefin precursors, a combination of [Ru(p-cymene)I2]2 and a chiral phosphine ligand like Mandyphos SL-M004-1 has been shown to deliver a diastereomeric ratio (d.r.) of 99:1.[2]
-
-
Insufficient Hydrogen Pressure: Inadequate hydrogen supply can lead to incomplete reaction and reduced selectivity.
-
Incorrect Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.
-
Action: Perform a Design of Experiments (DoE) to systematically optimize these parameters. For example, the ruthenium-catalyzed hydrogenation mentioned above is typically run under 40 bar of H₂ in warm ethanol.[2]
-
Data-Driven Catalyst Selection
| Catalyst System | Substrate Type | Diastereomeric Ratio (d.r.) | Yield | Reference |
| [Ru(p-cymene)I2]2 / Mandyphos | Trisubstituted Olefin | 99:1 | High | [2] |
| Rhodium-based catalyst | N-sulfinyl protected acrylic acid | 93:7 | 99% | [3][5] |
| Chemoenzymatic Cascade | N/A | >99% de | 68.5% (isolated) | [4] |
Section 3: Troubleshooting Upstream Reactions
Problems in early steps can cascade, impacting final yield and purity.
Scenario 2: Low Yield in Reformatsky-Type Reaction
Symptom: The yield of the acrylic ester intermediate is low, with significant recovery of the starting imine.[1]
Root Causes & Solutions:
-
Inconsistent Mixing & Exotherms (Batch Process): In a traditional batch process, the reaction is often a slurry, leading to poor mixing. This can cause uncontrolled exotherms, leading to byproduct formation.[3][5]
-
Action: Implement slow addition of the bromide reagent to control the exothermic formation of the organozinc species.[5]
-
-
Inefficient Heat Dissipation (Scale-up): What works on a small scale may fail on a larger one due to changes in the surface-area-to-volume ratio, making heat dissipation difficult.[3]
-
Slow Carbethoxyallylation: If starting materials are consumed but the desired product is not formed efficiently, the second step of the reaction may be the bottleneck.
-
Action: In a flow setup, incorporate a reaction coil after the zinc column to increase the residence time and allow for complete conversion.[3]
-
Workflow for Troubleshooting the Reformatsky-Type Reaction
Caption: Troubleshooting workflow for the Reformatsky-type reaction.
Section 4: Purification and Analysis
Q3: How can I effectively separate the desired (2R,4R)-Sacubitril from its diastereomers?
Answer: While achieving high diastereoselectivity in the reaction is the primary goal, purification is often necessary to achieve the required purity for pharmaceutical applications.
-
Fractional Crystallization: This is a common and effective industrial method. The free base form of Sacubitril does not readily crystallize. Therefore, purification is often performed on a salt form. The cyclohexylamine salt of a key carboxylic acid intermediate has been shown to be particularly effective for isolating the desired diastereomer with high purity (≥99.9%).[6][7]
-
Chiral HPLC: For analytical purposes and small-scale purification, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A normal-phase method using a Chiralcel OJ-H column can effectively separate all stereoisomers.[6][8]
Q4: What analytical techniques are essential for quality control during Sacubitril synthesis?
Answer: A robust analytical workflow is crucial for monitoring reaction progress and ensuring final product quality.
-
Chiral HPLC: To determine the diastereomeric and enantiomeric purity of intermediates and the final product.[1][6]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds and identify any major impurities.[7][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.[9]
Section 5: Experimental Protocols
Protocol 1: Stereoselective Hydrogenation of a Trisubstituted Olefin Intermediate
This protocol is adapted from literature describing an industrial-scale synthesis.[2]
-
Reactor Setup: Charge a pressure-rated reactor with the N-Boc protected trisubstituted olefin intermediate (1.0 equiv), [Ru(p-cymene)I2]2 (0.005 equiv), and Mandyphos SL-M004-1 (0.01 equiv).
-
Solvent Addition: Add degassed ethanol to the reactor.
-
Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 40 bar.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitor by HPLC).
-
Workup: Depressurize the reactor, filter the mixture through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the crude product for diastereomeric ratio using chiral HPLC. The desired product should be obtained in >99:1 d.r.
Diagram: Key Factors in Stereoselective Reduction
Caption: Factors influencing the outcome of stereoselective hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low diastereoselectivity in asymmetric hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Asymmetric Hydrogenation. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide in-depth, scientifically grounded answers to the common (and uncommon) challenges you may face when striving for high diastereoselectivity. This resource is structured as a series of questions you might ask yourself in the lab, with answers that explain the underlying chemical principles to empower your troubleshooting process.
Section 1: The Starting Point - Substrate and Reagent Integrity
Low diastereoselectivity often originates from the purity and nature of your starting materials. Before delving into complex reaction optimization, it's crucial to validate the integrity of your substrate and reagents.
Q1: My diastereoselectivity is inconsistent between batches. Could my substrate be the issue?
A: Absolutely. Inconsistent results are a classic sign of variable substrate quality.
-
The "Why": Trace impurities can act as catalyst poisons or inhibitors, altering the catalyst's active state and stereodifferentiating ability. For instance, residual acids or bases can neutralize basic or acidic additives crucial for catalyst performance, while coordinating impurities (like sulfur or phosphines) can irreversibly bind to the metal center.[1] Even seemingly innocuous impurities can affect the solution properties, which in turn can influence selectivity.[2]
-
Troubleshooting Protocol: Substrate Purity Verification
-
Analysis: Re-analyze your substrate by NMR, GC/MS, and elemental analysis to check for unexpected signals or elemental compositions. Pay close attention to the baseline in your chromatograms.
-
Purification: If impurities are detected, purify the substrate using an appropriate method (recrystallization, column chromatography, or distillation). Ensure solvents used for purification are of high purity and thoroughly removed.
-
Control Experiment: Run the hydrogenation with a newly purified batch of substrate alongside a sample from the problematic batch under identical conditions. A significant difference in diastereomeric excess (d.e.) will confirm that substrate purity was the root cause.
-
Q2: Does the functional group on my substrate influence diastereoselectivity?
A: Yes, the substrate's functional groups are critical. The success of many asymmetric hydrogenations relies on a coordinating functional group (e.g., ketone, ester, amide, alcohol) near the double bond to act as a stereochemical anchor.[3][4] This group chelates to the metal center, creating a rigid, well-defined transition state that allows the chiral ligand to effectively control the facial selectivity of hydrogen addition.
-
The "Why": If a substrate lacks a suitable coordinating group, the catalyst may struggle to differentiate between the two faces of the prochiral center, leading to poor stereocontrol.[5][6] For these "unfunctionalized" olefins, specialized catalyst systems, often based on Iridium with P,N-ligands, are typically required.[7][8]
Section 2: The Heart of the Reaction - Catalyst and Ligand Selection
The choice of metal, ligand, and their preparation method is paramount. The catalyst system creates the chiral environment where stereoselection occurs.
Q3: I'm getting low d.e. How do I know if I've chosen the right catalyst and ligand?
A: Ligand selection is highly substrate-dependent, and there is no "one-size-fits-all" solution.[3][5] A ligand that is optimal for one class of substrates, like β-ketoesters, may perform poorly for another, like tetrasubstituted olefins.[3][9]
-
The "Why": The ligand's structure (e.g., bite angle, steric bulk, electronic properties) in coordination with the metal (commonly Ru, Rh, Ir) dictates the three-dimensional shape of the catalytic pocket.[5][10] This pocket must accommodate the substrate in a way that exposes only one prochiral face to hydrogen attack. A mismatch between the substrate's steric and electronic demands and the ligand's architecture results in a poorly organized transition state and low selectivity.[7][11]
-
Troubleshooting Protocol: Catalyst/Ligand Screening
-
Literature Review: Search for precedents with similar substrate classes. This is the most efficient starting point.
-
Systematic Screening: If no direct precedent exists, screen a small, diverse set of commercially available ligands. It is often practical to screen ligands based on their structural class (e.g., BINAP derivatives, DuPhos/BPE ligands, PHOX ligands).[5][12]
-
Standard Conditions: Run small-scale reactions in parallel under a set of standard, mild conditions. Use a reliable analytical method (chiral HPLC or GC) to determine conversion and d.e. for each.
-
Data Analysis: Organize your results in a table to clearly identify the most promising ligand(s) for further optimization.
-
| Ligand Family | Metal Precursor | Target Substrate Class | Typical Performance |
| BINAP & Derivatives | Ru(II), Rh(I) | Ketones, Alkenes with directing groups | Often high enantioselectivity.[6][9] |
| P,N Ligands (e.g., PHOX) | Ir(I) | Unfunctionalized or challenging olefins | Excellent for substrates lacking directing groups.[7] |
| Diamine Ligands | Ru(II) | Ketones, Imines (often in bifunctional catalysts) | High efficiency in transfer hydrogenation.[5] |
| Phospholanes (e.g., DuPhos) | Rh(I) | Enamides, α,β-Unsaturated esters | Broadly applicable with high success rates.[11] |
Q4: My reaction starts well but then stalls, and the final d.e. is low. Could my catalyst be dying?
A: Yes, this points towards catalyst deactivation or inhibition.[1][13]
-
The "Why": The active catalytic species can be sensitive and may decompose over the course of the reaction. Potential deactivation pathways include oxidation of the phosphine ligand, formation of inactive dimers or clusters, or poisoning by the product.[1][14] Product inhibition, where the newly formed chiral product coordinates strongly to the catalyst and prevents turnover, is also a common issue.[1] If a less selective or racemic background reaction pathway exists, catalyst deactivation will lead to a drop in the overall observed d.e. as the reaction proceeds.[2]
-
Caption: Troubleshooting workflow for catalyst deactivation.
Section 3: Fine-Tuning - The Impact of Reaction Conditions
Once a promising substrate/catalyst pair is identified, optimization of reaction parameters is the final step to maximize diastereoselectivity.
Q5: How do solvent, temperature, and hydrogen pressure affect my diastereoselectivity?
A: These parameters have a profound and interconnected impact on the reaction's kinetics and thermodynamics, which directly influences stereoselectivity.[10]
-
Solvent: The choice of solvent can dramatically alter reaction rates and selectivity.[15]
-
Polarity & Coordination: Non-coordinating, non-polar solvents often favor high selectivity by ensuring the substrate-catalyst interaction is the dominant organizational force.[15] Protic solvents like methanol or ethanol can sometimes accelerate the reaction but may also compete for coordination sites on the metal or participate in hydrogen bonding, altering the transition state geometry.[9][16] In some cases, alcoholic solvents are essential for generating the active hydride species.[9]
-
Viscosity & Gas Solubility: Solvent viscosity affects the diffusion rate of hydrogen gas into the solution.[15] Low hydrogen availability can sometimes lead to lower selectivity, as the rate-limiting step of the catalytic cycle may change.[15]
-
-
Temperature: Lowering the reaction temperature is a common strategy to improve selectivity.
-
The "Why": Diastereoselectivity arises from the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. According to the Eyring equation, this difference has a greater impact on the ratio of products at lower temperatures. A colder reaction slows down both pathways, but it disproportionately slows the higher-energy pathway that leads to the undesired diastereomer. However, lowering the temperature too much may lead to impractically slow reaction rates.[17]
-
-
Hydrogen Pressure: The effect of H₂ pressure can be complex and non-intuitive.[18]
-
The "Why": Increasing pressure generally increases the concentration of hydrogen in the solution, which can accelerate the reaction. However, its effect on selectivity is mechanism-dependent. In some catalytic cycles, a high concentration of H₂ can alter the rate-limiting step or favor a less selective pathway.[19] For some rhodium-catalyzed systems, for example, high pressure can be detrimental to enantioselectivity.[15][19] It is often necessary to screen a range of pressures (e.g., 1 bar, 10 bar, 50 bar) to find the optimum.[18]
-
-
Additives: Trace amounts of additives, such as acids, bases, or salts, can have a dramatic effect.[20]
-
The "Why": Additives can act as co-catalysts, catalyst activators, or suppress side reactions. For instance, a base is often required in Ru-catalyzed ketone hydrogenations to facilitate the formation of the active Ru-hydride species.[1][14] Trace amounts of a strong acid can significantly accelerate certain Ru-BINAP catalyzed hydrogenations.[9]
-
Troubleshooting Protocol: Reaction Parameter Optimization (Screening)
-
Baseline: Start with the best ligand/catalyst identified from your initial screen.
-
Solvent Screen: Test a small set of diverse solvents (e.g., a non-polar aprotic like Toluene, a polar aprotic like THF, and a protic like Methanol) at a fixed temperature and pressure.
-
Temperature Screen: Using the best solvent, run the reaction at three different temperatures (e.g., 0 °C, 25 °C, 50 °C).
-
Pressure Screen: At the optimal temperature and solvent, test a low, medium, and high hydrogen pressure (e.g., 1, 10, and 50 atm).
-
Analyze: Carefully measure the d.e. and conversion for each experiment to map out the optimal reaction space.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Toluene | THF | Methanol |
| Temp (°C) | 25 | 0 | 50 |
| Pressure (bar) | 10 | 1 | 50 |
| d.e. (%) | Record Result | Record Result | Record Result |
| Conversion (%) | Record Result | Record Result | Record Result |
Section 4: The Final Check - Analytical Methods
An inaccurate measurement of diastereomeric excess can be just as misleading as a poorly run reaction.
Q6: I think my d.e. is low, but I'm not sure I can trust my analytical method. How can I be certain?
A: This is a crucial point. The method used to determine d.e. must be robust and validated.[21]
-
The "Why": The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). For these methods to be accurate, the peaks corresponding to the two diastereomers must be baseline-resolved. Poor resolution can lead to significant errors in integration and an incorrect d.e. value. NMR spectroscopy can also be used if there are distinct, well-resolved signals for each diastereomer, but this is not always the case.[22]
-
Troubleshooting Protocol: Analytical Method Validation
-
Obtain a Racemic/Diastereomeric Mixture: If possible, synthesize a sample of the product using a non-chiral catalyst to generate a nearly 1:1 mixture of diastereomers. This helps in identifying the peaks and optimizing the separation method.
-
Optimize Separation: For HPLC/GC, screen different chiral columns and adjust the mobile phase composition (for HPLC) or temperature ramp (for GC) to achieve baseline resolution (Resolution > 1.5).
-
Verify Peak Identity: If the identity of the major and minor diastereomer is unknown, it may need to be determined by other means, such as X-ray crystallography of a derivative or by comparison to a known standard.
-
Consistent Integration: Use a consistent method for peak integration and ensure the instrument software is correctly defining the baseline.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating Large-Scale Reformatsky Reactions
Welcome to the technical support center for the large-scale implementation of the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this classic carbon-carbon bond-forming reaction from the benchtop to pilot plant or manufacturing scale. As a Senior Application Scientist, I have compiled this resource to not only provide step-by-step protocols but also to delve into the causality behind common experimental challenges, with a particular focus on minimizing byproduct formation. Our goal is to equip you with the expertise to anticipate and overcome the hurdles inherent in scaling up this powerful synthetic tool.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during a large-scale Reformatsky reaction, and what are their root causes?
A1: When scaling the Reformatsky reaction, several byproducts can emerge, often due to the challenges of maintaining precise control over reaction parameters in large vessels. The most prevalent of these are:
-
Wurtz-type Self-Condensation Products: These arise from the coupling of two molecules of the organozinc reagent. This is particularly problematic when the rate of organozinc formation significantly outpaces its consumption by the carbonyl substrate. On a large scale, this can be caused by poor mixing or slow addition of the carbonyl component.
-
Dehydration Products: The desired β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially in the presence of acid or at elevated temperatures during workup or distillation.
-
Retro-Aldol Products: The initial adduct can revert to the starting carbonyl compound and the zinc enolate, particularly if the reaction temperature is too high or the reaction is prolonged unnecessarily. This is a reversible process that can be driven by unfavorable thermodynamics.
-
Aldol Condensation Products: If the carbonyl substrate has enolizable protons, it can undergo self-condensation under basic conditions, although this is less common with the milder zinc enolates compared to lithium or magnesium enolates.[1]
Q2: How does the quality and activation of zinc impact byproduct formation at scale?
A2: The physical and chemical state of the zinc is paramount to a successful and clean large-scale Reformatsky reaction. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can lead to a significant and often unpredictable induction period.[2] This delay can result in a dangerous accumulation of unreacted α-haloester. When the reaction finally initiates, the resulting exotherm can be difficult to control in a large reactor, leading to localized overheating and the formation of dehydration and retro-aldol byproducts.
Furthermore, the morphology and surface area of the zinc particles are critical. Finer powders with a higher surface area generally react faster. However, the presence of impurities in lower-grade zinc can also catalyze side reactions. Therefore, a robust and reproducible zinc activation protocol is essential for large-scale operations.
Q3: What are the key process parameters to control during scale-up to minimize byproducts?
A3: Translating a laboratory-scale Reformatsky reaction to an industrial setting requires careful attention to several critical process parameters:
-
Temperature Control: The formation of the Reformatsky reagent is highly exothermic.[3][4] Inadequate heat removal can lead to runaway reactions and increased byproduct formation. A well-calibrated and efficient cooling system for the reactor is non-negotiable.
-
Reagent Addition Rate: Slow and controlled addition of the α-haloester to the zinc suspension is crucial to manage the initial exotherm. Similarly, the subsequent addition of the carbonyl substrate should be controlled to ensure the organozinc reagent is consumed as it is formed, minimizing the opportunity for Wurtz-type coupling.
-
Mixing Efficiency: In large reactors, inefficient mixing can create localized "hot spots" and concentration gradients, leading to inconsistent reaction progress and increased side reactions. The choice of impeller design and agitation speed should be carefully considered to ensure homogeneity.
-
Solvent Selection: The choice of solvent can influence the solubility of the intermediates and the overall reaction kinetics. Ethereal solvents like THF and diethyl ether are common, but their low boiling points can be a challenge for temperature control on a large scale. Higher boiling point solvents may be considered, but their impact on the reaction profile and byproduct formation must be thoroughly evaluated.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during large-scale Reformatsky reactions.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate or Has a Long, Unpredictable Induction Period | 1. Inactive Zinc Surface (Oxide Layer) 2. Presence of Moisture in Reagents or Solvents | 1. Implement a Robust Zinc Activation Protocol: See the detailed protocol below. Consider chemical activation (e.g., with iodine, 1,2-dibromoethane, or DIBAL-H) or physical activation (e.g., sonication).[2][3][5] 2. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Purge the reactor with an inert gas (nitrogen or argon) before and during the reaction. |
| High Levels of Wurtz-Type Self-Condensation Byproduct | 1. Slow Addition of Carbonyl Substrate 2. Poor Mixing 3. Carbonyl Substrate is Sterically Hindered or Unreactive | 1. Optimize Addition Profile: Add the carbonyl substrate concurrently with the α-haloester or immediately after its addition is complete to maintain a low concentration of the organozinc reagent. 2. Improve Agitation: Increase the stirrer speed or evaluate the impeller design for better bulk mixing. 3. Increase Reaction Temperature (with caution): A modest increase in temperature may enhance the rate of the desired reaction with the carbonyl substrate. Monitor carefully for the formation of other byproducts. |
| Significant Formation of Dehydration Product (α,β-Unsaturated Ester) | 1. Excessive Temperature During Reaction or Workup 2. Acidic Conditions During Workup | 1. Maintain Strict Temperature Control: Ensure the reactor's cooling system can handle the exotherm. Consider a lower reaction temperature. 2. Use a Buffered or Mildly Basic Workup: Quench the reaction with a saturated solution of ammonium chloride or a mild organic acid (e.g., acetic acid) instead of strong mineral acids. |
| Presence of Starting Carbonyl and Retro-Aldol Byproducts | 1. Reaction Temperature Too High 2. Prolonged Reaction Time | 1. Lower the Reaction Temperature: This will favor the thermodynamically more stable β-hydroxy ester product.[6][7] 2. Monitor Reaction Progress Closely: Use in-process controls (e.g., HPLC, GC) to determine the optimal reaction endpoint and quench the reaction promptly. |
Experimental Protocols
Protocol 1: Large-Scale Zinc Activation
This protocol describes a common method for activating zinc dust for use in a multi-hundred-liter reactor.
Materials:
-
Zinc Dust (fine powder, <10 µm)
-
Iodine (catalytic amount, e.g., 0.01 eq)
-
1,2-Dibromoethane (optional, small amount to initiate)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen or argon.
-
Charge Zinc: Charge the zinc dust into the reactor under a positive pressure of inert gas.
-
Add Solvent: Add a portion of the anhydrous THF to create a slurry.
-
Initiate Activation: Add the catalytic amount of iodine. The brown color of the iodine should disappear upon gentle heating and stirring, indicating the activation of the zinc surface. A small amount of 1,2-dibromoethane can also be added to initiate the activation.
-
Heat to Reflux: Gently heat the slurry to a reflux to complete the activation process.
-
Cool to Reaction Temperature: Cool the activated zinc slurry to the desired temperature for the Reformatsky reagent formation.
Protocol 2: Controlled Large-Scale Reformatsky Reaction
This protocol outlines a general procedure for a large-scale Reformatsky reaction with an emphasis on controlling exotherms and minimizing byproducts.
Materials:
-
Activated Zinc Slurry (from Protocol 1)
-
α-Haloester (e.g., Ethyl Bromoacetate)
-
Carbonyl Substrate (e.g., Aldehyde or Ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride Solution
Procedure:
-
Initial Setup: Have the activated zinc slurry at the desired reaction temperature (e.g., 25-30 °C) in the reactor under an inert atmosphere.
-
Controlled Addition of α-Haloester: Slowly add the α-haloester to the zinc slurry via a metering pump over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.
-
Controlled Addition of Carbonyl Substrate: Once the α-haloester addition is complete, or concurrently, begin the slow addition of the carbonyl substrate dissolved in anhydrous THF. Maintain the reaction temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples for in-process analysis (e.g., HPLC, GC) to determine the consumption of the starting materials.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with the appropriate extraction and purification steps for the desired β-hydroxy ester.
Visualizations
Reaction Mechanism and Byproduct Pathways
Caption: Main reaction pathway and common byproduct formations.
Troubleshooting Decision Tree
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
Technical Support Center: Optimization of Reaction Conditions using Design of Experiment (DoE)
Welcome to the technical support center for the optimization of reaction conditions using Design of Experiment (DoE) principles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for applying DoE to your chemical synthesis and process development projects. As Senior Application Scientists, we aim to bridge the gap between theoretical statistical principles and real-world laboratory application.
Introduction to Design of Experiment (DoE) in Reaction Optimization
In the realm of chemical and pharmaceutical development, achieving optimal reaction conditions is paramount for maximizing yield, minimizing impurities, and ensuring process robustness.[1][2] The traditional One-Factor-At-a-Time (OFAT) approach, where variables are adjusted individually while others are held constant, is often inefficient and fails to capture the interactions between different factors.[3][4] Design of Experiment (DoE) offers a powerful statistical framework to systematically vary multiple factors simultaneously, allowing for a comprehensive understanding of their effects and interactions with a minimal number of experiments.[1][2][5] This methodology is a cornerstone of the Quality by Design (QbD) paradigm in the pharmaceutical industry, enabling the development of well-understood and robust processes.[6][7][8]
This guide will walk you through the essential aspects of DoE, from initial experimental design to troubleshooting common issues, ensuring you can confidently apply these principles to your work.
Core Principles of DoE: A Visual Workflow
The successful application of DoE follows a structured workflow. Understanding this process is key to designing and executing effective experiments.
Caption: A typical workflow for a Design of Experiment (DoE) study.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that arise during the application of DoE for reaction optimization.
Experimental Design & Setup
Q1: How do I select the appropriate factors and their ranges for my DoE study?
A1: The selection of factors and ranges is critical and should be based on a combination of scientific knowledge, literature review, and preliminary experiments.
-
Factor Selection:
-
Brainstorming: Begin by listing all potential variables that could influence the reaction outcome (e.g., temperature, pressure, catalyst loading, reactant concentration, reaction time, solvent).
-
Risk Assessment: Utilize tools like a fishbone (Ishikawa) diagram to categorize and prioritize potential factors. Consider their likely impact on the desired response.
-
Screening Designs: If you have a large number of potential factors, a screening design (e.g., Plackett-Burman or a fractional factorial design) can help identify the most significant ones with fewer experiments.[8][9]
-
-
Range Selection:
-
Literature & Prior Knowledge: Your starting point should be conditions reported in the literature or known from previous work.
-
Safety and Equipment Limits: Ensure your selected ranges are within the safe operating limits of your equipment.
-
Exploratory Runs: Conduct a few informal experiments at the proposed high and low levels of your factors to ensure the reaction proceeds and you can analytically measure the outcomes. This helps avoid failed reactions within your experimental design.
-
Q2: What is the difference between a screening design and an optimization design?
A2: Screening and optimization designs serve different purposes in a DoE study.
| Design Type | Purpose | Common Designs | Number of Factors |
| Screening | To identify the most influential factors from a large list of potential variables. | Full Factorial (2-level), Fractional Factorial, Plackett-Burman | Typically 4 or more |
| Optimization | To fine-tune the settings of the most significant factors to find the optimal response. | Central Composite Design (CCD), Box-Behnken Design | Typically 2-4 |
It is a common strategy to first perform a screening experiment to identify the critical factors and then use an optimization design, such as Response Surface Methodology (RSM), to model the response surface and find the optimal conditions.[10][11]
Caption: Progression from a screening design to an optimization design in DoE.
Data Analysis & Model Fitting
Q3: My statistical model has a low R-squared value. What should I do?
A3: A low R-squared value indicates that your model does not explain a large proportion of the variability in your response data. Here’s how to troubleshoot this:
-
Check for Experimental Errors: Review your experimental records for any anomalies, such as incorrect reagent additions, temperature fluctuations, or analytical errors. Re-running suspicious experiments may be necessary.
-
Evaluate the Significance of Factors: Examine the p-values for each factor in your model. If none of the factors are statistically significant (i.e., have high p-values), it suggests that the chosen variables do not have a strong effect on the response within the selected ranges.
-
Consider Higher-Order Terms or Transformations: Your current model (e.g., a linear model) may be too simple to describe the chemical system. Try fitting a model with interaction terms or quadratic terms.[5] A transformation of the response variable (e.g., log, square root) may also help to linearize the relationship.
-
Expand Factor Ranges: The selected ranges for your factors might be too narrow, resulting in only small changes in the response. If feasible and safe, consider expanding the ranges to explore a wider experimental space.
-
Re-evaluate Factor Selection: It's possible that a critical factor influencing the reaction was not included in your experimental design. Revisit your initial brainstorming and risk assessment.
Q4: How do I interpret interaction plots, and what do they tell me about my reaction?
A4: Interaction plots are a powerful visualization tool in DoE that reveal how the effect of one factor on the response depends on the level of another factor.[12][13]
-
Parallel Lines: If the lines on the interaction plot are parallel, it suggests there is no significant interaction between the two factors. The effect of one factor is consistent across the levels of the other.
-
Non-Parallel Lines: If the lines are not parallel and intersect, it indicates a significant interaction. This means the effect of one factor on the response changes depending on the level of the second factor. Understanding these interactions is a key advantage of DoE over OFAT.[3][12]
For example, an interaction between temperature and catalyst loading might show that a high temperature only increases the yield significantly at a high catalyst loading. This is a critical insight for optimization that would be missed with a one-factor-at-a-time approach.
Post-Analysis & Validation
Q5: The model predicts optimal conditions, but when I run the validation experiment, the result is not what I expected. What went wrong?
A5: This is a common issue and can be attributed to several causes:
-
Model Inaccuracy: The model is an approximation of the true chemical system. It may not be accurate in all regions of the design space, especially if you are extrapolating beyond the experimental region.
-
Lack of Fit: Perform a "lack-of-fit" test if your experimental design includes replicate runs at the center point. A significant lack of fit indicates that your model does not adequately describe the data, and a more complex model may be needed.[10]
-
Uncontrolled Variables: An unmonitored variable (e.g., atmospheric moisture, quality of a reagent from a new bottle) could have influenced the validation run differently than the initial experiments.
-
Experimental Error: Double-check the setup and execution of the validation experiment to ensure it was performed under the exact conditions predicted by the model.
Troubleshooting Steps:
-
Review the model diagnostics (e.g., residual plots) to check for any underlying issues.
-
Conduct additional experiments around the predicted optimum to refine the model in that specific region.
-
Consider augmenting your design with more data points to improve the model's predictive power.
Experimental Protocols
Protocol 1: Setting Up a 2³ Full Factorial Design
This protocol outlines the steps for a two-level, three-factor full factorial design, a common screening experiment.
Objective: To identify the significant factors affecting the yield of a reaction.
Factors and Levels:
| Factor | Low Level (-1) | High Level (+1) |
| A: Temperature | 60 °C | 80 °C |
| B: Catalyst Loading | 1 mol% | 3 mol% |
| C: Reaction Time | 2 hours | 4 hours |
Experimental Design: A 2³ design requires 2 x 2 x 2 = 8 experiments.
| Run | Temp (°C) | Cat. Load (mol%) | Time (hr) |
| 1 | 60 | 1 | 2 |
| 2 | 80 | 1 | 2 |
| 3 | 60 | 3 | 2 |
| 4 | 80 | 3 | 2 |
| 5 | 60 | 1 | 4 |
| 6 | 80 | 1 | 4 |
| 7 | 60 | 3 | 4 |
| 8 | 80 | 3 | 4 |
Procedure:
-
Randomize the Run Order: To avoid systematic bias, randomize the order in which you perform the experiments.
-
Execute Experiments: Carefully conduct each of the 8 experimental runs according to the specified conditions.
-
Measure the Response: For each run, accurately measure the response (e.g., reaction yield determined by HPLC).
-
Analyze the Data: Use statistical software to calculate the main effects of each factor and the interaction effects.[14][15]
Protocol 2: Response Surface Methodology (RSM) for Optimization
This protocol describes how to use a Central Composite Design (CCD), a type of RSM, to find the optimal reaction conditions.[16]
Objective: To find the temperature and time that maximize the reaction yield.
Factors and Levels:
| Factor | -α | -1 | 0 | +1 | +α |
| A: Temperature (°C) | 66 | 70 | 75 | 80 | 84 |
| B: Time (hr) | 2.6 | 3 | 3.5 | 4 | 4.4 |
Experimental Design: A CCD for two factors typically involves:
-
4 factorial points (-1, +1 combinations)
-
4 axial points (at -α and +α)
-
3-5 center points (0,0) for estimating experimental error.
Procedure:
-
Execute the Randomized Experiments: Perform the experiments as defined by the CCD design.
-
Fit a Quadratic Model: Use statistical software to fit a second-order polynomial model to the experimental data.[16]
-
Generate Response Surface Plots: Visualize the relationship between the factors and the response using contour plots and 3D surface plots.[11][17]
-
Identify Optimal Conditions: Use the model to predict the combination of temperature and time that results in the maximum yield.
-
Validate the Optimum: Conduct a final experiment at the predicted optimal conditions to verify the model's prediction.
Conclusion
Design of Experiment is an indispensable tool for the modern chemist, offering a systematic and efficient approach to reaction optimization.[18][19] By moving beyond the limitations of traditional OFAT experimentation, researchers can gain a deeper understanding of their chemical systems, identify critical interactions between variables, and more rapidly converge on robust and optimal reaction conditions.[2][20] This guide provides a foundation for applying DoE principles and troubleshooting common issues, empowering you to enhance the quality and efficiency of your research and development efforts.
References
- 1. mt.com [mt.com]
- 2. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 3. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of experiments (DoE) in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of experiments (DoE) in pharmaceutical development | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Design of Experiment: A Rational and Still Unexplored Approach to Inorganic Materials’ Synthesis [mdpi.com]
- 10. Response Surface Methods for Optimization [help.reliasoft.com]
- 11. Response Surface Methodology - Overview & Applications | Neural Concept [neuralconcept.com]
- 12. Factorial experiment - Wikipedia [en.wikipedia.org]
- 13. Lesson 14: Factorial Design | STAT 509 [online.stat.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 17. Response-surface co-optimization of reaction conditions in clinical chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. m.youtube.com [m.youtube.com]
Overcoming uncontrolled exotherms in batch synthesis of Sacubitril intermediates
Technical Support Center: Sacubitril Intermediate Synthesis
Overcoming Uncontrolled Exotherms in Batch Synthesis: A Troubleshooting Guide for Researchers
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the safe, efficient, and scalable synthesis of Sacubitril intermediates. Uncontrolled exothermic reactions, or thermal runaways, are a significant risk in pharmaceutical manufacturing, potentially leading to batch failure, equipment damage, and serious safety incidents.[1][2] This guide is structured to help you identify, troubleshoot, and, most importantly, prevent these hazardous events.
Process safety is not merely a regulatory hurdle; it is a fundamental component of successful drug development and manufacturing.[3][4] A robust understanding of your reaction's thermodynamics and kinetics is essential, especially when scaling up. This guide will walk you through common challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it so dangerous in batch synthesis?
A thermal runaway is a self-sustaining chemical reaction where an initial increase in temperature triggers a further, accelerating increase in the reaction rate. This creates a positive feedback loop, generating heat faster than the reactor's cooling system can remove it.[5][6] The consequences can be catastrophic, including a rapid rise in pressure, boiling of solvents, release of toxic gases, and potentially vessel rupture or explosion.[1][7] In batch synthesis, where the entire bulk of reactants is present in the vessel, the potential energy release is significant.
Q2: Which steps in a typical Sacubitril synthesis are most at risk for uncontrolled exotherms?
While multiple routes to Sacubitril exist[8][9][10], several common transformations carry inherent thermal risks:
-
Reductions with Borane Reagents: The reduction of carboxylic acids or esters is a key step in many synthetic pathways. Borane complexes, such as Borane-Tetrahydrofuran (BTHF) or Borane-Dimethyl Sulfide (DMSB), are highly reactive and their reactions are significantly exothermic.[11][12]
-
Hydrogenation Reactions: Catalytic hydrogenation to set stereocenters is common.[8][13] While often well-controlled, these reactions can become exothermic if the catalyst is too active, hydrogen pressure is mismanaged, or agitation fails.
-
Organometallic Reactions: The use of Grignard reagents, organolithiums, or cuprates for C-C bond formation can be highly exothermic.
-
Reaction Quenching: The neutralization of highly reactive reagents (like excess boranes or organometallics) with protic solvents (water, methanol) is often one of the most hazardous steps. This process is itself highly exothermic and frequently generates large volumes of flammable gas, such as hydrogen.[14][15][16]
Q3: What is the role of Reaction Calorimetry in preventing these events?
Reaction calorimetry is a critical tool for process safety. It measures the heat evolved during a chemical reaction under controlled conditions. This data allows you to determine key safety parameters before scaling up, such as:
-
Heat of Reaction (ΔHr): The total energy released.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature a runaway reaction could reach. This information is vital for designing an adequate cooling system and establishing safe operating limits.
Q4: What are the basic principles of temperature control in a batch reactor?
Effective temperature control relies on balancing heat generation with heat removal.[17] This is typically achieved with a jacketed reactor that can be filled with a heating or cooling fluid. The control system, often a PID (Proportional-Integral-Derivative) controller, adjusts the flow of this fluid.[18] Key challenges include process non-linearities (heat transfer changes as the reaction progresses) and controller tuning. A poorly tuned controller can lead to temperature oscillations or overshooting the setpoint, which can be dangerous for sensitive, exothermic reactions.[17][19]
Troubleshooting Guides: Real-World Scenarios
Scenario 1: Rapid Temperature Spike During Borane-THF Reduction
Q: I'm performing a BTHF reduction on a carboxylic acid intermediate. During the addition of the BTHF solution, the reactor temperature began rising much faster than predicted and is approaching my safety limit, even with the cooling jacket at maximum capacity. What should I do, and how do I prevent this?
A: Root Cause Analysis & Immediate Actions
A rapid temperature increase during borane addition points to an uncontrolled reaction rate. The most common causes are:
-
Poor Agitation: Inadequate mixing creates localized "hotspots" where the BTHF concentration is dangerously high, leading to a rapid, localized exotherm that then propagates through the batch.
-
Incorrect Reagent Concentration: Commercial BTHF solutions above ~1.5 M can dissociate, creating an atmosphere of highly flammable and pyrophoric diborane (B₂H₆) gas in the reactor headspace.[12]
-
Contamination: Water or other protic impurities in the starting material or solvent will react violently with BTHF, producing heat and flammable hydrogen gas.[15]
-
Addition Rate Too High: The rate of addition may be exceeding the vessel's capacity for heat removal.
Immediate Actions:
-
STOP ADDITION IMMEDIATELY.
-
Ensure agitation is running at maximum safe speed to break up any potential hotspots.
-
Confirm the cooling system is operating at 100% capacity.
-
If the temperature continues to rise uncontrollably, prepare for emergency procedures, including inerting the headspace with Nitrogen or Argon and preparing a quench vessel if necessary.[2]
Preventive Measures & Best Practices Protocol
To prevent recurrence, a robust Process Hazard Analysis (PHA) and a strictly controlled protocol are necessary.[20]
Protocol: Safe Addition of Borane-THF Complex
-
Material & Reactor Preparation:
-
Ensure the reactor and all glassware are scrupulously dried to remove moisture.
-
Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) to create an oxygen-free atmosphere. Maintain a slight positive pressure throughout the reaction.
-
Use a BTHF solution with a concentration ≤1.0 M to minimize diborane dissociation.[12]
-
-
Controlled Addition:
-
Cool the substrate solution in the reactor to the recommended starting temperature (e.g., 0-5 °C) before beginning the addition.
-
Add the BTHF solution subsurface via a dosing pump at a slow, controlled rate determined by prior calorimetry studies. The addition should be "feed-controlled," meaning the reaction consumes the reagent as it is added, preventing accumulation.
-
Continuously monitor the internal reactor temperature and the temperature differential (ΔT) between the reactor and the cooling jacket. A widening ΔT indicates the reaction is generating heat faster than it can be removed and the addition rate should be slowed or stopped.
-
-
Monitoring & Control:
-
Ensure constant, vigorous agitation throughout the addition and reaction hold time.
-
Never leave the reaction unattended.[21]
-
| Parameter | Recommended Limit | Rationale |
| BTHF Concentration | ≤ 1.0 M in THF | Minimizes dissociation to hazardous diborane (B₂H₆) gas.[12] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents side reactions and potential ignition of evolved hydrogen. |
| Addition Type | Subsurface, feed-controlled | Prevents reagent accumulation and ensures rapid mixing. |
| Initial Temperature | 0 - 5 °C (Typical) | Slows initial reaction rate, providing a wider safety margin. |
| Max Temperature (ΔT) | As per calorimetry data | Ensure the cooling system is never overwhelmed. |
Scenario 2: Violent Exotherm and Gas Evolution During Work-up/Quenching
Q: My borane reduction appeared complete. I cooled the batch to 10°C and began adding methanol to quench the excess BTHF. The mixture immediately began to foam, boil violently, and the reactor pressure increased rapidly. What happened?
A: Root Cause Analysis & Immediate Actions
This is a classic, and extremely dangerous, quenching exotherm. The reaction between residual borane and a protic solvent like methanol is instantaneous, highly exothermic, and liberates a stoichiometric amount of flammable hydrogen gas.[14][16] Adding the quench to the reaction mixture is often the worst-case scenario, as the initial charge of methanol encounters a large excess of highly reactive borane.
Immediate Actions:
-
STOP QUENCH ADDITION.
-
Ensure maximum cooling is applied.
-
Verify that the reactor's emergency venting system is functioning and that the evolved hydrogen is being safely directed away from ignition sources. A methanol scrubbing system is recommended for large-scale reactions to capture any escaping diborane.[14]
-
Do not resume the quench until the temperature and pressure have stabilized.
Preventive Measures & Best Practices Protocol
A controlled quench is paramount for safety. The ideal method is a "reverse quench."
Protocol: Controlled Reverse Quenching of Borane Complexes
-
Prepare Quench Vessel: In a separate, appropriately sized vessel, place the calculated amount of quenching agent (e.g., methanol or acetone). Ensure this vessel is also under an inert atmosphere and has adequate cooling. Cool the quench agent to 0-5 °C.
-
Cool Reaction Mixture: Cool the primary reaction vessel containing the excess borane to 0-5 °C.
-
Perform Reverse Addition: Slowly transfer the cooled reaction mixture into the vigorously stirred, cooled quenching agent.
-
Monitor and Control: This method ensures the reactive borane is always the limiting reagent, preventing a runaway. Monitor the temperature and gas evolution in the quench vessel throughout the transfer. The rate of transfer should be adjusted to keep the temperature within safe limits.
Scenario 3: Emergency Shutdown Procedure for Imminent Thermal Runaway
Q: My reaction is in a confirmed thermal runaway. The temperature and pressure are rising rapidly despite all control measures. What is the universal emergency shutdown procedure?
A: Immediate Actions for Emergency Shutdown
When a reaction cannot be controlled, the priority shifts from saving the batch to protecting personnel and equipment. Every laboratory must have a clearly defined and practiced Emergency Shutdown Procedure.[22][23]
Protocol: Emergency Shutdown
-
Alert Personnel: Immediately alert all personnel in the vicinity and activate the lab's emergency alarm.
-
Isolate & Stop Reagents: If possible, immediately stop all reagent feeds to the reactor.
-
Activate Emergency Cooling/Quench: If the reactor is equipped with an emergency cooling system (e.g., a cooling coil with a high-flow coolant) or a "reaction killer"/short-stop injection system, activate it immediately.
-
Vent Pressure: Ensure the path to the emergency relief valve or rupture disc is clear. The system is designed to safely vent overpressure to prevent catastrophic vessel failure.[2]
-
Evacuate: Evacuate the immediate area to a pre-determined safe location. Do not remain to observe the event.
-
Contact Emergency Response: Notify your organization's emergency response team and provide them with the specific chemical details (MSDS sheets) and the location of the incident.
References
- 1. helgroup.com [helgroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigma-hse.com [sigma-hse.com]
- 4. fessgroup.co.uk [fessgroup.co.uk]
- 5. pyrophobic.com [pyrophobic.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chimia.ch [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. leapchem.com [leapchem.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.incatools.com [blog.incatools.com]
- 18. emerson.com [emerson.com]
- 19. people.ece.ubc.ca [people.ece.ubc.ca]
- 20. techsafetycourses.com [techsafetycourses.com]
- 21. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 22. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 23. ehs.fiu.edu [ehs.fiu.edu]
Technical Support Center: Mitigating Impurity Risk in Telescoped Process Synthesis
Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide you with expert insights and practical solutions for a critical challenge in modern pharmaceutical manufacturing: managing impurity risk in telescoped (or continuous) process synthesis. By eliminating intermediate isolation steps, telescoped processes offer significant advantages in efficiency and sustainability, but they also present unique challenges in impurity control.[1][2][3] This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding impurity management within the context of telescoped synthesis.
Q1: What is telescoped synthesis, and why does it pose a unique challenge for impurity control?
Telescoped synthesis, often executed in continuous flow systems, integrates multiple reaction steps into a seamless sequence without isolating the intermediate products.[1] This approach enhances process efficiency and safety. However, the lack of intermediate purification and isolation stages means that impurities generated in an early step can be carried forward, potentially reacting in subsequent steps to form new, complex impurities or interfering with catalysis.[1] This "snowball" effect makes proactive impurity control essential.
Q2: What are the primary sources of impurities in a telescoped process?
Impurities can arise from numerous sources, much like in traditional batch processing. However, their impact is amplified in a continuous system. Key sources include:
-
Starting Materials and Reagents: Impurities present in raw materials are a primary source.[4][5]
-
Byproducts from the Main Reaction: Incomplete reactions or side reactions generate process-related impurities.
-
Degradation Products: The product or intermediates may degrade under the reaction conditions (e.g., heat, exposure to reagents).[6]
-
Catalyst-Related Impurities: Residual catalyst or products from catalyst decomposition can contaminate the stream.
-
Solvent and Reagent Incompatibility: Cross-contamination between incompatible solvents or reagents from different stages can lead to impurity formation.[1]
Q3: What are the regulatory expectations for impurity control in telescoped processes?
Regulatory bodies like the FDA and EMA expect the same stringent level of impurity control for continuous processes as for batch.[7] The core principles are outlined in the ICH guidelines (Q3A-D, M7).[8][9] Key expectations include:
-
Thorough Process Understanding: You must demonstrate a deep understanding of how your process parameters influence impurity formation and purging.
-
Defined Control Strategy: A robust control strategy must be in place to ensure the final Active Pharmaceutical Ingredient (API) consistently meets its quality specifications.[5]
-
Justified Specifications: Acceptance criteria for impurities in the final drug substance must be established and justified based on safety data and batch analyses.[9][10] The thresholds for reporting, identification, and qualification of impurities are critical.[9][11]
Table 1: ICH Q3A/Q3B Impurity Thresholds for New Drug Substances & Products
This table provides a quick reference for the key thresholds that guide specification setting.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[9][11] |
Part 2: Troubleshooting Guide: Common Impurity Challenges & Solutions
This section provides a question-and-answer guide to specific issues you may encounter during your experiments.
Q4: An unknown impurity has appeared in my final product stream. What is the systematic approach to identification?
The appearance of a new impurity requires a structured investigation. The goal is to identify the impurity's structure and trace its origin.
Causality: An unknown peak on an HPLC chromatogram represents a potential risk to product quality and patient safety. Its identification is the first step in developing a control strategy. A multidisciplinary approach combining analytical chemistry and process knowledge is most effective.[12][13]
Troubleshooting Steps:
-
Initial Analysis (LC-MS): The first step is to analyze the sample by LC-MS to determine the molecular weight and fragmentation pattern of the impurity.[12][13][14] This often provides enough information to propose a likely structure, especially if it's related to known starting materials or intermediates.
-
Isolation and Enrichment: If the structure cannot be determined by LC-MS alone, the impurity must be isolated for full characterization by NMR.[12][13] Techniques include:
-
Structural Elucidation (NMR): Once isolated, 1D and 2D NMR spectroscopy are used to definitively determine the chemical structure.[14][16]
-
Confirmation and Synthesis: To confirm the proposed structure, it is best practice to synthesize the impurity and compare its spectroscopic and chromatographic data with the isolated unknown.[16]
Diagram 1: Decision Tree for Impurity Identification and Mitigation
Caption: Workflow for identifying and controlling a new impurity.
Q5: My telescoped process is showing poor rejection of a known, structurally similar impurity. What strategies can I employ?
Structurally similar impurities are often the most challenging to remove because they share physicochemical properties with the API, making separation difficult.[17]
Causality: Poor rejection is often due to co-crystallization, the formation of solid solutions, or insufficient selectivity of the chosen purification method.[17] A successful strategy relies on exploiting subtle differences between the API and the impurity.
Troubleshooting & Mitigation Strategies:
-
Optimize Crystallization: Crystallization is a powerful purification tool, but it must be carefully optimized.[18][19]
-
Solvent System Screening: Identify a solvent/anti-solvent system where the solubility difference between the API and the impurity is maximized.[19]
-
Control Nucleation and Growth: Control cooling rates and seeding strategies. Slow crystallization often leads to higher purity crystals.
-
Reslurrying/Washing: Washing the isolated solid with a solvent in which the impurity is more soluble can significantly improve purity.[17]
-
-
Implement In-line Chromatography: For very difficult separations, continuous chromatography can be integrated into the flow path.[20] While this adds complexity, it offers superior separation power.
-
Modify the API's Solid Form: Converting the API to a salt can dramatically alter its solubility characteristics relative to a non-basic or non-acidic impurity, enabling a more effective crystallization-based purification.[19]
Part 3: Advanced Strategies & Protocols
Proactive mitigation is always superior to reactive troubleshooting. This section covers advanced methodologies for building robust telescoped processes from the outset.
Q6: How can Process Analytical Technology (PAT) be implemented to monitor and control impurities in real-time?
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[21][22] It is a cornerstone of modern, robust process design.[23]
Causality: By monitoring a reaction in real-time, you can ensure it runs within its defined design space, preventing deviations that lead to impurity formation.[24] This shifts quality control from end-product testing to in-process assurance.[21][24]
Implementation Strategy:
-
Identify Critical Process Parameters (CPPs): Determine which process variables (e.g., temperature, concentration, flow rate) have the greatest impact on impurity formation (the Critical Quality Attribute, or CQA).[5]
-
Select Appropriate PAT Tools: Choose spectroscopic tools that can monitor the CQAs in real-time. Common choices include:
-
FT-IR/Raman Spectroscopy: Excellent for monitoring concentrations of reactants, products, and key intermediates or byproducts.
-
UV-Vis Spectroscopy: Often used in conjunction with HPLC for monitoring column eluents.[25]
-
On-line HPLC/UPLC: Provides near real-time separation and quantification of all components, including low-level impurities. This is a powerful, direct measurement of the impurity profile.[21][26]
-
-
Develop a Control Loop: Use the real-time data from the PAT sensor to automatically control the CPPs. For example, if an impurity concentration begins to rise, the system could automatically adjust the temperature or residence time to bring it back into specification.
Diagram 2: PAT-Integrated Telescoped Synthesis Workflow
References
- 1. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. agcpharmachemicals.com [agcpharmachemicals.com]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. extranet.who.int [extranet.who.int]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 15. youtube.com [youtube.com]
- 16. documents.lgcstandards.com [documents.lgcstandards.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 20. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 21. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | アジレント [agilent.com]
- 22. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. youtube.com [youtube.com]
- 26. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Sacubitril's Chiral Intermediates
Welcome to the technical support center for the purification of Sacubitril's chiral intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of Sacubitril. As a neprilysin inhibitor, the stereochemical purity of Sacubitril is paramount to its therapeutic efficacy and safety. The synthesis of its core structure, particularly the key intermediate (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid and its derivatives, involves the creation of two critical chiral centers.[1][2][3][][5] Achieving high diastereomeric and enantiomeric purity is a significant challenge, often complicated by process-related impurities and physical separation difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The advice herein is grounded in established chemical principles and validated methodologies to ensure scientific integrity and practical applicability.
Section 1: Troubleshooting Poor Diastereomeric Purity
The most common challenge in Sacubitril synthesis is controlling the stereochemistry to isolate the desired (2R,4S) isomer from other diastereomers such as the (2S,4S), (2R,4R), and (2S,4R) forms.[6] Inadequate separation leads to compromised final product quality and potential regulatory hurdles.
FAQ 1.1: My crude product shows a high percentage of the (2S,4S) diastereomer after asymmetric hydrogenation. What are the likely causes and how can I fix this?
Answer: This issue typically points to inefficiencies in the stereoselective hydrogenation step, which is designed to set the second stereocenter. The formation of undesired diastereomers can be influenced by the catalyst, protecting groups, and reaction conditions.
Root Causes & Solutions:
-
Catalyst and Ligand Choice: The stereochemical outcome is highly dependent on the chiral phosphine ligand used with the ruthenium or rhodium catalyst.[7][8] For instance, ligands like Mandyphos are specifically designed for high diastereoselectivity in this type of reaction.[7]
-
Troubleshooting:
-
Verify Ligand Purity: Ensure the chiral ligand is of high purity and has not degraded.
-
Screen Different Ligands: If selectivity remains low, consider screening a panel of chiral phosphine ligands. The choice of ligand can sometimes be substrate-dependent.
-
Catalyst Loading: Inconsistent catalyst loading can affect performance. Ensure accurate and homogeneous distribution of the catalyst in the reaction mixture.
-
-
-
Protecting Group Influence: The nature of the protecting group on the nitrogen atom can dramatically alter the stereochemical direction of the hydrogenation.
-
Troubleshooting: It has been reported that altering the protecting group on the nitrogen of the γ-ene amino acid intermediate can reverse the stereoselectivity, making the undesired isomer the major product.[9] Confirm that the correct protecting group (e.g., Boc) is in place as specified by validated protocols.[7]
-
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all impact the diastereomeric ratio (dr).
-
Troubleshooting Protocol:
-
Hydrogen Pressure: Asymmetric hydrogenations are often sensitive to H₂ pressure. Industrial processes may run at pressures up to 40 bar.[7] Ensure your system maintains stable and consistent pressure.
-
Temperature: The reaction may be running at a suboptimal temperature. Perform a small-scale temperature screening (e.g., 25°C, 40°C, 60°C) to find the optimal condition for selectivity.
-
Solvent System: The polarity and coordinating ability of the solvent (e.g., ethanol, methanol) can influence the catalyst-substrate complex.[10] Ensure the solvent is anhydrous and de-gassed, as water and oxygen can poison the catalyst.
-
-
FAQ 1.2: I am struggling to separate diastereomers using standard column chromatography. What alternative purification strategies can I employ?
Answer: When standard silica gel chromatography fails to resolve closely related diastereomers, more specialized techniques are required. Diastereomeric salt resolution and preparative chiral HPLC are the most effective methods.
Strategy 1: Diastereomeric Salt Resolution
This classical method involves reacting a racemic or diastereomeric mixture of an acid or amine with a chiral resolving agent to form diastereomeric salts.[11] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
-
Applicable Intermediate: This is particularly useful for intermediates containing a free amine or carboxylic acid, such as (2R,4S)-5-(biphenyl-4-yl)-4-amino-2-methylpentanoic acid.[12]
-
Experimental Protocol: Diastereomeric Salt Resolution
-
Select a Resolving Agent: For an amine intermediate, use a chiral acid like D-(-)-tartaric acid, mandelic acid, or di-p-toluoyl tartaric acid.[13] For an acidic intermediate, a chiral amine would be used.
-
Screen Solvents: The choice of solvent is critical for differential solubility. Screen a range of polar solvents such as methanol, ethanol, or isopropanol, as well as solvent/anti-solvent systems.[11][13]
-
Salt Formation: Dissolve the diastereomeric mixture in the chosen solvent. Add the chiral resolving agent (typically 0.5 to 1.0 equivalents). Heat the mixture to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[14]
-
Isolation and Liberation: Filter the crystals and wash with a small amount of cold solvent. The desired enantiomer/diastereomer can then be liberated from the salt by treatment with a base (if a chiral acid was used) or an acid (if a chiral base was used) and subsequent extraction.
-
Purity Analysis: Analyze the mother liquor and the isolated product by chiral HPLC to determine the efficiency of the resolution.
-
Strategy 2: Preparative Chiral HPLC
For smaller scales or when crystallization methods fail, preparative chiral HPLC offers high-resolution separation.
-
Column Selection: Chiral stationary phases (CSPs) are essential. Columns like Chiralcel OJ-RH or Chiralpak are commonly used for separating Sacubitril stereoisomers.[15][16]
-
Method Development: Develop a method on an analytical scale first to optimize the mobile phase (often hexane/ethanol or hexane/isopropanol for normal phase) and flow rate before scaling up to a preparative column.[17]
Diagram 1: Decision Workflow for Diastereomer Purification
Caption: Workflow for selecting a purification strategy for diastereomers.
Section 2: Troubleshooting Analytical HPLC Methods
Accurate analysis of chiral purity is impossible without a robust and reliable HPLC method. Common issues include poor resolution, peak tailing, and shifting retention times.
FAQ 2.1: My chiral HPLC method shows poor resolution between the (2R,4S) and (2S,4S) stereoisomers. How can I improve the separation?
Answer: Improving resolution requires optimizing the chromatographic conditions to enhance the differential interaction between the isomers and the chiral stationary phase (CSP).
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Modifier Percentage: In normal-phase chromatography (e.g., hexane/alcohol), small changes in the alcohol (modifier) percentage can have a large impact on resolution. Systematically vary the alcohol concentration (e.g., from 5% to 20% isopropanol) to find the optimal balance between retention time and resolution.
-
Modifier Type: Switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity.[16]
-
Additives: For reversed-phase methods, adding an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and sometimes resolution by suppressing ionization.[15]
-
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, albeit at the cost of longer run times.
-
Temperature: Temperature affects both solvent viscosity and mass transfer kinetics. A validated method for Sacubitril isomers uses a column temperature of 45°C.[15] Experiment with temperatures between 25°C and 50°C. Lower temperatures often increase retention and may improve resolution.
-
-
Column Integrity:
-
A loss of resolution can indicate a degraded or contaminated column.[18] Flush the column according to the manufacturer's instructions. If performance is not restored, the column may need replacement.
-
FAQ 2.2: I'm observing significant peak tailing for my main intermediate peak. What is causing this?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Secondary Silanol Interactions | Free silanol groups on the silica support can interact with basic analytes (like amines), causing tailing. | Add a competing base (e.g., triethylamine) to the mobile phase in small amounts (0.1%) for normal phase, or ensure the mobile phase pH is low (~2-3) for reversed phase to suppress silanol ionization.[19] |
| Column Overload | Injecting too much sample saturates the stationary phase, leading to a non-Gaussian peak shape. | Dilute the sample and reinject. If tailing disappears, the original sample was too concentrated.[20] |
| Contamination | Strongly retained impurities from previous injections can build up at the column head, distorting the flow path. | Flush the column with a strong solvent (e.g., isopropanol or DMF for immobilized columns).[18] Using a guard column can prevent this. |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve the sample in the mobile phase itself.[20] |
Diagram 2: HPLC Troubleshooting Logic
Caption: Systematic approach to troubleshooting common HPLC issues.
Section 3: Challenges in Crystallization and Isolation
Even after achieving good chemical and chiral purity in solution, isolating the intermediate as a stable, crystalline solid can be challenging. Some intermediates, like the free base of Sacubitril itself, are difficult to crystallize.[7]
FAQ 3.1: My purified intermediate oils out or fails to crystallize from solution. What can I do to induce crystallization?
Answer: Failure to crystallize is common for compounds with conformational flexibility or for those that form amorphous solids or oils. The goal is to find conditions that favor the formation of an ordered crystal lattice.
Troubleshooting Strategies:
-
Solvent Screening: The choice of solvent is paramount.
-
Anti-Solvent Addition: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity appears. Common good solvents include ethyl acetate and acetone, while alkanes like heptane or hexane are common anti-solvents.[10]
-
Slow Evaporation: Dissolve the compound in a moderately volatile solvent and allow it to evaporate slowly in a loosely covered vial.
-
-
Temperature Control:
-
Slow Cooling: After dissolving the compound at an elevated temperature, allow it to cool to room temperature very slowly. Transferring the flask to a dewar filled with warm water can achieve this.
-
Sub-ambient Temperature: If room temperature crystallization fails, store the solution at 4°C or -20°C for an extended period.
-
-
Physical Methods:
-
Seeding: Introduce a tiny crystal of the desired compound (if available) into a supersaturated solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can initiate nucleation.
-
-
Salt Formation: If the free base or free acid is difficult to crystallize, converting it to a salt often dramatically improves crystallinity.
References
- 1. GSRS [precision.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride | 149690-12-0 [chemicalbook.com]
- 5. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride | C20H26ClNO2 | CID 25017086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. daicelpharmastandards.com [daicelpharmastandards.com]
- 7. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 8. A preparation method of sacubitril valsartan complex and/or co-crystal key intermediate sacubitril calcium - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106397273A - Improved preparation method of sacubitril intermediate - Google Patents [patents.google.com]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Sacubitril Impurities | SynZeal [synzeal.com]
- 13. WO2016203500A2 - Preparation of sacubitril or salt thereof and novel intermediates in the preparation of sacubitril - Google Patents [patents.google.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. chiraltech.com [chiraltech.com]
- 19. hplc.eu [hplc.eu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability-Indicating HPLC Method for Sacubitril and its Degradation Products
Welcome to the technical support center for the analysis of Sacubitril and its degradation products using stability-indicating High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and troubleshooting. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
The Critical Role of a Stability-Indicating Method
A stability-indicating analytical method is crucial in pharmaceutical development as it can accurately distinguish the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other potential interfering substances.[1][2] For Sacubitril, a neprilysin inhibitor often co-formulated with Valsartan for the treatment of heart failure, ensuring its stability is paramount to drug safety and efficacy.[3][4][5] Forced degradation studies are a cornerstone in the development of such methods, as they help to elucidate potential degradation pathways and demonstrate the method's specificity.[1][6]
Sacubitril is known to degrade under various stress conditions, including acidic, basic, and oxidative environments.[3][7][8][9] Therefore, a robust HPLC method must be able to resolve Sacubitril from its known and potential degradation products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you might encounter during the HPLC analysis of Sacubitril. Each problem is followed by a systematic approach to diagnosis and resolution.
Problem 1: Poor Peak Resolution Between Sacubitril and Degradation Products
Poor resolution can compromise the accuracy of quantification and the stability-indicating power of the method.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical.
-
Action: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A shallow gradient or isocratic elution with a lower organic content can often improve the separation of closely eluting peaks.
-
Pro-Tip: Consider using a different organic modifier. For instance, if acetonitrile doesn't provide adequate resolution, methanol may offer different selectivity due to its different solvent properties.
-
-
Incorrect pH of the Mobile Phase: The ionization state of Sacubitril and its degradation products, which are acidic, significantly influences their retention and peak shape.[10][11]
-
Action: Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like Sacubitril, a mobile phase pH around 2.5-3.5 often yields good peak shapes and retention. It's crucial to operate within the stable pH range of your column.[10]
-
Causality: At a pH well below the pKa of the analytes, they will be in their non-ionized form, leading to increased retention on a reversed-phase column and potentially better separation.
-
-
Suboptimal Column Chemistry: The stationary phase plays a vital role in the separation mechanism.
-
Action: If resolution is still an issue, consider a column with a different stationary phase (e.g., C8 instead of C18) or one with a different bonding technology (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.[12]
-
Problem 2: Peak Tailing for Sacubitril or its Degradants
Peak tailing can lead to inaccurate integration and reduced sensitivity.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Active silanol groups on the silica backbone of the column can interact with basic functional groups on the analytes, causing tailing.
-
Action:
-
Lower the mobile phase pH (e.g., to 2.5) to suppress the ionization of silanol groups.
-
Incorporate a small amount of an amine modifier (e.g., triethylamine) into the mobile phase to compete for active sites.
-
Use a modern, end-capped column specifically designed to minimize silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Void Formation: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues.[13]
Problem 3: Baseline Drift or Noise
A stable baseline is essential for accurate quantification, especially at low analyte concentrations.[16]
Potential Causes & Solutions:
-
Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the detector cell, causing baseline noise and spikes.[16]
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the performance of the detector.[17]
-
Action: Use a column oven to maintain a constant temperature. Ensure the HPLC system is not placed in an area with significant temperature drafts.[16]
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated flow path can lead to a drifting baseline.
-
Action: Use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily.[16] If contamination is suspected, flush the entire system with a strong solvent like isopropanol.
-
Problem 4: Retention Time Shifts
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[15]
-
Action: Increase the column equilibration time to at least 10-15 column volumes.
-
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can alter retention times.
-
Action: Prepare the mobile phase carefully and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[14]
-
-
Pump Malfunction: Inconsistent flow rates due to pump issues will cause retention times to vary.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing a stability-indicating HPLC method for Sacubitril?
A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size). For the mobile phase, you can begin with a gradient elution using a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 3.0) and an organic phase like acetonitrile.[18][19] A typical gradient might run from 25% to 80% acetonitrile over 20-30 minutes. The detection wavelength is commonly set at 254 nm.[4][18][19]
Q2: How do I perform forced degradation studies for Sacubitril?
A2: Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).[1] Sacubitril should be subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.[18]
-
Base Hydrolysis: 0.1 N NaOH at 40°C for 1 hour.[18]
-
Oxidative Degradation: 3-5% Hydrogen Peroxide at room temperature.[7]
-
Thermal Degradation: 60°C.[7]
-
Photolytic Degradation: Exposure to UV light (e.g., not less than 1.2 million lux hours and 200 WH/m2).[7]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and resolution.
Q3: What are the key validation parameters for a stability-indicating HPLC method according to ICH Q2(R2)?
A3: The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[21]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[22]
Q4: My Sacubitril peak is splitting. What should I do?
A4: Peak splitting can have several causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase.
-
Contamination at the Column Inlet: A blocked or contaminated frit at the top of the column can cause the sample to be distributed unevenly.
-
Co-elution: The split peak might actually be two closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve separation.
-
Column Void: A void in the column packing material can lead to a split peak. This usually requires column replacement.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of Sacubitril.
Caption: A flowchart for troubleshooting common HPLC issues.
Sacubitril Degradation Pathway
The following diagram illustrates the degradation of Sacubitril under hydrolytic conditions.
Caption: Degradation pathway of Sacubitril.
References
- 1. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. japsonline.com [japsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A REVIEW ON THE DEVELOPMENT OF ANALYTICAL METHODS BY RP HPLC FOR SACUBITRIL/ VALSARTAN - ProQuest [proquest.com]
- 6. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. scitcentral.com [scitcentral.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. moravek.com [moravek.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. uhplcs.com [uhplcs.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. hplcchina.com [hplcchina.com]
- 18. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability-indicating reversed-phase-HPLC method development and validation for sacubitril/valsartan complex in the presence of impurities and degradation products: Robustness by quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. RP-HPLC method for stability of sacubitril and valsartan. [wisdomlib.org]
- 22. japsonline.com [japsonline.com]
Technical Support Center: Optimization of Catalyst Loading in Stereoselective Hydrogenation
Welcome to the Technical Support Center dedicated to the nuances of stereoselective hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for achieving high enantioselectivity and reaction efficiency. Here, we move beyond simple protocols to delve into the underlying principles that govern these sensitive transformations, empowering you to troubleshoot effectively and innovate with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the optimization of catalyst loading in stereoselective hydrogenation.
Q1: What is the typical range for catalyst loading in stereoselective hydrogenation, and how do I determine a starting point?
A1: A general starting point for catalyst loading in stereoselective hydrogenation is typically in the range of 0.5 to 5 mol%.[1] For initial screening experiments, a loading of 1-2 mol% is often a good compromise between reaction rate and cost. The optimal loading is highly dependent on the specific substrate, catalyst, and desired reaction kinetics. For particularly challenging transformations or when high throughput is required, a higher loading of up to 5 mol% might be necessary to achieve reasonable conversion in a practical timeframe.[1] Conversely, for highly active catalysts and simple substrates, loadings below 0.5 mol% can be explored to minimize cost, especially during process scale-up.
Q2: How does catalyst loading directly impact the enantiomeric excess (ee) of my reaction?
A2: The relationship between catalyst loading and enantiomeric excess (ee) is not always linear. While insufficient catalyst can lead to low conversion, excessive loading can sometimes have a detrimental effect on ee.[2][3] This can be due to several factors, including the formation of less selective catalyst species at higher concentrations or increased background reactions. It is crucial to experimentally determine the optimal catalyst loading that provides both high conversion and high enantioselectivity.[2][3]
Q3: My reaction is slow. Should I just increase the catalyst loading?
A3: While increasing the catalyst loading is a straightforward approach to increase the reaction rate, it should not be the only parameter considered.[4] Before increasing the amount of a potentially expensive and air-sensitive catalyst, consider other factors that influence reaction kinetics. These include hydrogen pressure, temperature, and solvent choice. In some cases, a suboptimal solvent can hinder catalyst activity more than a low catalyst loading.[5][6][7] A systematic optimization of all reaction parameters is the most effective approach.
Q4: Can the method of catalyst addition affect the outcome of the reaction?
A4: Absolutely. The handling and addition of the catalyst are critical steps. Many stereoselective hydrogenation catalysts are air and moisture sensitive.[8][9] Proper handling under an inert atmosphere (e.g., in a glovebox) is essential to prevent deactivation.[10] For some reactions, slow addition of the catalyst or adding it to a pre-heated reaction mixture can be beneficial. Always consult the supplier's technical data sheet for specific handling instructions.
Q5: What are the key signs of catalyst deactivation during a reaction?
A5: Catalyst deactivation can manifest in several ways. A common sign is a decrease in the reaction rate over time, leading to incomplete conversion.[8][11] In some cases, you might observe a drop in enantioselectivity as the reaction progresses.[8] Visual changes, such as a change in color or the formation of precipitates (e.g., metal nanoparticles), can also indicate catalyst degradation.[8] Monitoring the reaction progress closely using techniques like TLC, GC, HPLC, or in-line methods can help in the early detection of deactivation.[12][13][14][15]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee%)
You've successfully hydrogenated your substrate, but the enantioselectivity is disappointingly low.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Too low a loading may not provide enough active chiral sites, while too high a loading can lead to the formation of less selective catalytic species or promote background reactions.[2][3] | 1. Catalyst Loading Screen: Perform a systematic screen of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) while keeping all other parameters constant. Analyze both conversion and ee% to identify the optimal loading.[10] |
| Incorrect Temperature | The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Lowering the temperature can enhance this difference, favoring the formation of one enantiomer. | 2. Temperature Optimization: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C). Be aware that lower temperatures will decrease the reaction rate, so longer reaction times may be necessary.[10] |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the catalyst-substrate complex and the transition states.[5][6][7] A poor solvent can lead to a less organized transition state, resulting in low enantioselectivity. | 3. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. Common solvents for hydrogenation include methanol, ethanol, THF, and toluene.[7][16][17] |
| Catalyst Deactivation | The active chiral catalyst may be degrading under the reaction conditions, leading to the formation of non-selective or less selective species.[8][11] | 4. Ensure Inert Atmosphere: Rigorously exclude air and moisture from your reaction setup. Use freshly distilled, degassed solvents and perform all manipulations under an inert atmosphere (e.g., argon or nitrogen).[9][10] |
Issue 2: Incomplete Conversion or Stalled Reaction
Your reaction starts but then slows down significantly or stops completely before reaching full conversion.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | This is a primary suspect for stalled reactions. Deactivation can be caused by impurities in the substrate or solvent, product inhibition, or thermal degradation of the catalyst.[8][11][18] | 1. Substrate and Solvent Purity: Ensure your substrate and solvent are of high purity. Impurities like sulfur compounds, amines, or other coordinating species can act as catalyst poisons.[19] 2. Product Inhibition Analysis: Monitor the reaction progress over time. If the rate decreases significantly as the product concentration increases, product inhibition may be occurring. Consider strategies like in-situ product removal if feasible. 3. Temperature Stability: If running the reaction at elevated temperatures, the catalyst may not be stable. Try running the reaction at a lower temperature for a longer period. |
| Insufficient Catalyst Loading | The amount of catalyst may simply be too low to drive the reaction to completion in a reasonable timeframe, especially if the substrate is challenging.[2][3] | 4. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) and monitor the effect on conversion.[1] |
| Poor Mass Transfer (Gas-Liquid) | Inadequate mixing can lead to poor dissolution of hydrogen gas into the liquid phase, making it the rate-limiting step.[20] | 5. Improve Agitation: Increase the stirring speed to create a larger gas-liquid interface. Ensure your reaction vessel and stir bar are appropriately sized for efficient mixing. 6. Increase Hydrogen Pressure: Higher hydrogen pressure will increase the concentration of dissolved hydrogen, which can accelerate the reaction rate. |
| Catalyst Poisoning from Starting Material | Impurities in the starting material can poison the catalyst, leading to a loss of activity.[1][19] | 7. Purify Starting Material: If you suspect impurities, purify your starting material before the reaction. Techniques like recrystallization, distillation, or chromatography can be effective.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given stereoselective hydrogenation.
Materials:
-
Substrate
-
Chiral Catalyst
-
Anhydrous, degassed solvent
-
Hydrogen source (balloon or cylinder)
-
Reaction vials or flasks with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Preparation (under inert atmosphere):
-
In a glovebox, weigh the substrate into three separate reaction vials.
-
In the same vials, add the desired amount of catalyst to achieve loadings of 0.5 mol%, 1.0 mol%, and 2.0 mol%.
-
Add a stir bar to each vial.
-
-
Reaction Setup:
-
Seal the vials with septa.
-
Remove the vials from the glovebox and place them on a stirrer plate.
-
Add the desired volume of anhydrous, degassed solvent to each vial via syringe.
-
-
Hydrogenation:
-
Purge the headspace of each vial with hydrogen gas by evacuating and backfilling three times.
-
Pressurize the vials with hydrogen to the desired pressure (e.g., 1 atm from a balloon or higher pressure from a cylinder).
-
Begin stirring at a consistent rate for all reactions.
-
-
Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by exposing it to air or adding a quenching agent).
-
Analyze the aliquots by chiral GC or HPLC to determine both the conversion and the enantiomeric excess (ee%).
-
-
Data Interpretation:
-
Plot conversion vs. time and ee% vs. time for each catalyst loading.
-
Identify the catalyst loading that provides the best balance of reaction rate and enantioselectivity.
-
Visualizing the Troubleshooting Process
A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for addressing common issues in stereoselective hydrogenation.
Caption: A decision tree for troubleshooting common issues in stereoselective hydrogenation.
References
- 1. catsci.com [catsci.com]
- 2. interesjournals.org [interesjournals.org]
- 3. interesjournals.org [interesjournals.org]
- 4. helgroup.com [helgroup.com]
- 5. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 6. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. catalystseurope.org [catalystseurope.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. research.utwente.nl [research.utwente.nl]
- 16. Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts | Semantic Scholar [semanticscholar.org]
- 17. Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts [ouci.dntb.gov.ua]
- 18. cup.edu.cn [cup.edu.cn]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
Technical Support Center: Resolving Inefficient Mixing in Slurry Reactions for Precursor Synthesis
Welcome to the Technical Support Center for troubleshooting inefficient mixing in slurry reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during precursor synthesis. Inefficient mixing can lead to non-uniform particle size, poor reaction kinetics, and inconsistent product quality.[1][2] This resource provides in-depth, evidence-based solutions in a practical question-and-answer format.
Section 1: Troubleshooting Common Mixing Issues
This section addresses prevalent problems that arise during slurry reactions, offering explanations for their causes and systematic approaches to their resolution.
Q1: My final product has a broad particle size distribution. What are the likely mixing-related causes?
A broad particle size distribution is often a direct consequence of non-uniform mixing, which can lead to localized areas of high supersaturation and uncontrolled nucleation and growth.[3] Several factors related to mixing could be contributing to this issue:
-
Inadequate Agitation Speed: Both excessively low and high agitation speeds can be detrimental. Too low a speed may not provide enough energy to homogenize the slurry, leading to particle settling.[4] Conversely, excessively high speeds can introduce high shear stress, potentially causing particle attrition or, in some systems, promoting agglomeration.[5]
-
Presence of "Dead Zones": These are regions within the reactor where fluid velocity is significantly lower than the average, leading to poor mixing.[6][7] Dead zones can result from improper reactor geometry, incorrect impeller placement, or the absence of baffles.[2] They can cause a portion of the reactants to experience different conditions, leading to varied particle growth rates.[6][7]
-
Improper Impeller Selection: The type of impeller significantly impacts the flow pattern within the reactor. Axial flow impellers (e.g., propellers) are generally better for solid suspension, while radial flow impellers (e.g., Rushton turbines) provide high shear.[8] An incorrect choice can lead to inefficient solids distribution and, consequently, a wider particle size distribution.[8]
Troubleshooting Workflow: Broad Particle Size Distribution
Caption: Troubleshooting workflow for broad particle size distribution.
Q2: I'm observing significant particle agglomeration. How can I improve dispersion through mixing?
Particle agglomeration in slurries can be a complex issue arising from inter-particle forces, but mixing plays a crucial role in mitigating it.[9] Inefficient mixing can fail to provide the necessary shear forces to break up agglomerates as they form.[9]
-
Insufficient Shear: The mixing process must impart enough energy to overcome the forces holding particles together. This is particularly important for nanoparticles, which have a high surface energy and are prone to agglomeration.[9]
-
Poor Bulk Mixing: Even with sufficient shear at the impeller, if the bulk fluid is not circulated effectively, agglomerates can form in low-flow regions of the reactor.
-
Inadequate Dispersant Distribution: If dispersants or surfactants are used, poor mixing can lead to their uneven distribution, leaving some particles unprotected from agglomeration.[3]
Strategies to Reduce Agglomeration:
-
Optimize Agitation: A systematic study of agitation speed can help identify a range that provides sufficient shear to break agglomerates without causing other issues.[4]
-
Impeller Selection for Shear: High-shear impellers, such as Rushton turbines, can be effective in breaking up agglomerates. However, a balance must be struck to avoid excessive particle breakage.
-
Use of Baffles: Baffles are crucial for converting swirling motion into effective top-to-bottom mixing, ensuring that all parts of the slurry are subjected to the mixing forces.[10][11]
-
Staged Addition of Reagents: Adding reagents in a controlled manner, especially near the high-shear zone of the impeller, can help prevent localized high concentrations that promote agglomeration.
Q3: My reaction seems to have stalled, or the yield is lower than expected. Could this be a mixing problem?
Yes, inefficient mixing can significantly impact reaction kinetics and yield. In a slurry reaction, the reactants in the liquid phase must be effectively brought to the surface of the solid precursor particles for the reaction to proceed.
-
Mass Transfer Limitations: If mixing is poor, a stagnant boundary layer can form around the solid particles, limiting the rate at which reactants can reach the surface and products can diffuse away. Increasing the agitation can reduce the thickness of this boundary layer and improve mass transfer.[4]
-
Non-uniform Temperature Distribution: Inadequate mixing can lead to temperature gradients within the reactor, especially in exothermic or endothermic reactions.[12][13] This can result in some regions being at a sub-optimal temperature for the reaction, leading to lower overall conversion.[12]
-
Incomplete Suspension of Solids: If the solid precursors are not fully suspended, their available surface area for reaction is reduced, leading to a slower reaction rate and lower yield. The "just suspension speed" (Njs) is the minimum impeller speed required to lift all particles from the bottom of the vessel.[8] Operating at or slightly above Njs is often a good starting point.[8]
Experimental Protocol: Determining the Just Suspension Speed (Njs)
-
Visual Observation: Add the solid phase to the reactor filled with the liquid phase.
-
Initial Agitation: Start the agitator at a low speed.
-
Incremental Speed Increase: Gradually increase the impeller speed in small increments.
-
Observe Particle Behavior: Observe the bottom of the reactor. Njs is the speed at which no particles remain stationary on the bottom for more than 1-2 seconds.[8]
-
Record Njs: Note the impeller speed (in RPM) at which this condition is met. This serves as a baseline for optimizing the agitation speed for your reaction.
Section 2: FAQs on Mixing Equipment and Slurry Properties
This section provides answers to frequently asked questions about the hardware and physical properties that influence mixing efficiency.
Q4: What is the role of baffles, and are they always necessary?
Baffles are long, flat plates mounted vertically on the reactor walls to disrupt the rotational flow created by the impeller.[10] This disruption is critical for:
-
Preventing Vortex Formation: A vortex can draw unincorporated solids and gases into the slurry, leading to poor mixing and potential process issues.[11]
-
Promoting Top-to-Bottom Mixing: Baffles convert the tangential flow into a more desirable axial and radial flow pattern, ensuring better circulation throughout the vessel.[10][11]
While baffles are generally recommended for cylindrical tanks to ensure good mixing, there are exceptions.[10][14] For instance, square or rectangular tanks are often "self-baffling" due to their geometry.[10] In some high-viscosity applications, baffles may not be necessary as the fluid's resistance to flow naturally prevents vortex formation.
| Baffle Configuration Guidelines | Recommendation |
| Number of Baffles | 3 to 4 (4 is ideal)[10] |
| Baffle Width | 1/12th of the tank diameter[10] |
| Baffle Position | Mounted off the tank wall (typically 1/6th of the baffle width)[10] |
Q5: How does the rheology of my slurry affect mixing?
Slurry rheology, or its flow behavior, is a critical factor that dictates the ease of mixing and the stability of the suspension.[15][16] Key rheological properties include:
-
Viscosity: Higher viscosity requires more power for mixing.[15] The viscosity of the binder solution can influence how easily solid particles are dispersed.[15]
-
Shear-Thinning Behavior: Many slurries are non-Newtonian and exhibit shear-thinning, where viscosity decreases with increasing shear rate.[16] This property can be advantageous, as the slurry is less viscous in the high-shear region of the impeller, aiding dispersion, while remaining more viscous in low-shear regions, which can help prevent settling.[16]
-
Yield Stress: This is the minimum stress required to initiate flow. A slurry with a yield stress will behave like a solid at rest, which can help maintain homogeneity once mixing stops.[17]
The rheological properties of a slurry are influenced by factors such as particle size and shape, solids loading, and the properties of the liquid phase.[15][18]
Logical Relationship: Rheology and Mixing
Caption: Interplay of slurry properties, rheology, and mixing performance.
Q6: I am scaling up my process and encountering mixing issues. What should I consider?
Scaling up a slurry reaction is not as simple as proportionally increasing all parameters.[13] Several factors change with scale, impacting mixing:
-
Mixing Efficiency: Achieving the same level of mixing homogeneity becomes more challenging in larger vessels.[12][13] What works at the lab scale with a magnetic stirrer will likely not be effective in a larger reactor.[13]
-
Heat Transfer: The surface-area-to-volume ratio decreases with scale-up, making heat removal or addition more difficult.[12] This can lead to temperature gradients if mixing is not adequate to ensure uniform heat distribution.[12]
-
Power per Unit Volume: Maintaining the same power per unit volume during scale-up can lead to excessively high impeller tip speeds, which may not be desirable. Geometric similarity is a common scale-up criterion, but it's essential to also consider hydrodynamic similarity.
When scaling up, it is crucial to have a thorough understanding of the mixing-sensitive aspects of your process and to potentially re-optimize mixing parameters at the larger scale.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijcea.org [ijcea.org]
- 5. researchgate.net [researchgate.net]
- 6. envirotecmagazine.com [envirotecmagazine.com]
- 7. Dead zones | Research Starters | EBSCO Research [ebsco.com]
- 8. sid.ir [sid.ir]
- 9. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 10. Mixing 101: Baffled by Baffles? | Dynamix Agitators [dynamixinc.com]
- 11. Baffles in Reactors: Improving Mixing, Heat Transfer & Quality [borosilscientific.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. The mixology of slurry – Process productivity [research.csiro.au]
- 15. Battery Power Online | Optimal Rheology, Better Electrodes: Understanding the Links Between Battery Slurry Properties and Electrode Performance [batterypoweronline.com]
- 16. Battery electrode slurry rheology and its impact on manufacturing - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00380B [pubs.rsc.org]
- 17. rheologylab.com [rheologylab.com]
- 18. Factors Affecting Slurry Rheology - REMET [remet.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of Sacubitril Stereoisomers for Robust Quality Control
This guide provides an in-depth comparison of synthetic strategies and analytical methodologies for the stereoisomers of Sacubitril. As the therapeutic efficacy of chiral drugs is often confined to a single stereoisomer, rigorous quality control is paramount.[1][2] Sacubitril, with its two chiral centers, can exist as four stereoisomers: the active (2S,4R) isomer, its enantiomer (2R,4S), and two diastereomers, (2S,4S) and (2R,4R).[3] Regulatory bodies, including the FDA, mandate the thorough characterization and control of the stereoisomeric composition of any chiral drug substance.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to establish self-validating quality control systems.
Part 1: Strategic Synthesis of Sacubitril Stereoisomers as Reference Standards
The foundation of any robust quality control method is the availability of pure reference standards for all potential stereoisomeric impurities. The synthesis of Sacubitril's enantiomer and diastereomers is therefore a critical first step. An efficient industrial process often focuses on stereoselective synthesis of the desired (2S,4R) isomer, but the minor isomers formed must be isolated and characterized.[6][7]
Core Synthetic Strategy: Diastereoselective Reduction
A common and effective industrial approach involves the stereoselective reduction of a key intermediate, an (R)- or (S)-N-Boc-protected ene-amino acid.[3] The choice of catalyst and reaction conditions is crucial as it governs the facial selectivity of the hydrogenation, thereby determining the diastereomeric ratio of the resulting saturated acid.
The primary challenge in this approach is not the synthesis of the major diastereomer but the isolation of the minor one, which is often present in a much smaller quantity (e.g., a 75:25 or 80:20 ratio).[3][7] This typically requires cumbersome separation techniques like fractional crystallization, which can be low-yielding.[8]
A more advanced strategy involves altering the protecting group on the nitrogen of the ene-amino acid intermediate to reverse the stereoselectivity of the catalytic hydrogenation. This allows for the targeted synthesis of the less-accessible diastereomers as the major products, providing a more direct and efficient route to obtaining multigram quantities of all four stereoisomers for use as reference standards.[3]
References
- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to Sacubitril
An In-Depth Comparative Analysis of Synthetic Routes to Sacubitril
Sacubitril, a first-in-class neprilysin inhibitor, is a cornerstone in the treatment of heart failure when used in combination with the angiotensin II receptor blocker valsartan.[1][2][3] The intricate stereochemistry of Sacubitril, possessing two chiral centers, presents a significant challenge for synthetic chemists, demanding highly selective and efficient manufacturing processes. This guide provides a comprehensive comparative analysis of the prominent synthetic routes to Sacubitril, offering insights into the strategic choices, underlying chemical principles, and practical implications for researchers and drug development professionals.
The Synthetic Challenge: Navigating Stereochemistry
The core of Sacubitril's synthesis lies in the precise installation of its two stereocenters at the C2 and C4 positions. The desired (2R, 4S) configuration is crucial for its biological activity. The various synthetic strategies that have been developed primarily differ in their approach to establishing this stereochemistry, employing methods ranging from chiral pool synthesis and substrate-controlled diastereoselective reactions to asymmetric catalysis and biocatalysis.
Key Synthetic Strategies: A Detailed Examination
Several distinct and innovative routes for the synthesis of Sacubitril have been reported in both primary and patent literature.[4] This section will dissect four prominent approaches, highlighting their key features, advantages, and limitations.
Route A: The Chiral Pool Approach
One of the initial strategies for accessing Sacubitril utilized (S)-pyroglutamic acid as a chiral starting material.[5][6] This approach leverages the inherent stereochemistry of a readily available natural product to establish one of the required chiral centers.
-
Synthetic Workflow: The synthesis commences with the conversion of (S)-pyroglutamic acid into a suitable intermediate, which then undergoes a series of transformations, including a key Cu(I)-mediated Csp2-Csp3 cross-coupling reaction to introduce the biphenyl moiety.[5] The second stereocenter is typically established through a substrate-controlled reduction.
-
Causality of Experimental Choices: The use of a chiral pool starting material is a classic and reliable strategy for asymmetric synthesis. It circumvents the need for developing a de novo asymmetric step for the first chiral center, often leading to high enantiomeric purity for that center. The choice of a copper-catalyzed cross-coupling is driven by its efficiency in forming the key carbon-carbon bond between the chiral fragment and the biphenyl group.
Diagram 1: Conceptual Workflow of the Chiral Pool Approach
Caption: A simplified workflow of the chiral pool synthesis of Sacubitril.
Route B: Convergent Synthesis via Diastereoselective Reformatsky-type Reaction
A highly efficient and convergent synthesis has been developed that features a diastereoselective Reformatsky-type carbethoxyallylation and a rhodium-catalyzed stereoselective hydrogenation to install the two key stereocenters.[7][8] This route is notable for its integration of flow chemistry, which enhances safety and scalability.[1]
-
Synthetic Workflow: The synthesis involves the condensation of an aldehyde with a sulfinamide to form an imine. This imine then undergoes a zinc-mediated Reformatsky-type reaction with an allyl bromide to afford an acrylic ester with high diastereoselectivity (99:1 dr).[7] Subsequent hydrolysis and a rhodium-catalyzed asymmetric hydrogenation establish the second stereocenter. The final steps involve esterification and deprotection to yield Sacubitril.[7]
-
Causality of Experimental Choices: The use of a sulfinamide as a chiral auxiliary provides excellent stereocontrol in the Reformatsky-type reaction. The implementation of flow chemistry for this step mitigates the exothermicity of organozinc formation, leading to more consistent yields and a safer process on a larger scale.[1][7] The rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for the stereoselective reduction of alkenes, providing access to the desired stereoisomer with high fidelity.
Diagram 2: Key Steps in the Convergent Synthesis
Caption: The convergent synthesis highlighting the key stereochemistry-defining steps.
Route C: Chemoenzymatic Cascade Synthesis
Reflecting the growing importance of green chemistry in pharmaceutical manufacturing, a one-pot chemoenzymatic cascade has been developed for the synthesis of a key precursor to Sacubitril.[9] This approach utilizes enzymes to construct the two chiral centers with high efficiency and stereoselectivity.
-
Synthetic Workflow: This strategy employs a one-pot cascade involving an ene-reductase and an aminotransferase. The cascade can be performed using whole cells co-expressing both enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes. This process affords a key intermediate in high yield (up to 87%) and excellent diastereoselectivity (99% de).[9]
-
Causality of Experimental Choices: Biocatalysis offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. The use of a one-pot cascade eliminates the need for isolation and purification of intermediates, streamlining the process and reducing waste. This approach is a sustainable alternative for the scalable production of Sacubitril precursors.[9]
Diagram 3: The Chemoenzymatic Cascade Approach
Caption: A simplified representation of the chemoenzymatic route to a Sacubitril precursor.
Route D: Industrial Scale Synthesis
The industrial synthesis of Sacubitril has been reported to proceed through a stereoselective hydrogenation of a trisubstituted olefin intermediate.[4] This route is optimized for large-scale production, focusing on efficiency, cost-effectiveness, and robustness.
-
Synthetic Workflow: A key step in this process is the stereoselective hydrogenation of an α,β-unsaturated acid intermediate using a chiral ruthenium catalyst with a specific phosphine ligand (Mandyphos SL-M004-1) under hydrogen pressure. This reaction delivers the desired diastereomer in a 99:1 ratio.[4] The synthesis also involves steps like a Wittig reaction to construct the unsaturated intermediate and subsequent functional group manipulations to arrive at Sacubitril.[4]
-
Causality of Experimental Choices: For industrial-scale synthesis, catalytic methods are highly preferred due to their efficiency and atom economy. The choice of a specific chiral catalyst and ligand is the result of extensive screening to achieve the highest possible stereoselectivity and yield. The robustness of the process is crucial, ensuring consistent product quality across large batches. The final product is often isolated as a stable salt, such as the calcium or sodium salt, to facilitate purification and handling.[4]
Comparative Analysis
The choice of a synthetic route for a pharmaceutical agent like Sacubitril is a multi-faceted decision, balancing factors such as cost, efficiency, scalability, safety, and environmental impact.
| Parameter | Route A: Chiral Pool | Route B: Convergent (Flow) | Route C: Chemoenzymatic | Route D: Industrial |
| Starting Material | (S)-Pyroglutamic acid[5][6] | Commercially available aldehydes and sulfinamides[7] | Simple achiral precursors[9] | Readily available starting materials for multi-step synthesis[4] |
| Key Technology | Chiral pool synthesis, Cu(I)-catalyzed coupling[5] | Diastereoselective Reformatsky, Asymmetric hydrogenation, Flow chemistry[1][7] | One-pot enzymatic cascade[9] | Stereoselective hydrogenation with a chiral Ru-catalyst[4] |
| Overall Yield | Not explicitly stated, likely moderate | 54% over 7 steps for a key precursor[7] | Up to 87% for a key intermediate[9] | High, optimized for industrial scale[4] |
| Stereoselectivity | High for the first center, dependent on the reduction for the second | Excellent (99:1 dr for Reformatsky)[7] | Excellent (99% de)[9] | Excellent (99:1 dr for hydrogenation)[4] |
| Scalability | Moderate | High, facilitated by flow chemistry[1] | Potentially high, scalable biocatalysis[9] | Proven for large-scale industrial production[4] |
| Advantages | Reliable stereocontrol for one center | High efficiency, safety, and scalability | Green and sustainable, high selectivity | Robust, cost-effective for large scale |
| Disadvantages | Can be linear and less convergent | Requires specialized flow equipment | Biocatalyst development and optimization can be time-consuming | May involve harsh reagents and conditions in some steps |
Experimental Protocol: Diastereoselective Reformatsky-type Reaction in Flow
The following is a representative protocol for the diastereoselective Reformatsky-type reaction, a key step in the convergent synthesis of a Sacubitril precursor, adapted from the literature.[7]
Objective: To synthesize the acrylic ester intermediate via a flow-based, zinc-mediated carbethoxyallylation.
Materials:
-
Imine derived from the appropriate aldehyde and sulfinamide
-
Ethyl 2-(bromomethyl)acrylate
-
Activated zinc dust
-
Lithium chloride
-
Isopropanol (solvent)
-
Flow reactor system (e.g., Vapourtec R-Series) equipped with a packed-bed reactor containing zinc dust.
Procedure:
-
A solution of the imine and ethyl 2-(bromomethyl)acrylate in isopropanol is prepared.
-
A separate solution of lithium chloride in isopropanol is also prepared.
-
The two solutions are pumped through the flow reactor system and mixed prior to entering the heated, zinc-packed column.
-
The reaction mixture is passed through the column at a defined flow rate and temperature to allow for the desired residence time. The use of a narrow zinc-packed column allows for better heat dissipation compared to batch mode.[1]
-
The output from the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired acrylic ester.
Expected Outcome: The acrylic ester is obtained in high yield (e.g., 82%) and with excellent diastereoselectivity (e.g., 99:1 dr).[7]
Conclusion and Future Outlook
The synthesis of Sacubitril has evolved significantly, with modern routes showcasing the power of asymmetric catalysis, flow chemistry, and biocatalysis. While the industrial-scale synthesis appears to be a robust and efficient process, the development of chemoenzymatic and flow-based methods offers promising avenues for even more sustainable and cost-effective production in the future. The choice of the optimal synthetic route will continue to be guided by a balance of economic, environmental, and regulatory considerations. Further research into novel catalytic systems and process intensification technologies will undoubtedly lead to even more elegant and efficient syntheses of this important therapeutic agent.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 5. Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 9. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Sacubitril Impurity Profiling
This guide provides an in-depth comparison of analytical methodologies for the validation of Sacubitril impurity profiling. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.
Introduction: The Criticality of Impurity Profiling for Sacubitril
Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) for treating chronic heart failure.[1][2] As a prodrug, Sacubitril is enzymatically converted to its active metabolite, LBQ657.[] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[][4]
These impurities, even in trace amounts, can impact the efficacy and safety of the final drug product.[2] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous impurity profiling to ensure patient safety.[5][6][7] This guide compares the predominant liquid chromatography techniques used for this purpose, grounding the discussion in the principles of method validation and regulatory compliance.
The Regulatory Backbone: ICH Guidelines
A scientifically valid impurity profiling method is one that is demonstrated to be "fit for purpose." The International Council for Harmonisation (ICH) provides a framework of guidelines that are globally recognized for demonstrating this fitness.
-
ICH Q2(R2) - Validation of Analytical Procedures : This recently revised guideline outlines the performance characteristics necessary for validating an analytical procedure. It details the required validation tests, such as accuracy, precision, specificity, linearity, and range.[8][9][10][11] The objective is to provide comprehensive evidence that the method is reliable and suitable for its intended use.[10]
-
ICH Q3A(R2) - Impurities in New Drug Substances : This guideline provides a framework for the content and qualification of impurities in new drug substances.[5] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose.
-
ICH Q3B(R2) - Impurities in New Drug Products : Complementing Q3A, this document focuses on degradation products that can form in the final drug product during its shelf life.[6] It necessitates forced degradation studies to understand the stability of the drug and develop stability-indicating methods.[12][13]
The entire process of method validation is a structured approach to ensure the chosen analytical procedure consistently delivers reliable and accurate results.
References
- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. veeprho.com [veeprho.com]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
A Comparative Guide to Batch vs. Flow Chemistry for the Synthesis of a Key Sacubitril Intermediate
In the landscape of pharmaceutical manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously regulated and complex endeavor.[1] The efficiency, safety, and scalability of a synthetic route can significantly impact the time-to-market and cost-effectiveness of a drug.[2][3] Sacubitril, a neprilysin inhibitor, is a critical component of the blockbuster heart failure medication Entresto®.[4][5] Its synthesis involves the creation of specific stereoisomers of key intermediates, a process that presents both challenges and opportunities for innovation.[6][7]
This guide provides an in-depth comparison of traditional batch processing and modern continuous flow chemistry for the synthesis of a crucial Sacubitril intermediate: (2R,4S)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .[8][9][10] We will explore the underlying principles, experimental protocols, and performance metrics of each methodology, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Stereoselective Synthesis of a Sacubitril Intermediate
The synthesis of Sacubitril requires precise control over two chiral centers to obtain the desired (2R,4S) stereoisomer.[6] The intermediate, (2R,4S)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a cornerstone in many synthetic routes, and its efficient and stereoselective production is paramount.[7]
Part 1: The Traditional Approach - Batch Synthesis
Batch production is the long-established workhorse of the pharmaceutical industry.[11][12] It involves a sequential process where reactants are loaded into a vessel, the reaction is carried out for a specific duration, and the product is then isolated and purified before the next step can begin.[13]
Conceptual Workflow of Batch Synthesis
The batch process is characterized by its discrete, step-by-step nature. Each stage, from reaction to work-up and purification, is a separate operation, often involving the transfer of material between different reactors and equipment. This introduces potential for manual error and significant downtime between batches for cleaning and setup.[12]
Caption: Sequential workflow of a typical batch synthesis process.
Representative Batch Protocol: Hydrolysis of an Ester Precursor
One common step in Sacubitril intermediate synthesis is the hydrolysis of a corresponding ester to yield the carboxylic acid. A typical batch procedure is as follows:
Objective: To synthesize (2R, 4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl) amino]-2-methylpentanoic acid via hydrolysis.
Methodology:
-
Charging the Reactor: The ester precursor, N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-2-methyl-butanoic acid ethyl ester, is charged into a glass-lined reactor containing ethanol (approximately 10 volumes).[14]
-
Reagent Addition: The solution is stirred at room temperature (25-30°C). Lithium hydroxide (1.0 to 1.5 molar equivalents) is added to the mixture.[14]
-
Reaction: The reaction mixture is maintained at room temperature and stirred for a period of 2 to 3 hours, with progress monitored by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14]
-
Work-up: Upon completion, the solvent is distilled off under vacuum. Water is added to the residue, and the pH is adjusted to neutral using a mild acid like acetic acid.[14]
-
Extraction and Isolation: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and concentrated under vacuum to yield the crude product.[14]
-
Purification: The crude solid is then purified, often by column chromatography or recrystallization, to yield the final, pure intermediate.[14]
Causality and Limitations of Batch Processing
-
Why large vessels? Batch processing requires large reactors to produce commercially viable quantities, which can lead to challenges in heat and mass transfer. In exothermic reactions, localized "hot spots" can form, potentially leading to side product formation and reduced yield.
-
Why long reaction times? Inefficient mixing and heat transfer in large vessels often necessitate longer reaction times to ensure complete conversion.[12][13]
-
Why sequential operations? The fundamental "stop-and-go" nature of batch processing leads to significant downtime for equipment cleaning, setup, and material transfer, reducing overall equipment effectiveness.[12]
-
Scalability Challenges: Scaling up a batch process is not always linear. A reaction optimized in a 1L flask may behave differently in a 1000L reactor due to changes in surface-area-to-volume ratios, requiring costly and time-consuming re-validation.[2][15]
Part 2: The Modern Approach - Continuous Flow Chemistry
Continuous flow chemistry is a paradigm shift in chemical synthesis, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors.[2][11] This technology offers precise control over reaction parameters, leading to enhanced efficiency, safety, and scalability.[1][2][16]
Conceptual Workflow of Flow Synthesis
In contrast to batch, a flow process integrates multiple steps into a single, uninterrupted stream. Reagents are continuously pumped and mixed, react within a heated or cooled reactor coil, and the product stream can be directed immediately into in-line purification and analysis modules.
Caption: Integrated workflow of a continuous flow synthesis process.
Flow Chemistry Protocol: Synthesis of a Sacubitril Precursor
Research by Ley et al. demonstrates an efficient synthesis of a Sacubitril precursor using a combination of batch and flow techniques. A key step, the zinc-mediated carbethoxyallylation, was shown to be superior in flow.[17]
Objective: To synthesize acrylic ester 13 via a Reformatsky-type reaction in a continuous flow setup.[18]
Methodology:
-
System Setup: A flow chemistry system is assembled consisting of pumps for reagent delivery, a packed column reactor containing activated zinc, and a subsequent reaction coil for residence time.[18]
-
Reagent Pumping: Solutions of imine 12 and bromide 9 in a suitable solvent (e.g., isopropanol with lithium chloride) are continuously pumped through the system at precise flow rates.[17][18]
-
Reaction in Flow: The reagent stream first passes through the zinc-packed column, where the organozinc species is formed. The excellent heat dissipation of the narrow column prevents the exotherm from causing side reactions, a common issue in batch.[17] The stream then enters a 10 mL reaction coil to provide a residence time of approximately 1 hour, ensuring full conversion.[18]
-
Continuous Collection: The product stream exits the reactor through a back-pressure regulator (to enable solvent superheating if needed) and is collected. The crude product can then be telescoped directly into the next step.[18]
Causality and Advantages of Flow Processing
-
Why superior heat transfer? The high surface-area-to-volume ratio in narrow tubes or microreactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe handling of highly exothermic reactions.[3][19]
-
Why faster reactions? Enhanced mixing and the ability to operate at temperatures above the solvent's boiling point (superheating) dramatically accelerate reaction rates, reducing reaction times from hours to minutes or even seconds.[2][3][20]
-
Why enhanced safety? The small internal volume of flow reactors means that only a tiny amount of material is reacting at any given moment, significantly minimizing the risk associated with hazardous reagents or unstable intermediates.[1][21]
-
Why seamless scalability? Scaling up a flow process, known as "numbering-up," involves running multiple reactors in parallel or simply running the single system for a longer duration. This avoids the complex re-validation required for batch scale-up.[2][22]
Part 3: Performance Comparison - Batch vs. Flow
A direct comparison reveals the tangible benefits of applying flow chemistry to the synthesis of Sacubitril intermediates. The data below is synthesized from published studies, particularly the work on a Reformatsky-type reaction.[17][18]
| Parameter | Traditional Batch Process | Continuous Flow Process | Advantage of Flow |
| Reaction Time | Several hours[17] | ~1 hour[18] | Significantly Faster |
| Process Yield | 82% (optimized)[23] | 70% (consistent)[18] | More Consistent & Reproducible [17] |
| Diastereomeric Ratio (dr) | 99:1[23] | 99:1[18] | Maintains Excellent Selectivity |
| Safety | Risk of exotherm with slow addition required[17] | Superior heat dissipation, minimal reagent volume[2][17] | Inherently Safer |
| Process Control | Difficult to control temperature/mixing in large volumes[12] | Precise digital control over temperature, pressure, flow rate, and residence time[2][11] | Superior Control & Reproducibility |
| Scalability | Complex, requires re-optimization and re-validation[15] | Straightforward "numbering-up" or longer run time[2][22] | Seamless & Cost-Effective |
| Overall Yield (Multi-step) | N/A | 54% over 7 steps (integrated process)[18][24] | Enables Higher Overall Throughput |
Conclusion: A Clear Path Forward for Pharmaceutical Manufacturing
While traditional batch processing remains a valid method for certain applications, the synthesis of complex pharmaceutical intermediates like those for Sacubitril clearly benefits from the adoption of continuous flow chemistry. The technology offers a pathway to more efficient, safer, and cost-effective production.[16][25]
Flow chemistry provides unparalleled control over reaction parameters, leading to faster reactions, consistent yields, and superior safety profiles.[1][11] The ability to telescope multiple synthetic steps and scale production seamlessly makes it a transformative tool for accelerating drug development and manufacturing.[21][26] As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, continuous flow synthesis is poised to become the new standard for producing the medicines of the future.[22]
References
- 1. asynt.com [asynt.com]
- 2. thepharmamaster.com [thepharmamaster.com]
- 3. aragen.com [aragen.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112661671B - A kind of preparation method of sacubitril intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
- 11. syrris.com [syrris.com]
- 12. Batch Production in Pharma | Process & Benefits [leucine.io]
- 13. azolifesciences.com [azolifesciences.com]
- 14. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T [quickcompany.in]
- 15. pharmtech.com [pharmtech.com]
- 16. scllifesciences.com [scllifesciences.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Batch or flow chemistry? – a current industrial opinion on process selection [ouci.dntb.gov.ua]
- 21. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Sacubitril Intermediate Reference Standards
For researchers, scientists, and professionals in drug development, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their synthetic precursors are paramount. Sacubitril, a neprilysin inhibitor and a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) combination drug Sacubitril/Valsartan, is no exception. Rigorous characterization of its synthetic intermediates is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for two pivotal reference standards in the synthesis of Sacubitril.
The synthetic pathway to Sacubitril involves several key transformations, each yielding an intermediate that must be precisely identified and characterized. This guide will focus on two critical intermediates:
-
Intermediate A: (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
-
Intermediate B: (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
Understanding the distinct spectroscopic signatures of these intermediates is fundamental for process monitoring, impurity profiling, and the ultimate synthesis of high-purity Sacubitril.
The Synthetic Journey: From Precursor to Final API
The synthesis of Sacubitril is a multi-step process that requires careful control of stereochemistry. The intermediates discussed here represent key stages in this pathway, specifically the introduction and modification of the amino acid backbone.
Caption: A simplified workflow of Sacubitril synthesis highlighting the progression through key intermediates.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the intermediates, confirming the success of the preceding synthetic steps.
| Feature | Intermediate A | Intermediate B |
| Chemical Formula | C₂₃H₂₉NO₄ | C₂₀H₂₆ClNO₂ |
| Molecular Weight | 383.48 g/mol | 347.88 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | 384.2173 | 312.1964 (free base) |
| Observed [M+H]⁺ | Consistent with theoretical value | 312.1967 (free base)[1] |
Expert Insights on MS Analysis:
The choice of ESI in positive mode is logical for these compounds due to the presence of nitrogen atoms that can be readily protonated. For Intermediate A , a key fragmentation pathway observed in Boc-protected amines is the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group (100 Da). Therefore, in addition to the parent ion, fragments corresponding to [M+H-56]⁺ and [M+H-100]⁺ are expected, providing strong evidence for the presence of the Boc protecting group.
For Intermediate B , the observed high-resolution mass spectrometry (HRMS) data for the free base provides a highly accurate mass measurement, confirming its elemental composition. The hydrochloride salt will dissociate in the ESI source, leading to the detection of the protonated free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed structural information, allowing for the unambiguous confirmation of the chemical structure and stereochemistry of the intermediates.
¹H NMR Data
| Proton Assignment | Intermediate A (Predicted) | Intermediate B (DMSO-d₆)[1] |
| Biphenyl Protons | ~7.2-7.7 ppm (m, 9H) | 7.66 ppm (dd, 4H), 7.47 ppm (t, 2H), 7.36 ppm (t, 2H) |
| -CH(NH)- | ~3.8-4.0 ppm (m, 1H) | 3.36-3.42 ppm (m, 1H) |
| -CH₂- (biphenyl) | ~2.6-2.8 ppm (m, 2H) | 3.04 ppm (dd, 1H), 2.81 ppm (dd, 1H) |
| -CH(CH₃)- | ~2.4-2.6 ppm (m, 1H) | 2.70-2.77 ppm (m, 1H) |
| -CH₂- (backbone) | ~1.5-1.9 ppm (m, 2H) | 1.86 ppm (ddd, 1H), 1.59 ppm (ddd, 1H) |
| -CH(CH₃)- | ~1.0-1.2 ppm (d, 3H) | 1.07 ppm (d, 3H) |
| Boc Protons | ~1.4 ppm (s, 9H) | N/A |
| Ethyl Ester -OCH₂- | N/A | 3.99 ppm (q, 3H) |
| Ethyl Ester -CH₃ | N/A | 1.10 ppm (t, 3H) |
| Amine Protons | ~6.5-7.0 ppm (d, 1H, NH) | 8.17 ppm (br. s, 3H, NH₃⁺) |
| Carboxylic Acid | ~12.0 ppm (br. s, 1H) | N/A |
¹³C NMR Data
| Carbon Assignment | Intermediate A (Predicted) | Intermediate B (CDCl₃)[1] |
| Carbonyl (Carboxyl/Ester) | ~177-179 ppm | 174.7 ppm |
| Carbonyl (Boc) | ~155-157 ppm | N/A |
| Biphenyl Carbons | ~126-141 ppm | 139.7, 138.7, 135.5, 130.0, 129.0, 127.4, 126.8, 126.5 ppm |
| Boc Quaternary Carbon | ~78-80 ppm | N/A |
| -CH(NH)- | ~50-52 ppm | 50.4 ppm |
| Ethyl Ester -OCH₂- | N/A | 60.1 ppm |
| -CH(CH₃)- | ~38-40 ppm | 38.1 ppm |
| -CH₂- (biphenyl) | ~35-37 ppm | 35.5 ppm |
| -CH₂- (backbone) | ~34-36 ppm | 35.0 ppm |
| Boc Methyl Carbons | ~28 ppm | N/A |
| -CH(CH₃)- | ~17-19 ppm | 17.5 ppm |
| Ethyl Ester -CH₃ | N/A | 13.9 ppm |
Expert Insights on NMR Analysis:
The ¹H NMR spectrum of Intermediate A is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The presence of the carboxylic acid proton would be confirmed by a broad singlet far downfield, typically above 10 ppm.
For Intermediate B , the ¹H NMR spectrum clearly shows the signals for the ethyl ester group: a quartet around 3.99 ppm and a triplet around 1.10 ppm. The disappearance of the Boc singlet and the appearance of a broad singlet for the ammonium protons (NH₃⁺) at 8.17 ppm confirm the successful deprotection of the amine. The downfield shift of the amine protons is characteristic of the formation of the hydrochloride salt.
The ¹³C NMR spectra are equally informative. The presence of the Boc carbonyl and quaternary carbons in the predicted spectrum of Intermediate A and their absence in the experimental spectrum of Intermediate B is a key diagnostic feature. Conversely, the appearance of the ester carbonyl and the two ethyl group carbons in the spectrum of Intermediate B confirms the esterification.
Experimental Protocols
To ensure the reproducibility and reliability of the spectroscopic data, standardized experimental protocols are essential.
Mass Spectrometry Protocol
Caption: A general workflow for the LC-MS analysis of Sacubitril intermediates.
NMR Spectroscopy Protocol
Caption: A standard protocol for acquiring NMR spectra of Sacubitril intermediates.
Conclusion
The rigorous spectroscopic analysis of synthetic intermediates is a non-negotiable aspect of modern pharmaceutical development. As demonstrated, MS and NMR spectroscopy provide complementary and definitive data for the characterization of Sacubitril intermediates. By comparing the spectral data of key reference standards, such as the Boc-protected amino acid (Intermediate A) and the amino ester hydrochloride (Intermediate B), scientists can confidently monitor the progress of the synthesis, control for impurities, and ensure the production of high-quality Sacubitril. This guide serves as a valuable resource for researchers in the field, providing not only comparative data but also the scientific rationale behind the analytical methodologies.
References
A Senior Application Scientist's Guide to DFT Studies for Rationalizing Stereochemical Outcomes in Ene-Lactam Reduction
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on leveraging Density Functional Theory (DFT) to dissect and predict the stereochemical outcomes of ene-lactam reductions. In modern drug development and organic synthesis, controlling stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The reduction of ene-lactams, α,β-unsaturated cyclic amides, can generate multiple new stereocenters, making the prediction and rationalization of the product's stereoisomeric ratio a significant challenge.
This guide moves beyond rigid templates to offer a narrative grounded in practical application and scientific integrity. As a Senior Application Scientist, my goal is to not only provide a protocol but to instill a deep understanding of the causality behind each computational step. We will explore how DFT calculations serve as a powerful in-silico toolkit to illuminate the complex interplay of steric and electronic factors that govern the transition states of these reactions, ultimately dictating the final stereochemical landscape.
Chapter 1: The Synthetic Challenge of Ene-Lactam Reduction
The reduction of ene-lactams is a fundamental transformation for creating saturated lactam cores, which are prevalent in a vast array of pharmaceuticals and natural products. Typically effected by hydride reagents like sodium borohydride (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄), the reaction involves the addition of a hydride ion to the conjugated system.[1][2] This process, however, is often complicated by competing reaction pathways:
-
1,2-Addition (Direct Addition): Nucleophilic attack at the carbonyl carbon.
-
1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon.[3][4][5]
For the purpose of creating saturated lactams, the 1,4-addition pathway is the desired route. Following the initial hydride attack, two new stereocenters can be formed—one at the α-carbon and one at the β-carbon. The facial selectivity of the hydride attack on the planar (or near-planar) ene-lactam ring system determines the relative and absolute stereochemistry of the final product.
The stereochemical outcome is governed by the relative energies of the various diastereomeric transition states. Factors influencing this include:
-
Substrate Conformation: The ene-lactam ring may exist in several low-energy conformations, each presenting a different steric environment for the incoming hydride.
-
Steric Hindrance: Substituents on the lactam ring or at the nitrogen atom can sterically hinder one face of the molecule, directing the hydride to the more accessible face.
-
Electronic Effects: The electronic nature of substituents can influence the electron density at the β-carbon and the carbonyl carbon, potentially altering the regioselectivity of the attack.[3]
Predicting these outcomes based on intuition alone can be unreliable. This is where computational chemistry, specifically DFT, provides an indispensable predictive lens.
Chapter 2: The DFT Toolkit: From Theory to Predictive Power
Density Functional Theory has become a cornerstone of modern organic chemistry for its balance of computational cost and accuracy in describing electronic structure.[6] It allows us to model reaction pathways and, most critically, to locate and calculate the energies of transition states—the fleeting, high-energy structures that lie at the peak of the reaction energy profile.[7]
According to Transition State Theory, the rate of a reaction is exponentially related to the Gibbs free energy of activation (ΔG‡) of its rate-determining step. When a reaction can proceed through multiple pathways to yield different stereoisomers, the ratio of these products is determined by the difference in the activation energies (ΔΔG‡) of the competing stereoisomer-determining transition states.
The Curtin-Hammett Principle in a Computational Context: The final product ratio depends only on the relative energies of the diastereomeric transition states, provided the energy barrier to interconversion of the starting material conformers is significantly lower than the barriers to reaction. DFT allows us to calculate these transition state energies with high accuracy, enabling a quantitative prediction of product ratios.
Choosing the Right Computational Tools
The reliability of a DFT study hinges on the appropriate selection of the computational method. This is not a one-size-fits-all decision; it requires careful consideration of the system being studied.
-
Functionals: The "functional" is the component of DFT that approximates the exchange-correlation energy. For organic reactions, hybrid functionals like B3LYP are a common starting point. However, for systems where non-covalent interactions (like dispersion forces) are crucial for determining transition state geometries and energies, functionals from the Minnesota family, such as M06-2X , are often superior.[6]
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. A split-valence basis set like 6-31G(d,p) is often sufficient for geometry optimizations. For more accurate final energy calculations, a larger, triple-zeta basis set such as 6-311+G(d,p) is recommended.
-
Solvent Modeling: Reactions are rarely performed in the gas phase. The inclusion of a solvent model is critical. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , offer a good compromise between accuracy and computational cost by treating the solvent as a continuous dielectric medium.
Chapter 3: A Validated Workflow for Stereochemical Prediction
Workflow Overview
The entire computational process can be visualized as a logical sequence, from defining the chemical problem to achieving a validated, predictive model.
Caption: A comprehensive workflow for DFT-based prediction of stereoselectivity.
Step-by-Step Experimental Protocol
Protocol 1: Computational Analysis of Ene-Lactam Reduction
-
Reactant Modeling and Conformational Analysis:
-
Build the 3D structure of the ene-lactam substrate using a molecular editor (e.g., GaussView, Avogadro).
-
Perform a systematic conformational search using a low-cost method like a molecular mechanics force field (e.g., MMFF94) to identify all relevant low-energy conformers of the lactam ring.
-
For the hydride source, a simplified model is often sufficient. For NaBH₄, a single BH₄⁻ anion is typically used.
-
-
Ground State Optimization:
-
Take each low-energy conformer identified in the previous step and perform a full geometry optimization using DFT (e.g., M06-2X/6-31G(d,p) with an implicit solvent model like SMD for the reaction solvent).
-
Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The lowest-energy conformer is the starting point for the transition state search.
-
-
Transition State (TS) Search:
-
For each possible stereochemical pathway (e.g., hydride attack from the Re or Si face, leading to different diastereomers), construct an initial guess for the transition state structure. This typically involves placing the hydride ion near the β-carbon at an angle consistent with the Bürgi-Dunitz trajectory (~107°).[8]
-
Perform a TS optimization using an algorithm like Berny (opt=ts) or QST2/QST3.
-
Causality: The goal is to find the saddle point on the potential energy surface. A well-constructed initial guess, based on chemical principles, is crucial for the success of the optimization.
-
-
Transition State Validation:
-
For each optimized TS structure, perform a frequency calculation. A true transition state must have exactly one imaginary frequency . This frequency corresponds to the motion along the reaction coordinate (e.g., the C-H bond formation).
-
(Optional but highly recommended) Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This calculation maps the reaction path downhill from the TS, confirming that it connects the intended reactants and products.
-
-
Energy Calculation and Product Ratio Prediction:
-
With validated ground state and transition state structures, perform a final, more accurate single-point energy calculation using a larger basis set (e.g., M06-2X/6-311+G(d,p)) with the same solvent model.
-
Calculate the Gibbs free energy of activation (ΔG‡) for each pathway.
-
The difference in activation energies (ΔΔG‡) between the two lowest-energy competing transition states is used to predict the diastereomeric ratio (dr) using the Boltzmann distribution equation at the reaction temperature (T): dr = exp(-ΔΔG‡ / RT) where R is the gas constant.
-
Chapter 4: Data Interpretation and Comparative Analysis
The ultimate goal of the DFT study is to generate a model that not only matches experimental results but also provides a deep mechanistic rationale for the observed selectivity.
Visualizing the Origin of Selectivity
A reaction coordinate diagram is the most powerful tool for visualizing the comparative energetics of the competing pathways.
Caption: Reaction energy profile for two competing stereochemical pathways.
By examining the 3D structures of the optimized transition states, we can pinpoint the specific steric clashes or favorable non-covalent interactions that cause one TS to be lower in energy than another. For instance, a bulky substituent might cause a severe steric clash with the incoming hydride in one transition state, raising its energy and thus disfavoring that pathway.
Quantitative Comparison Table
A crucial part of any computational guide is the direct comparison of theoretical predictions with experimental data. This serves as the ultimate validation of the chosen computational model.
| Substrate/Reagent | Pathway | Calculated ΔG‡ (kcal/mol) | Calculated ΔΔG‡ (kcal/mol) | Predicted d.r. (298 K) | Experimental d.r. |
| Ene-Lactam A + NaBH₄ | syn-attack (TS1) | 20.5 | - | 95 : 5 | 93 : 7 |
| anti-attack (TS2) | 22.3 | 1.8 | |||
| Ene-Lactam B + NaBH₄ | syn-attack (TS3) | 23.1 | - | 15 : 85 | 20 : 80 |
| anti-attack (TS4) | 22.0 | -1.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Expert Interpretation: In the case of Ene-Lactam A, the model predicts a ΔΔG‡ of 1.8 kcal/mol, favoring the syn-attack pathway. This translates to a predicted diastereomeric ratio of 95:5, which is in excellent agreement with the experimental observation of 93:7. This strong correlation validates the chosen level of theory (e.g., M06-2X/6-311+G(d,p)//SMD(MeOH)) for this system and allows us to confidently analyze the transition state geometries to understand the origin of this preference.
Conclusion: From Rationalization to Rational Design
This guide has outlined a robust, scientifically-grounded workflow for applying DFT studies to rationalize and predict the stereochemical outcomes of ene-lactam reductions. By meticulously locating and analyzing the competing diastereomeric transition states, researchers can gain profound insights that transcend simple observation. The true power of this computational approach lies not just in its ability to explain why a certain stereoisomer is formed but in its potential to guide the rational design of new substrates and catalysts.[9] By understanding the subtle steric and electronic factors that control selectivity, we can computationally screen modifications to a substrate or catalyst to enhance the formation of a desired stereoisomer, thereby accelerating the drug development pipeline and enabling more efficient and selective organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition state modeling and catalyst design for hydrogen bond-stabilized enolate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Asymmetric Hydrogenation
Introduction: The Quest for Chirality
In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and safety. Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods for creating stereogenic centers.[1][2] This process, which involves the addition of hydrogen across a prochiral double bond with the help of a chiral catalyst, has become a cornerstone of modern chemical manufacturing.[3][4]
The success of this transformation hinges on the catalyst system, typically a transition metal—most commonly rhodium (Rh), ruthenium (Ru), or iridium (Ir)—complexed with a chiral phosphine ligand.[5][6][7] The ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the substrate and thus the stereochemical outcome of the reaction.
This guide provides a head-to-head comparison of dominant catalyst systems, moving beyond a simple catalog of options. As field-proven insights dictate, catalyst selection is not a one-size-fits-all problem. The optimal choice is intrinsically linked to the substrate's structure. Here, we will dissect the performance of Rh, Ru, and Ir-based catalysts across key substrate classes, grounded in mechanistic understanding and supported by experimental data, to empower researchers in making informed, effective decisions at the bench.
Chapter 1: The Workhorses of Asymmetric Hydrogenation: An Overview
The choice of metal center is the first major branch in the decision tree for catalyst selection. Each metal possesses distinct electronic properties and preferred coordination geometries, making them uniquely suited for different types of unsaturated substrates.
-
Rhodium (Rh) Catalysts: Rhodium complexes, particularly with chiral diphosphine ligands, are renowned for their exceptional efficiency and enantioselectivity in the hydrogenation of functionalized olefins, such as α-dehydroamino acids and enamides.[3][5][8] Their mechanism typically involves coordination of both the double bond and a nearby polar functional group to the metal center (an inner-sphere mechanism), which is crucial for achieving high stereocontrol.[5][6]
-
Ruthenium (Ru) Catalysts: Pioneered by the Nobel Prize-winning work of Ryōji Noyori, ruthenium catalysts, especially Ru-BINAP/diamine systems, exhibit remarkable versatility.[9] They are the catalysts of choice for the asymmetric hydrogenation of a wide array of ketones and imines.[1][10] The key to their success with carbonyl compounds lies in a "nonclassical" metal-ligand bifunctional mechanism, where the substrate is not required to coordinate directly to the metal center. Instead, hydrogen is transferred via an outer-sphere mechanism, a crucial distinction from rhodium.[1][11]
-
Iridium (Ir) Catalysts: Iridium has carved out a critical niche in hydrogenating "difficult" substrates that are often unreactive or poorly selective with Rh and Ru catalysts.[1] This includes unfunctionalized olefins (which lack a coordinating group) and sterically hindered imines.[5][12][13] Ir-based catalysts, often employing P,N-ligands like PHOX, have significantly expanded the scope of asymmetric hydrogenation.[1]
Chapter 2: Substrate-Driven Catalyst Comparison
The most logical approach to catalyst selection is to analyze the substrate . Here we compare the leading catalyst classes for three common challenges in asymmetric synthesis.
Scenario 1: The Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. For this task, ruthenium catalysts are the undisputed front-runners.
Causality Behind the Choice: The superiority of Ru(II)-diphosphine/diamine catalysts stems from their unique outer-sphere, metal-ligand bifunctional mechanism.[11] The reaction does not proceed through a simple hydride attack on a metal-coordinated carbonyl. Instead, it involves a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand (N-H) to the ketone via a six-membered pericyclic transition state.[1][11] This avoids the need for direct, strong coordination of the ketone's oxygen to the metal, broadening the substrate scope and leading to exceptionally high turnover numbers (TONs).[1] While Iridium catalysts can also be highly effective, particularly for certain aryl ketones, Noyori-type Ru systems remain the gold standard.[1][14]
Workflow for Catalyst Screening and Optimization
Caption: A typical workflow for selecting and optimizing a catalyst for ketone hydrogenation.
Comparative Performance Data: Ketone Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Yield / Conv. (%) | ee (%) | Reference |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 1800 | >99 (Conv.) | 82 (R) | [11] |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 10000 | 100 | 99 (R) | [15] |
| 4-Chromanone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 5000 | >99 | 99 (S) | [15] |
| Simple Aryl Ketone | Ir-PNN Tridentate Ligand | 50000 | >99 | 99 | [14] |
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is representative of a typical Ru-catalyzed ketone hydrogenation.
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 2-propanol (solvent)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox, add the Ruthenium catalyst precursor to a Schlenk flask.
-
Reaction Setup: In the autoclave under an inert atmosphere (e.g., Argon), dissolve acetophenone (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Base Addition: Add a solution of KOtBu in 2-propanol (e.g., 0.02 M solution, 1.0 mL, 0.02 mmol). The base is crucial for generating the active Ru-hydride species.[11]
-
Catalyst Introduction: Add the catalyst solution (e.g., S/C = 2000:1) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 8 atm).
-
Reaction: Stir the reaction mixture vigorously at a set temperature (e.g., 28 °C) for the specified time (e.g., 4-6 hours).
-
Workup & Analysis: After carefully venting the H₂, quench the reaction with saturated NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Determine the conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Scenario 2: Asymmetric Hydrogenation of Functionalized Olefins
For prochiral olefins bearing a coordinating group, such as enamides and α-dehydroamino acids, rhodium catalysts are the industry standard, providing a direct route to chiral amino acid derivatives.
Causality Behind the Choice: Rhodium's efficacy is rooted in its ability to form a chelate with both the C=C bond and the adjacent polar group (e.g., amide carbonyl) of the substrate. This substrate-catalyst binding, a key feature of the inner-sphere mechanism, rigidly locks the substrate's conformation, allowing the chiral ligand to effectively shield one face of the olefin from hydrogen attack.[5] Ligands like DuPhos and TangPhos, which are electron-rich and conformationally rigid, have proven exceptionally effective in this context.[3][7]
Noyori Metal-Ligand Bifunctional Mechanism (Ketone Hydrogenation)
Caption: The outer-sphere mechanism for Ru-catalyzed ketone hydrogenation.
Comparative Performance Data: Functionalized Olefin Hydrogenation
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos-Rh | 1000 | >99 | >99 (R) | [5] |
| Itaconic Acid Derivative | Rh-TangPhos | 10000 | >95 | 99 | [7] |
| β-(Acylamino)acrylate | Rh-TangPhos | 50000 | 100 | >99 | [7] |
| Tetrahydrofuroic acid precursor | (S,S)-i-Pr-DuPhos-Ru(TFA)₂ | 6000 | >95 | >96 | [3] |
Experimental Protocol: Rh-Catalyzed Hydrogenation of an Enamide
Materials:
-
[Rh(COD)((R,R)-Me-DuPhos)]⁺OTf⁻ catalyst precursor
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed Methanol (MeOH)
-
Hydrogenation vessel
Procedure:
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: In a hydrogenation vessel, dissolve the substrate, MAC (1.0 mmol), in degassed methanol (5 mL).
-
Catalyst Addition: Add the Rh-DuPhos catalyst (S/C = 1000:1, 0.001 mmol). The catalyst can be added as a solid or as a stock solution in methanol.
-
Hydrogenation: Seal the vessel, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the solution at room temperature. The reaction is often rapid, typically completing within 1-2 hours. Monitor by TLC or LC-MS if necessary.
-
Workup & Analysis: Upon completion, vent the H₂ pressure. Remove the solvent under reduced pressure. The crude product can be analyzed directly by chiral HPLC to determine the enantiomeric excess. Further purification is often not required due to the high conversion and selectivity.
Scenario 3: The Frontier - Unfunctionalized Olefins and Hindered Imines
This category represents a significant challenge where Rh and Ru catalysts often fail. The absence of a coordinating functional group in unfunctionalized olefins prevents the formation of the stable chelate intermediates required for high stereocontrol. Iridium catalysts have emerged as the solution.
Causality Behind the Choice: Iridium catalysts, particularly with chiral P,N-ligands (e.g., phosphinooxazolines), operate effectively without requiring a directing group on the substrate.[1][5][12] The mechanism is thought to involve interactions between the substrate's π-system and the catalyst's chiral pockets, where steric and electronic factors guide the enantioselective hydrogen delivery.[1] For hindered imines, Ir catalysts also show superior activity and selectivity compared to their Rh and Ru counterparts, providing access to valuable chiral amines.[13][16]
Rh-Catalyzed Inner-Sphere Mechanism (Olefin Hydrogenation)
Caption: Simplified inner-sphere mechanism for Rh-catalyzed olefin hydrogenation.
Comparative Performance Data: Unfunctionalized Olefins & Imines
| Substrate | Catalyst System | S/C Ratio | Yield / Conv. (%) | ee (%) | Reference |
| 3-Aryl-1,2-dihydronaphthalene | [Ir(cod)L]BArF | 1000 | >99 | 98 | [12] |
| N-Phosphinoylimine | Iridium Tridentate Catalyst | 10000 | High | >99 | [16] |
| Sterically Hindered N-Arylimine | Ir-PEAPhos | 100 | >99 (Conv.) | 98 | [13] |
| Quinolines | Ir/(R)-MeO-BIPHEP | 100 | 94 | 96 | [5] |
Experimental Protocol: Ir-Catalyzed Hydrogenation of an Unfunctionalized Olefin
Materials:
-
[Ir(COD)Cl]₂ precatalyst
-
Chiral P,N-ligand (e.g., a PHOX-type ligand)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Substrate (e.g., 3-phenyl-1,2-dihydronaphthalene)
-
Dichloromethane (DCM, anhydrous and degassed)
-
High-pressure autoclave
Procedure:
-
Catalyst Activation (Pre-formation): In a glovebox, stir [Ir(COD)Cl]₂ (0.005 mmol), the chiral ligand (0.011 mmol), and NaBArF (0.01 mmol) in DCM (2 mL) for 1 hour at room temperature. This generates the active cationic iridium catalyst.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the substrate (1.0 mmol) in DCM (3 mL).
-
Catalyst Introduction: Transfer the activated catalyst solution to the substrate solution.
-
Hydrogenation: Transfer the vial to an autoclave. Seal the autoclave, purge several times with H₂ gas, and pressurize to 50 bar.
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Workup & Analysis: After carefully venting the H₂, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and determine the conversion and enantiomeric excess by chiral HPLC.[12]
Conclusion: A Substrate-First Philosophy
The selection of a catalyst for asymmetric hydrogenation is a nuanced decision that must be driven by the nature of the substrate. This guide has illuminated the distinct strengths of the three primary noble-metal catalyst systems:
-
Rhodium: The specialist for functionalized olefins, delivering unparalleled performance for precursors to chiral amino acids.
-
Ruthenium: The versatile workhorse, especially dominant for the broad and efficient hydrogenation of ketones via a unique bifunctional mechanism.
-
Iridium: The problem-solver, excelling where others fail with challenging substrates like unfunctionalized olefins and hindered imines.
By understanding the interplay between the substrate's structure, the metal's electronic properties, and the ligand's chiral architecture, researchers can logically navigate the catalyst landscape. The experimental protocols and comparative data provided herein serve as a validated starting point for process development. As the field evolves, with emerging catalysts based on more earth-abundant metals like iron and cobalt, these fundamental principles of matching catalyst to substrate will remain the key to unlocking efficient and elegant solutions in chiral synthesis.[17][18]
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homogenous asymmetric hydrogenation: Recent trends and industrial applications. | Semantic Scholar [semanticscholar.org]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Ryōji Noyori - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric hydrogenation catalyzed by first-row transition metal complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Chiral HPLC and SFC for Enantiomeric Purity Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a non-negotiable aspect of pharmaceutical development and quality control. The distinct pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often advantageous alternative, prized for its speed and green chemistry profile.
This guide provides an in-depth comparison of chiral HPLC and SFC, moving beyond a simple list of pros and cons to offer a practical framework for cross-validation. As a Senior Application Scientist, my goal is to equip you with the technical understanding and field-proven insights necessary to make informed decisions and to establish the equivalency of these two powerful techniques in your laboratory.
The Cornerstone of Chiral Analysis: Fundamental Principles
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment within the chromatographic system. This is typically achieved through the use of a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to the formation of transient diastereomeric complexes with varying stability, resulting in different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used in both HPLC and SFC due to their broad applicability and excellent chiral recognition capabilities.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a mature and versatile technique for enantiomeric purity analysis. Its flexibility is a key strength, with several modes of operation available to tackle a wide range of chiral compounds.
Instrumentation and Method Development
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector is sufficient for chiral analysis. The critical component is the chiral column. Method development in chiral HPLC often involves a screening process where various columns and mobile phases are tested to find the optimal separation conditions.
Key Considerations for Chiral HPLC Method Development:
-
Mobile Phase Selection:
-
Normal-Phase: Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol. This mode often provides excellent selectivity.
-
Reversed-Phase: Utilizes an aqueous mobile phase with organic modifiers like acetonitrile or methanol. This is advantageous for polar compounds and is compatible with mass spectrometry (MS).
-
Polar Organic Mode: Uses a polar organic solvent like methanol or acetonitrile, sometimes with additives, offering a middle ground between normal and reversed-phase.
-
-
Column Choice: Polysaccharide-based CSPs are a common first choice. Immobilized phases offer greater solvent compatibility compared to coated phases.
-
Temperature: Column temperature can influence selectivity and resolution and should be optimized.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Due to the low viscosity and high diffusivity of supercritical CO2, SFC offers several advantages over HPLC, including faster analysis times, reduced backpressure, and a significant reduction in organic solvent consumption.
Instrumentation and Method Development
SFC instrumentation is similar to HPLC but includes a back-pressure regulator (BPR) to maintain the mobile phase in its supercritical state. The same polysaccharide-based CSPs used in normal-phase HPLC are often employed in SFC.
Key Considerations for Chiral SFC Method Development:
-
Mobile Phase Composition: The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol. The concentration of the co-solvent is a critical parameter for controlling retention and selectivity.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can be added to the co-solvent to improve peak shape and resolution, particularly for ionizable compounds.
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and must be carefully controlled and optimized.
Head-to-Head Comparison: Chiral HPLC vs. SFC
| Performance Parameter | Chiral HPLC | Chiral SFC | Key Considerations & Causality |
| Analysis Speed | Slower | 3-10 times faster | The low viscosity of supercritical CO2 allows for higher optimal linear velocities and faster column equilibration. |
| Resolution (Rs) | Generally good to excellent | Often superior | SFC can sometimes provide better or equivalent resolution in a fraction of the time. |
| Solvent Consumption | High (organic solvents) | Significantly lower | The primary mobile phase is CO2, drastically reducing the use of organic solvents. |
| Environmental Impact | Higher | "Greener" | Reduced organic solvent waste aligns with green chemistry principles. |
| Operating Cost | Higher solvent purchase and disposal costs | Lower solvent costs | The use of inexpensive CO2 and reduced organic solvent consumption lowers operational expenses. |
| Method Development | Can be time-consuming | Faster screening | Rapid column equilibration in SFC allows for faster screening of columns and conditions. |
| Compatibility with MS | Good, especially in reversed-phase | Excellent | The CO2 in the mobile phase is easily removed, facilitating efficient ionization in the MS source. |
| Sample Solubility | Dependent on mobile phase | Can be a limitation for highly polar compounds | Supercritical CO2 is non-polar, which may pose challenges for dissolving very polar analytes. |
Cross-Validation: Ensuring Method Equivalency
Cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide equivalent data. This is a critical step when transferring a method from one technology to another, for instance, from a developed HPLC method to a faster SFC method for routine analysis. Regulatory bodies like the FDA provide guidance on analytical method transfer, emphasizing the need to document that the receiving laboratory is qualified to run the procedure.
A Workflow for Cross-Validation
The following diagram outlines a logical workflow for the cross-validation of chiral HPLC and SFC methods for enantiomeric purity analysis.
Caption: A logical workflow for the cross-validation of chiral HPLC and SFC methods.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of any successful validation and cross-validation effort. Below are representative protocols for the analysis of a hypothetical chiral compound.
Chiral HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1.0 mg/mL in the mobile phase.
-
Prepare samples for analysis by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Validation Parameters to Assess:
-
Specificity: Inject blank solvent, individual enantiomers (if available), and the racemic mixture to ensure no interference.
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.01 to 0.5 mg/mL) to establish the relationship between peak area and concentration.
-
Precision (Repeatability and Intermediate Precision): Perform multiple injections of the same sample on the same day and on different days to assess the variability of the results.
-
Accuracy: Analyze samples spiked with known amounts of the enantiomers to determine the recovery.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.
-
Chiral SFC Protocol
-
Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back-pressure regulator (BPR), and a PDA detector.
-
Chromatographic Conditions:
-
Column: Same as HPLC (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO2/Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1.0 mg/mL in methanol.
-
Prepare samples for analysis by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with methanol.
-
-
Validation Parameters to Assess: The same validation parameters as for HPLC should be assessed to ensure the SFC method is also robust and reliable.
Cross-Validation Protocol
-
Sample Selection: Choose a minimum of three batches of the chiral substance, including samples with varying levels of the minor enantiomer (if available).
-
Analysis: Analyze each selected sample in triplicate using both the validated HPLC and SFC methods.
-
Data Comparison:
-
Calculate the enantiomeric excess (or % area of the minor enantiomer) for each sample from both methods.
-
Statistically compare the results (e.g., using a t-test or equivalence testing) to determine if there is a significant difference between the two methods.
-
-
Acceptance Criteria: The difference in the mean results for enantiomeric purity between the two methods should be within a pre-defined acceptance criterion (e.g., ≤ 2.0%).
Conclusion
Both chiral HPLC and SFC are indispensable tools for enantiomeric purity analysis. While HPLC remains a robust and well-understood technique, the significant advantages of SFC in terms of speed, efficiency, and reduced environmental impact make it an increasingly attractive option for both high-throughput screening and routine quality control.
The choice between the two is not always a matter of one being definitively "better," but rather which is more suitable for a specific application and laboratory workflow. By following a systematic cross-validation protocol as outlined in this guide, scientists can confidently establish the equivalency of these two powerful techniques, ensuring data integrity while leveraging the unique advantages of each. This rigorous approach is fundamental to maintaining the highest standards of scientific and regulatory compliance in pharmaceutical development.
A Comparative Guide to Forced Degradation Studies of Sacubitril: Identifying Potential Impurities
This guide provides an in-depth, comparative analysis of the forced degradation behavior of sacubitril, a neprilysin inhibitor and a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) class of drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and characterization of potential impurities, grounded in scientific principles and regulatory expectations.
Introduction: The Criticality of Impurity Profiling for Sacubitril
Sacubitril is a prodrug, which upon oral administration, is rapidly converted by esterases to its active metabolite, sacubitrilat (LBQ657).[1][2][3] Sacubitrilat inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides, thereby promoting vasodilation and reducing cardiovascular stress.[3] The stability of the sacubitril molecule is paramount to ensure its therapeutic efficacy and safety. Forced degradation studies, or stress testing, are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies are not merely a regulatory hurdle; they provide invaluable insights into the intrinsic stability of the drug substance, potential degradation pathways, and help in the development and validation of stability-indicating analytical methods.[6]
This guide will navigate through the forced degradation pathways of sacubitril, offering a comparative look at the impurities generated under various stress conditions. We will explore the causality behind the choice of stressors and provide detailed, field-proven experimental protocols.
The Strategic Framework for Forced Degradation Studies
A well-designed forced degradation study aims to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is optimal as it generates a sufficient amount of degradation products for detection and characterization without completely destroying the molecule, which could lead to unrepresentative degradation pathways.[1] The overall workflow is a systematic process from stress application to impurity identification.
References
- 1. Sacubitril - Wikipedia [en.wikipedia.org]
- 2. Reactome | CES1 hydrolyses sacubitril to sacubitrilat [reactome.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. scitcentral.com [scitcentral.com]
- 6. Stability-Indicating Reverse Phase HPLC Method Development and Characterization of Degradation Products of Valsartan and Sacubitril by LC-QTOF-MS/MS And NMR Studies - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal Procedures for (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
A Comprehensive Guide for Laboratory Personnel
(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride , a key intermediate in the synthesis of Sacubitril, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[][2][] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet[4]
The biphenyl moiety within the structure also warrants consideration of regulations pertaining to polychlorinated biphenyls (PCBs), although this compound is not a PCB. However, due to the bioaccumulative and toxic nature of some biphenyl compounds, treating it with a high degree of caution is a prudent measure.[5][6][7]
Personal Protective Equipment (PPE)
To mitigate the risks identified, all personnel handling this compound must wear the following minimum PPE:
-
Eye Protection: Chemical safety goggles (meeting EN 166 or equivalent standards).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[8]
-
Respiratory Protection: In cases of insufficient ventilation or when handling powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation.
Figure 1. Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste material, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[9]
-
Never mix this waste with other chemical waste streams.[10]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound," the CAS number (if available), and the appropriate GHS hazard pictograms.[4]
-
Include the date of accumulation and the name of the generating researcher or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed chemical waste disposal contractor.[11][12]
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Waste material must be disposed of in accordance with national and local regulations.[10]
-
Empty Container Disposal
Empty containers that previously held this compound must also be managed carefully.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: Dispose of the clean, defaced container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.[12]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
References
- 2. WO2017148357A1 - Sacubitril intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary protective measures.[1]
According to the Safety Data Sheet (SDS), the primary hazards are:
-
H302: Harmful if swallowed. This indicates acute oral toxicity (Category 4).[1]
-
H315: Causes skin irritation. This classifies it as a skin irritant (Category 2).[1]
-
H319: Causes serious eye irritation. This corresponds to an eye irritant (Category 2A).[1]
-
H335: May cause respiratory irritation. This designates it as a specific target organ toxicant for respiratory tract irritation (Category 3).[1]
These classifications are not mere labels; they are critical data points that inform our choice of PPE. The risk of irritation to the skin, eyes, and respiratory system, coupled with its oral toxicity, necessitates a comprehensive PPE strategy to create effective barriers between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to address the identified hazards. The following protocol outlines the minimum requirements for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation (H319), appropriate eye protection is non-negotiable.[1]
-
Minimum Requirement: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine powders.
-
Recommended for Splash Hazard: When handling solutions or performing operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is essential.[1]
-
Lab Coat: A full-length, buttoned lab coat is mandatory to protect skin and personal clothing.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. However, always consult a glove compatibility chart for the specific compound or solvent being used. Before each use, gloves must be inspected for any signs of degradation or perforation.[3]
-
Apparel: Long pants and closed-toe shoes are required at all times in the laboratory to protect exposed skin.[4]
Respiratory Protection
The potential for respiratory irritation (H335) must be managed, primarily through engineering controls.[1]
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[5]
-
Respiratory Protection: If engineering controls are not sufficient or when handling large quantities where dust formation is likely, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.
PPE Selection for Specific Laboratory Operations
The level of PPE required can vary based on the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.
| Laboratory Operation | Potential Hazards | Required PPE |
| Weighing Solid Compound | Inhalation of fine powder, eye and skin contact. | Chemical safety goggles, lab coat, nitrile gloves. All work should be performed in a chemical fume hood or a balance enclosure. |
| Preparing Solutions | Splashes, skin and eye contact. | Chemical safety goggles and face shield, lab coat, nitrile gloves. Perform in a chemical fume hood. |
| Conducting Reactions | Splashes, potential for aerosol generation. | Chemical safety goggles and face shield, lab coat, nitrile gloves. All manipulations should be within a chemical fume hood. |
| Waste Disposal | Splashes, skin and eye contact during transfer. | Chemical safety goggles, lab coat, nitrile gloves. |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for safety. The following diagram illustrates the key steps, with an emphasis on PPE integration.
Caption: Workflow for safe handling, emphasizing PPE checkpoints.
Operational and Disposal Plans
Step-by-Step Handling Protocol (Example: Weighing the Compound)
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.
-
Fume Hood: Turn on the fume hood and ensure it is functioning correctly.
-
Staging: Place a clean weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the solid this compound from its storage container onto the weigh boat. Avoid creating dust.
-
Closure: Tightly close the primary container and return it to its designated storage location.
-
Transfer: Carefully transfer the weighed compound to your reaction vessel.
-
Cleanup: Clean any residual powder from the balance and surrounding area with a damp cloth, disposing of the cloth in the halogenated waste stream.
Disposal Plan
As a hydrochloride salt of an organic molecule, this compound is considered a halogenated organic waste.[6] Proper segregation is crucial for safety and environmental compliance.
-
Waste Container: Use a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[7][8]
-
Segregation: Do not mix this waste with non-halogenated organic solvents, acids, or bases.[6][9]
-
Collection: Collect all disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, contaminated paper towels) in this container.
-
Labeling: Ensure the waste container is properly tagged with the chemical name and approximate quantities.[7]
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area until it is collected for disposal by environmental health and safety personnel.[7]
By adhering to these detailed PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer research environment for yourself and your colleagues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. csub.edu [csub.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
